Dichlorodiphenylsilane
Description
Propriétés
IUPAC Name |
dichloro(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXYHAQZDCICNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2Si | |
| Record name | DIPHENYLDICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/620 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29386-52-5 | |
| Record name | Dichlorodiphenylsilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29386-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2026494 | |
| Record name | Dichlorodiphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diphenyldichlorosilane is a colorless liquid with a pungent odor. It will burn though it may require some effort to ignite. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Liquid, Colorless liquid; [Hawley] | |
| Record name | DIPHENYLDICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/620 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, 1,1'-(dichlorosilylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichlorodiphenylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4779 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
579 °F at 760 mmHg (USCG, 1999), 305 °C | |
| Record name | DIPHENYLDICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/620 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichlorodiphenylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
288 °F (USCG, 1999), 288 °F (142 °C) CC | |
| Record name | DIPHENYLDICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/620 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichlorodiphenylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, ethyl ether, acetone, carbon tetrachloride and benzene | |
| Record name | Dichlorodiphenylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.22 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.204 g/cu cm at 25 °C, Density: 1.19 at 20 °C | |
| Record name | DIPHENYLDICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/620 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichlorodiphenylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
8.45 (Air = 1) | |
| Record name | Dichlorodiphenylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000796 [mmHg], VP: 4.986 kPa at 192.1 °C | |
| Record name | Dichlorodiphenylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4779 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Dichlorodiphenylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
80-10-4 | |
| Record name | DIPHENYLDICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/620 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichlorodiphenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorodiphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DICHLORODIPHENYLSILANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenyldichlorosilane | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/diphenyldichlorosilane-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Benzene, 1,1'-(dichlorosilylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichlorodiphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(diphenyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLORODIPHENYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08811ZE689 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dichlorodiphenylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-22 °C | |
| Record name | Dichlorodiphenylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of Dichlorodiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) is a pivotal organosilicon compound, serving as a key precursor in the synthesis of a wide array of silicon-based materials.[1] Its bifunctional nature, characterized by two phenyl groups and two reactive chlorine atoms attached to a central silicon atom, dictates its utility in polymer chemistry, particularly in the production of silicone resins and oils.[1] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is a colorless liquid with a pungent odor.[2][3] It is a moisture-sensitive compound that requires careful handling.[4] The physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₁₀Cl₂Si |
| Molecular Weight | 253.19 g/mol [2] |
| Appearance | Colorless liquid[3] |
| Odor | Pungent[2][3] |
| Boiling Point | 305 °C[3] |
| Melting Point | -22 °C[2] |
| Density | 1.204 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.578[3] |
| Solubility | Soluble in ethanol, ethyl ether, acetone, carbon tetrachloride, and benzene.[2] It reacts with water.[2] |
| Vapor Density | >1 (vs air)[5] |
| Vapor Pressure | 2 mmHg at 125 °C[5] |
| Flash Point | 142 °C (closed cup)[5] |
Reactivity Profile
The reactivity of this compound is dominated by the susceptibility of the silicon-chlorine bonds to nucleophilic attack. This reactivity is the foundation of its use as a monomer in polymerization and as a versatile intermediate in organosilicon synthesis.
Hydrolysis and Condensation
This compound reacts vigorously with water, including atmospheric moisture, in a hydrolysis reaction to form diphenylsilanediol (B146891) ((C₆H₅)₂Si(OH)₂) and hydrochloric acid.[2][4][6] The diphenylsilanediol intermediate is often unstable and can readily undergo condensation to form siloxane polymers (polysiloxanes), the backbones of silicone materials.[1] The overall process is fundamental to the production of phenyl-containing silicone resins, which are valued for their thermal stability and dielectric properties.[1]
Reaction with Alcohols
Similar to its reaction with water, this compound reacts with alcohols to form alkoxysilanes. This alcoholysis reaction involves the substitution of the chlorine atoms with alkoxy groups (-OR), producing dialkoxydiphenylsilanes and hydrochloric acid. The reactivity generally follows the order of primary > secondary > tertiary alcohols due to steric hindrance.[7]
Grignard Reactions
This compound readily undergoes reaction with Grignard reagents (RMgX). This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of organic groups to the silicon atom, replacing the chlorine atoms. This versatility makes it a cornerstone of synthetic organosilicon chemistry for creating compounds with tailored properties.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to Diphenylsilanediol
This protocol describes the controlled hydrolysis of this compound to synthesize diphenylsilanediol.
Materials:
-
This compound
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Acetone
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.
-
Charging the Reactor: In the flask, prepare a solution of this compound (1 equivalent) dissolved in a 1:1 (v/v) mixture of toluene and diethyl ether.
-
Preparation of Aqueous Solution: In a separate beaker, prepare a solution of deionized water (10 equivalents) containing sodium bicarbonate (2.2 equivalents) to neutralize the HCl byproduct. Transfer this solution to the dropping funnel.
-
Reaction Execution: While vigorously stirring the organic solution at room temperature, add the aqueous sodium bicarbonate solution dropwise from the dropping funnel over 1-2 hours.
-
Work-up: After the addition is complete, transfer the reaction mixture to a separatory funnel. Separate the organic layer, wash it with deionized water, and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of Crude Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude diphenylsilanediol.
-
Purification: Recrystallize the crude product from a minimal amount of hot acetone, followed by the dropwise addition of water until turbidity is observed. Cool the solution to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Reaction of this compound with a Grignard Reagent (Phenylmagnesium Bromide)
This protocol outlines the synthesis of tetraphenylsilane (B94826) via the reaction of this compound with phenylmagnesium bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under an inert atmosphere, place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
In a separate flask, prepare a solution of this compound in anhydrous diethyl ether.
-
Slowly add the this compound solution to the cooled Grignard reagent with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Quenching and Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude tetraphenylsilane can be purified by recrystallization from a suitable solvent such as toluene or xylene.
-
Conclusion
This compound is a highly reactive and versatile organosilicon compound with significant applications in polymer science and organic synthesis. Its reactivity is primarily centered around the two silicon-chlorine bonds, which readily undergo nucleophilic substitution. A thorough understanding of its chemical properties and reactivity, as detailed in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols offer a practical starting point for the synthesis of key derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NHC-catalyzed dehydrogenative self-coupling of diphenylsilane: A facile synthesis of octaphenylcyclotetra(siloxane) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of Diphenyldichlorosilane | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. gelest.com [gelest.com]
An In-depth Technical Guide to the Synthesis of Dichlorodiphenylsilane from Phenylmagnesium Chloride
Abstract
Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) is a pivotal organosilicon intermediate used extensively in the synthesis of silicone polymers, resins, and as a protecting group in organic synthesis.[1] Its production via the Grignard reaction, specifically from phenylmagnesium chloride and a silicon tetrachloride precursor, remains a fundamental and widely practiced method.[2][3] This technical guide provides a comprehensive overview of this synthesis, detailing the reaction mechanism, experimental protocols, and critical process parameters. Quantitative data from various sources are summarized for comparative analysis, and key processes are visualized to enhance understanding.
Introduction
The genesis of organosilane chemistry is deeply rooted in the application of Grignard reagents to form silicon-carbon bonds, a technique pioneered by F. Stanley Kipping in the early 20th century.[2] The reaction of phenylmagnesium chloride (PhMgCl) with silicon tetrachloride (SiCl₄) is a classic example of nucleophilic substitution at a silicon center.[4] While effective, the reaction's primary challenge lies in controlling the degree of phenyl group substitution to selectively yield this compound over byproducts like phenyltrichlorosilane (B1630512) (PhSiCl₃) and triphenylchlorosilane (Ph₃SiCl).[5] This guide focuses on the methodologies developed to optimize the selective synthesis of the desired dichlorosilane (B8785471).
Overall Reaction and Mechanism
The synthesis is a two-step process: first, the formation of the Grignard reagent, and second, its reaction with silicon tetrachloride.
Step 1: Phenylmagnesium Chloride Formation
Step 2: Reaction with Silicon Tetrachloride
The reaction proceeds via nucleophilic attack of the carbanionic phenyl group from the Grignard reagent on the electrophilic silicon atom of silicon tetrachloride.[6] The stoichiometry is critical; a 2:1 molar ratio of PhMgCl to SiCl₄ theoretically favors the formation of this compound.[7][8]
Experimental Protocols
This section details generalized and specific experimental procedures derived from established literature and patents.
Preparation of Phenylmagnesium Chloride (Grignard Reagent)
The preparation of the Grignard reagent is a critical initial step that must be conducted under anhydrous conditions to prevent quenching of the highly reactive organometallic species.
Method A: Ethereal Solvent Method
-
Apparatus: A three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. All glassware must be flame-dried.
-
Reagents:
-
Magnesium turnings
-
Chlorobenzene (B131634) (PhCl)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[9]
-
Initiator (e.g., a small crystal of iodine or a few drops of 1,2-dibromoethane)
-
-
Procedure:
-
Place magnesium turnings in the flask under a positive pressure of inert gas.
-
Add a small amount of the anhydrous solvent and the initiator.
-
Prepare a solution of chlorobenzene in the anhydrous solvent in the dropping funnel.
-
Add a small portion of the chlorobenzene solution to the magnesium suspension and warm gently to initiate the reaction, which is indicated by bubble formation and a cloudy appearance.
-
Once initiated, add the remaining chlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction of the magnesium. The resulting grey-to-brown solution is the phenylmagnesium chloride reagent.[10]
-
Method B: Solvent-Free/High-Temperature Method
-
Apparatus: As above, but suitable for higher temperatures.
-
Reagents:
-
Procedure:
-
Under nitrogen protection, charge the reactor with magnesium chips, the catalyst, chlorobenzene, and the initiator.[8]
-
Heat the mixture with stirring to 130-135°C.[8]
-
Maintain the reaction at reflux for approximately 2 hours, or until the magnesium has been consumed.[8]
-
The resulting solution is the phenyl Grignard reagent in excess chlorobenzene. This method enhances the solubility of the Grignard reagent and improves reaction selectivity.[8]
-
Synthesis of this compound
Procedure:
-
Cool the prepared phenylmagnesium chloride solution to a controlled temperature, typically 40-50°C.[8]
-
In a separate, dry dropping funnel, prepare a solution of silicon tetrachloride, potentially diluted with an inert solvent like toluene (B28343) or hexane.[8]
-
Add the silicon tetrachloride solution dropwise to the vigorously stirred Grignard reagent. The molar ratio of Grignard reagent to SiCl₄ should be approximately 2:1.[8] A significant exotherm may occur, and the addition rate should be controlled to maintain the desired reaction temperature.
-
After the addition is complete, continue stirring and heat the mixture to reflux for several hours to drive the reaction to completion.[8]
Work-up and Purification
-
Filtration: Cool the reaction mixture to room temperature. The primary byproduct, magnesium chloride (MgCl₂), precipitates as a fine white solid. Filter the mixture to remove these suspended solids.[7][8]
-
Solvent Removal: Transfer the filtrate to a distillation apparatus. If a high-boiling solvent like chlorobenzene was used, it can be recovered via atmospheric distillation.[8]
-
Vacuum Distillation: The crude this compound is purified by vacuum distillation. The product is collected as a colorless liquid.[8][11]
Data Presentation
Table 1: Reactants and Molar Ratios for Selective Synthesis
| Reactant | Role | Typical Molar Ratio (vs. SiCl₄) | Reference(s) |
| Phenylmagnesium Chloride | Phenylating Agent | 2 | [7][8] |
| Silicon Tetrachloride | Silicon Source | 1 | [7][8] |
| Chlorobenzene | Grignard Precursor | >2 (can also be solvent) | [8] |
| Magnesium | Metal Reagent | ~2 | [8] |
| Diethyl Ether / THF | Grignard Solvent | Not specified | [9] |
| Toluene / Hexane | Reaction Solvent | Not specified | [8] |
| LiCl / AlCl₃ | Catalyst | Catalytic amount | [8] |
Table 2: Reaction Conditions
| Parameter | Value Range | Notes | Reference(s) |
| Grignard Formation Temp. | 35-135°C | Lower end for ethereal solvents, higher end for solvent-free method. | [8][12] |
| SiCl₄ Addition Temp. | 40-50°C | Controlled addition is crucial to manage the exothermic reaction. | [8] |
| Reaction Time | 2-6 hours | Varies with scale and specific conditions. | [8] |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent reaction with moisture and oxygen. | [7][8] |
Table 3: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀Cl₂Si | [3][6] |
| Molecular Weight | 253.20 g/mol | [6] |
| Appearance | Colorless liquid | [3][6] |
| Odor | Pungent | [3] |
| Density | 1.22 g/mL at 25°C | [6] |
| Boiling Point | 305°C (atm) 150°C (210 Pa) 123-126°C (20 mmHg) | [6][8][11] |
| Melting Point | -22°C | [3] |
| ¹H NMR | δ 7.49-7.83 [m, 10H, Si(C₆H₅)] | [11] |
| ¹³C NMR | δ 128.47, 131.87, 131.91, 134.11 [m, 12C, Si(C₆H₅)] | [11] |
| ²⁹Si NMR | δ 5.41 [s, 1Si, Ph₂SiCl₂] | [11] |
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Overall reaction pathway for this compound synthesis.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
-
This compound: Corrosive and reacts with water or moisture to produce toxic and corrosive hydrogen chloride gas.[3][13] Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Phenylmagnesium Chloride: Grignard reagents are highly flammable, air- and moisture-sensitive.[10] They can cause severe skin burns and eye damage.[10] All manipulations should be performed under a dry, inert atmosphere.
-
Silicon Tetrachloride: A volatile, corrosive liquid that reacts vigorously with water to form HCl.[4] Inhalation can cause respiratory irritation.
Conclusion
The synthesis of this compound via the Grignard reaction of phenylmagnesium chloride and silicon tetrachloride is a robust and scalable method. Success hinges on precise control over stoichiometry and rigorous adherence to anhydrous reaction conditions to maximize the yield of the desired product and minimize the formation of other phenylchlorosilanes. The purification is straightforward, typically involving filtration followed by vacuum distillation. This guide provides the foundational technical details necessary for researchers to successfully and safely perform this important organosilicon synthesis.
References
- 1. DIPHENYLDICHLOROSILANE, 99% | [gelest.com]
- 2. gelest.com [gelest.com]
- 3. This compound | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Silicon tetrachloride - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Diphenyldichlorosilane [jxpinhan.com]
- 8. CN101693720B - Method for utilizing silicon chloride to prepare phenyl-trichloro-silicane and diphenyl dichlorosilane through Gerber method - Google Patents [patents.google.com]
- 9. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]
- 10. Phenylmagnesium Chloride | 100-59-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Hydrolysis Mechanism of Dichlorodiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) is a pivotal organosilicon compound extensively utilized as a precursor in the synthesis of phenyl-substituted silicones. These polymers are valued for their thermal stability, dielectric properties, and biocompatibility, rendering them significant in various scientific and industrial sectors, including advanced materials and drug delivery systems. The foundational reaction governing the transformation of this compound into its polymeric derivatives is hydrolysis. This technical guide provides a comprehensive exploration of the mechanism of this compound hydrolysis, detailing the reaction pathways, intermediates, and subsequent condensation processes. This document synthesizes current scientific understanding, presents available quantitative data, and provides detailed experimental protocols for the study of this reaction, aimed at professionals engaged in research and development.
Core Reaction Mechanism: From this compound to Polydiphenylsiloxane
The conversion of this compound to polydiphenylsiloxane is a two-stage process involving an initial rapid hydrolysis followed by a subsequent, typically slower, condensation stage.
Stage 1: Hydrolysis via Nucleophilic Substitution
The hydrolysis of this compound is a classic example of nucleophilic substitution at a silicon center. The silicon atom in this compound is electrophilic due to the high electronegativity of the two chlorine atoms and the two phenyl groups. The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the silicon atom. This reaction is vigorous and exothermic.[1]
The generally accepted mechanism proceeds in a stepwise manner for each of the two chlorine atoms:
-
First Hydrolysis Step: A water molecule attacks the silicon atom of this compound, leading to the formation of a pentacoordinate silicon intermediate. This intermediate is transient and rapidly eliminates a chloride ion (Cl⁻) and a proton (H⁺), which combine to form hydrochloric acid (HCl). The product of this first step is chlorodiphenylsilanol ((C₆H₅)₂Si(OH)Cl).
-
Second Hydrolysis Step: A second water molecule attacks the silicon atom of the intermediate chlorodiphenylsilanol. Similar to the first step, a pentacoordinate intermediate is formed, which then eliminates the second chloride ion and a proton, yielding diphenylsilanediol (B146891) ((C₆H₅)₂Si(OH)₂) and another molecule of hydrochloric acid.
The overall hydrolysis reaction can be summarized as:
(C₆H₅)₂SiCl₂ + 2H₂O → (C₆H₅)₂Si(OH)₂ + 2HCl
While the existence of a pentacoordinate silicon intermediate is widely accepted in the mechanistic discussion of nucleophilic substitution at silicon, its direct observation for this specific reaction is challenging due to its high reactivity.[2][3]
Stage 2: Condensation of Diphenylsilanediol
Diphenylsilanediol, the product of hydrolysis, is a relatively stable crystalline solid under neutral conditions but is prone to condensation, especially in the presence of acidic or basic catalysts, or upon heating.[4] The condensation reaction involves the elimination of a water molecule from two silanol (B1196071) groups to form a stable siloxane bond (Si-O-Si). This process is the basis for the formation of polydiphenylsiloxanes.
The condensation can proceed to form either cyclic or linear oligomers and polymers. The nature of the final product is highly dependent on the reaction conditions.
-
Acid Catalysis: In the presence of acid (such as the HCl generated during hydrolysis), condensation is promoted. Under these conditions, the formation of cyclic trimers (hexaphenylcyclotrisiloxane) and tetramers (octaphenylcyclotetrasiloxane) is often favored.
-
Base Catalysis: Basic conditions also accelerate the condensation of silanols.[4]
-
Thermal Condensation: Heating diphenylsilanediol in the absence of a solvent can also induce condensation to form oligomers and polymers.[5]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key reaction pathways and logical flow of the this compound hydrolysis and subsequent condensation.
Quantitative Data
However, quantitative data is available for the subsequent thermal condensation of diphenylsilanediol. The following table summarizes the monomer content of diphenylsilanediol over time at various temperatures, as determined by gravimetric analysis.
| Temperature (°C) | Time (h) | Monomer Content (%) |
| 120 | 1 | ~95 |
| 120 | 5 | ~80 |
| 120 | 10 | ~70 |
| 140 | 1 | ~90 |
| 140 | 5 | ~65 |
| 140 | 10 | ~50 |
| 160 | 1 | ~80 |
| 160 | 5 | ~40 |
| 160 | 10 | ~25 |
| 180 | 1 | ~65 |
| 180 | 5 | ~20 |
| 180 | 10 | ~10 |
Data adapted from gravimetric studies on the thermal condensation of diphenylsilanediol.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of diphenylsilanediol and for monitoring the kinetics of this compound hydrolysis.
Synthesis of Diphenylsilanediol
This protocol is adapted from established procedures for the hydrolysis of this compound to yield diphenylsilanediol.[6][7]
Materials:
-
This compound ((C₆H₅)₂SiCl₂)
-
Toluene
-
tert-Butanol
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Condenser
-
Thermometer
-
Büchner funnel and flask
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, prepare a mixture of 160 mL of deionized water and 40 mL of tert-butanol. Stir the mixture vigorously.
-
Addition of this compound: Prepare a solution of 20 g of this compound in 20 mL of toluene. Add this solution to the dropping funnel.
-
Hydrolysis: Add the this compound solution dropwise to the stirred water/tert-butanol mixture over a period of 30-60 minutes. Maintain the reaction temperature below 30°C using an ice bath if necessary. A white precipitate of diphenylsilanediol will form.
-
Stirring: After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete hydrolysis.
-
Isolation: Isolate the crude diphenylsilanediol by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of deionized water until the washings are neutral to pH paper (to remove HCl). Then, wash with a small amount of cold acetone to remove any unreacted starting material and solvent.
-
Drying: Dry the purified diphenylsilanediol in a vacuum oven at 50-60°C to a constant weight.
-
Characterization: The final product can be characterized by melting point determination and spectroscopic methods (e.g., FTIR, NMR).
Kinetic Analysis of this compound Hydrolysis by Titration
Due to the rapid nature of the hydrolysis and the production of HCl, the reaction kinetics can be monitored by titrating the generated acid over time.
Materials:
-
This compound
-
Anhydrous acetone (or other suitable inert solvent)
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Burette
-
Pipettes
-
Stopwatch
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, place a known volume of anhydrous acetone. Begin stirring.
-
Initiation of Reaction: At time t=0, inject a precise amount of this compound into the acetone, followed immediately by a known, substoichiometric amount of deionized water. Start the stopwatch.
-
Sampling: At predetermined time intervals (e.g., every 30 seconds), withdraw a known volume of the reaction mixture (aliquot) and quench it in a flask containing ice-cold deionized water.
-
Titration: Immediately titrate the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator. The endpoint is the first persistent pink color.
-
Data Analysis: The amount of HCl produced at each time point is proportional to the extent of the hydrolysis reaction. The concentration of this compound remaining can be calculated from the initial concentration and the amount of HCl produced. The rate constants can then be determined by plotting the concentration data against time and fitting to an appropriate rate law (e.g., pseudo-first-order if water is in large excess).
Conclusion
The hydrolysis of this compound is a fundamental and rapid chemical process that serves as the gateway to the synthesis of a wide array of phenyl-substituted silicone polymers. The reaction proceeds through a well-established nucleophilic substitution mechanism at the silicon center, yielding diphenylsilanediol as a key intermediate. The subsequent condensation of this diol is highly versatile and can be controlled to produce linear or cyclic polysiloxanes with tailored properties. While a detailed quantitative understanding of the initial hydrolysis kinetics remains an area for further investigation, the principles and protocols outlined in this guide provide a solid foundation for researchers and professionals working with this important class of organosilicon compounds. A thorough grasp of this mechanism is essential for the rational design and synthesis of advanced silicone-based materials for a multitude of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diphenylsilanediol - Wikipedia [en.wikipedia.org]
- 5. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 6. Page loading... [guidechem.com]
- 7. US2899453A - Preparation of diphenylsilanediol - Google Patents [patents.google.com]
Spectroscopic Profile of Dichlorodiphenylsilane: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for dichlorodiphenylsilane (C₁₂H₁₀Cl₂Si), a key intermediate in silicone chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended for researchers and professionals in organic synthesis, materials science, and drug development who utilize organosilane compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the spectra are consistent with a silicon atom bonded to two phenyl rings and two chlorine atoms.
¹H NMR Data
The proton NMR spectrum of this compound exhibits signals in the aromatic region, corresponding to the ten protons of the two phenyl groups. The electron-withdrawing nature of the dichlorosilyl group influences the chemical shifts of these protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.78 - 7.74 | Multiplet | Protons ortho to Si |
| 7.50 - 7.42 | Multiplet | Protons meta & para to Si |
Solvent: CDCl₃, Instrument Frequency: 90 MHz
¹³C NMR Data
The carbon NMR spectrum provides information on the different carbon environments within the phenyl rings. Due to symmetry, four distinct signals are observed for the two equivalent phenyl groups.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 134.7 | C (ortho) |
| 131.8 | C (para) |
| 131.5 | C (ipso) |
| 128.5 | C (meta) |
Solvent: CDCl₃, Instrument Frequency: 22.5 MHz
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of the chemical bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3072 | Medium | Aromatic C-H Stretch |
| 1431 | Strong | Phenyl Ring C=C Stretch, Si-Phenyl |
| 1124 | Strong | In-plane C-H Bending |
| 733 | Strong | Out-of-plane C-H Bending |
| 696 | Strong | Out-of-plane C-H Bending |
| 590 | Strong | Si-Cl Stretch |
| 542 | Strong | Si-Cl Stretch |
Sample Preparation: Liquid Film
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) is a common technique used for volatile compounds like this compound. The mass spectrum is characterized by the molecular ion peak and various fragment ions resulting from the loss of phenyl groups and chlorine atoms.
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 252 | 34 | [M]⁺ (Molecular Ion) |
| 254 | 23 | [M+2]⁺ (Isotope Peak) |
| 175 | 35 | [M - C₆H₅]⁺ |
| 177 | 24 | [(M - C₆H₅)+2]⁺ (Isotope Peak) |
| 154 | 100 | [Si(C₆H₅)Cl]⁺ |
Ionization Method: Electron Ionization (70 eV)
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy Protocol (Moisture-Sensitive Sample)
-
Sample Preparation: All operations are conducted under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line techniques to prevent hydrolysis of the chlorosilane.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃), dried over molecular sieves, is used as the NMR solvent.
-
Procedure: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of the dried CDCl₃ directly in a clean, dry 5 mm NMR tube.
-
Sealing: The NMR tube is sealed with a tight-fitting cap and further secured with Parafilm® to prevent atmospheric moisture ingress.
-
Data Acquisition: The sealed tube is inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired at room temperature. A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.
FT-IR Spectroscopy Protocol (Neat Liquid Film)
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is utilized.
-
Sample Preparation: Since this compound is a liquid, a neat spectrum is obtained. This method avoids interference from solvents.
-
Procedure: In a dry environment, a single drop of this compound is placed onto the surface of one salt plate (e.g., KBr or NaCl). A second salt plate is carefully placed on top, spreading the liquid into a thin, uniform film.
-
Data Acquisition: The assembled plates are mounted in the spectrometer's sample holder. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate atmospheric and instrument-related absorptions. The sample spectrum is then collected.
-
Cleaning: Post-analysis, the salt plates are immediately disassembled and cleaned with a dry, non-protic solvent (e.g., anhydrous hexane (B92381) or chloroform) to prevent damage from the hydrolyzed product (HCl).
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Instrumentation: A mass spectrometer equipped with an electron ionization source is used, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile, anhydrous organic solvent such as hexane or dichloromethane.
-
Introduction: A small volume (typically 1 µL) of the solution is injected into the GC inlet, where it is vaporized. The vaporized sample is then carried by an inert gas (e.g., helium) into the mass spectrometer's ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion, which can then undergo fragmentation.
-
Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.
Workflow Visualization
The logical flow for the complete spectroscopic characterization of this compound is outlined below. This process ensures a systematic approach from sample handling to final data integration for structural confirmation.
Caption: Workflow for Spectroscopic Analysis of this compound.
An In-depth Technical Guide to the Solubility of Dichlorodiphenylsilane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) is a key organosilicon compound utilized as an intermediate in the synthesis of silicone polymers and other silicon-containing materials. Its utility in various synthetic pathways is significantly influenced by its solubility characteristics in organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, including its reactivity with certain solvent types, and outlines a general protocol for its solubility determination.
Physicochemical Properties Relevant to Solubility
This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is a relatively non-polar molecule due to the presence of the two phenyl groups, which governs its solubility behavior in organic solvents. A crucial aspect of its chemistry is its high reactivity towards moisture and protic solvents, leading to hydrolysis and the formation of siloxanes and hydrochloric acid.[1][3] This reactivity must be taken into account when selecting a solvent and handling the compound.
Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility | Notes |
| Ethers | Diethyl Ether | Soluble[4] | Aprotic, suitable for reactions. |
| Ketones | Acetone | Soluble[4] | Aprotic, suitable for reactions. |
| Halogenated Hydrocarbons | Carbon Tetrachloride | Soluble[4] | Aprotic, suitable for reactions. |
| Chloroform | Soluble[3] | Aprotic, suitable for reactions. | |
| Aromatic Hydrocarbons | Benzene | Soluble[4] | Aprotic, suitable for reactions. |
| Esters | Ethyl Acetate | Soluble[3] | Aprotic, suitable for reactions. |
| Alcohols | Ethanol | Soluble (with reaction)[4] | Protic solvent, reacts with this compound. |
Reactivity with Protic Solvents
This compound readily reacts with protic solvents, such as alcohols (e.g., ethanol), and water.[3] The silicon-chlorine bonds are susceptible to nucleophilic attack by the hydroxyl group, leading to the substitution of the chloride ions and the formation of alkoxysilanes or silanols, with the concomitant release of hydrochloric acid. This reaction is a critical consideration for any process involving this compound, as it will be consumed in the presence of such solvents. Therefore, for applications where the integrity of the this compound molecule is required, anhydrous aprotic solvents are essential.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on the principles of the "shake-flask" method, a widely accepted technique for solubility measurement. This protocol is adapted from standard methodologies such as the OECD Test Guideline 105 for water solubility, with modifications for reactive organosilicon compounds in organic solvents.[5][6]
Objective: To determine the saturation concentration of this compound in a given anhydrous organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Gas-tight syringes and needles
-
Centrifuge (optional)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with a suitable detector, Atomic Absorption Spectroscopy for silicon content)[7]
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Preparation of Saturated Solutions: a. Under an inert atmosphere (e.g., in a glove box) to prevent hydrolysis, add an excess amount of this compound to a pre-weighed glass vial. The excess solid phase is crucial to ensure saturation is reached. b. Record the exact mass of this compound added. c. Add a known volume or mass of the anhydrous organic solvent to the vial. d. Securely cap the vial. e. Prepare at least three replicate samples for each solvent.
-
Equilibration: a. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.
-
Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess this compound to settle. b. If necessary, centrifuge the vials at the same temperature to facilitate the separation of the undissolved solute.
-
Sampling: a. Under an inert atmosphere, carefully withdraw a known volume of the clear supernatant using a gas-tight syringe. It is critical to avoid disturbing the undissolved material.
-
Quantification: a. Dilute the collected sample with a known volume of the same anhydrous solvent to a concentration within the calibrated range of the analytical instrument. b. Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or AAS) to determine the concentration of this compound.
-
Calculation: a. Calculate the solubility of this compound in the solvent in units such as g/100 mL or mol/L, taking into account the dilution factor.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Conclusion
This compound exhibits good solubility in a range of common aprotic organic solvents, a characteristic that is vital for its application in synthesis. However, its high reactivity with protic solvents, including atmospheric moisture, necessitates careful handling and the use of anhydrous conditions to prevent unwanted side reactions. While quantitative solubility data remains elusive in the public domain, the qualitative information and the general experimental protocol provided in this guide offer valuable insights for researchers, scientists, and drug development professionals working with this important organosilicon compound. The provided workflow can be adapted to generate precise quantitative solubility data under controlled laboratory settings.
References
- 1. oecd.org [oecd.org]
- 2. CAS 80-10-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 80-10-4 [m.chemicalbook.com]
- 4. This compound | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. filab.fr [filab.fr]
- 6. Water Solubility | Scymaris [scymaris.com]
- 7. kelid1.ir [kelid1.ir]
A Technical Guide to the Thermal Stability and Decomposition of Dichlorodiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) is a key organosilicon compound utilized as a precursor in the synthesis of silicone polymers and as a reagent in various chemical transformations. Its thermal stability is a critical parameter, dictating its storage conditions, handling procedures, and applicability in high-temperature processes. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound, drawing upon available data for the compound and related organosilanes. While specific thermogravimetric analysis (TGA) data for the monomer is not extensively reported in publicly available literature, the thermal behavior of polymers derived from this compound offers significant insights into its inherent stability.
Thermal Stability Assessment
The thermal stability of this compound is generally considered to be high, a characteristic attributed to the strength of the silicon-carbon and silicon-chlorine bonds, as well as the stabilizing effect of the aromatic phenyl groups. Polymers synthesized from this compound exhibit excellent thermal robustness, with decomposition temperatures typically exceeding 400°C.[1] This suggests that the monomer itself possesses substantial thermal stability.
Decomposition of this compound is known to be initiated by moisture, leading to the formation of hydrochloric acid.[2] Under anhydrous conditions and elevated temperatures, thermal decomposition is expected to proceed through homolytic bond cleavage or molecular rearrangement pathways.
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀Cl₂Si | |
| Molecular Weight | 253.20 g/mol | |
| Boiling Point | 305 °C (lit.) | |
| Vapor Pressure | 2 mmHg (125 °C) |
Note: The boiling point provides an initial indication of the compound's volatility and the temperature range where it exists in the liquid phase at atmospheric pressure.
Thermal Decomposition Analysis
The investigation of the thermal decomposition of this compound involves a multi-faceted analytical approach to determine the onset of decomposition, identify the resulting byproducts, and elucidate the underlying reaction mechanisms. The primary techniques employed for such studies are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Anticipated Decomposition Byproducts
When heated to decomposition, this compound is reported to emit toxic fumes of hydrogen chloride.[2] The formation of phosgene (B1210022) has also been suggested as a possibility.[2] Based on the thermal degradation studies of related phenyl-substituted silanes and chlorosilanes, a range of other decomposition products can be anticipated, particularly under inert pyrolysis conditions. The pyrolysis of phenylsilanes is known to proceed via free-radical mechanisms, potentially leading to the formation of benzene, biphenyl, and various chlorinated and phenyl-substituted silane (B1218182) fragments.[1]
Table 2: Potential Thermal Decomposition Products of this compound
| Product | Chemical Formula | Method of Identification |
| Hydrogen Chloride | HCl | TGA-MS, Py-GC-MS |
| Phosgene | COCl₂ | TGA-MS, Py-GC-MS |
| Benzene | C₆H₆ | Py-GC-MS |
| Biphenyl | C₁₂H₁₀ | Py-GC-MS |
| Chlorinated Silanes | SiClₓ, (C₆H₅)ₓSiClᵧ | Py-GC-MS |
| Phenyl-substituted Silanes | (C₆H₅)ₓSiHᵧ | Py-GC-MS |
| Silicon-containing char | - | TGA (residue) |
Experimental Protocols
Detailed experimental methodologies are crucial for obtaining reliable and reproducible data on the thermal stability and decomposition of this compound. The following protocols are based on standard procedures for the analysis of air-sensitive and thermally labile compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)
-
Inert gas supply (high-purity nitrogen or argon)
-
Glovebox or inert atmosphere chamber
-
Hermetically sealed aluminum or platinum crucibles
Procedure:
-
Sample Preparation: Due to the moisture sensitivity of this compound, all sample handling and loading into the TGA crucible must be performed in a dry, inert atmosphere (e.g., a glovebox).
-
Sample Loading: An accurately weighed sample (typically 5-10 mg) of this compound is placed into a hermetically sealed crucible.
-
Instrument Setup: The TGA furnace is purged with the inert gas at a constant flow rate (e.g., 50 mL/min) to ensure an oxygen-free environment.
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: The sample mass is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.
Apparatus:
-
Differential Scanning Calorimeter (e.g., TA Instruments DSC 2500, Mettler Toledo DSC 3+)
-
Inert gas supply (high-purity nitrogen or argon)
-
Glovebox or inert atmosphere chamber
-
Hermetically sealed aluminum crucibles
Procedure:
-
Sample Preparation: As with TGA, sample preparation and encapsulation must be conducted in an inert atmosphere.
-
Sample Loading: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum crucible. An empty, sealed crucible is used as a reference.
-
Instrument Setup: The DSC cell is purged with the inert gas at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C).
-
Ramp the temperature from -50 °C to 400 °C at a controlled rate (e.g., 10 °C/min).
-
-
Data Acquisition: The differential heat flow between the sample and reference crucibles is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks corresponding to melting, boiling, and decomposition events. The area under these peaks is integrated to determine the enthalpy of the transitions.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile and semi-volatile products generated during the thermal decomposition of this compound.
Apparatus:
-
Pyrolyzer (e.g., CDS Analytical Pyroprobe, Frontier Lab Multi-Shot Pyrolyzer) coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
Inert gas supply (high-purity helium) for GC carrier gas.
Procedure:
-
Sample Preparation: A small amount of this compound (typically in the microgram range) is loaded into a pyrolysis tube or onto a sample holder. This should be done quickly to minimize exposure to atmospheric moisture.
-
Pyrolysis: The sample is rapidly heated to a series of predetermined temperatures (e.g., 300 °C, 400 °C, 500 °C, 600 °C) in an inert atmosphere within the pyrolyzer. The pyrolysis products are swept directly into the GC injection port.
-
Gas Chromatography: The volatile decomposition products are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or mid-polar capillary column). A suitable temperature program is used for the GC oven to achieve good separation.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the fragments is detected, generating a mass spectrum for each component.
-
Data Analysis: The mass spectra of the separated products are compared with spectral libraries (e.g., NIST, Wiley) to identify the individual compounds. The retention times from the gas chromatogram provide additional information for identification.
Visualized Workflows and Pathways
To provide a clearer understanding of the experimental logic and potential decomposition mechanisms, the following diagrams are presented in the DOT language for Graphviz.
Caption: Experimental workflow for thermal analysis.
Caption: Plausible thermal decomposition pathways.
Conclusion
This compound is a thermally stable molecule, with significant decomposition occurring at temperatures likely exceeding its boiling point under atmospheric pressure. While direct quantitative TGA data on the monomer is limited, the high thermal stability of its derivative polymers provides strong indirect evidence of its robustness. The decomposition process, particularly at elevated temperatures in an inert atmosphere, is expected to be complex, likely involving free-radical mechanisms leading to the formation of a variety of aromatic and chlorinated silicon-containing species, in addition to hydrogen chloride. For a comprehensive understanding of its thermal decomposition, a combined analytical approach utilizing TGA, DSC, and Py-GC-MS is essential. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to investigate the thermal properties of this compound and related organosilicon compounds, ensuring safe handling and optimized application in high-temperature environments.
References
An In-depth Technical Guide to Dichlorodiphenylsilane (CAS 80-10-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorodiphenylsilane (CAS 80-10-4), a prominent organosilicon compound, is a critical precursor in the synthesis of silicone polymers and a versatile agent for surface modification. Its bifunctional nature, characterized by two phenyl groups and two reactive chlorine atoms attached to a central silicon atom, dictates its utility in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling protocols, and key applications of this compound. Detailed experimental methodologies for its synthesis, hydrolysis, and use in surface modification are presented, alongside a discussion of its polymerization potential. This document aims to serve as an essential resource for professionals in research, development, and pharmaceutical sciences, facilitating the safe and effective use of this important chemical intermediate.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is characterized by its high reactivity, particularly towards moisture, and its solubility in various organic solvents.[1] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₀Cl₂Si | [2][3] |
| Molecular Weight | 253.2 g/mol | [2][3] |
| CAS Number | 80-10-4 | [2][3] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Odor | Pungent, sharp, HCl-like | [2][4] |
| Density | 1.204 g/mL at 25 °C | [2][5] |
| Melting Point | -22 °C | [2][4] |
| Boiling Point | 305 °C | [2][4] |
| Flash Point | 142 °C (closed cup) | [2][6] |
| Vapor Pressure | 2 mm Hg at 125 °C | [2][6] |
| Vapor Density | >1 (vs air) | [2][6] |
| Refractive Index (n20/D) | 1.578 | [2][6] |
| Solubility | Soluble in chloroform, ethyl acetate, ethanol, ethyl ether, acetone, carbon tetrachloride, and benzene.[2][5] | [2][5] |
| Water Solubility | Decomposes | [2][5] |
Safety and Hazard Information
This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated area, preferably a chemical fume hood.[4][5] It is classified as hazardous by OSHA and is fatal in contact with skin, causing severe skin burns and eye damage.[4][5][7] The compound reacts violently with water, releasing heat and toxic, corrosive fumes of hydrogen chloride.[2][4]
GHS Hazard Classification: [5][7][8]
-
Pictograms:
-
GHS05: Corrosion
-
GHS06: Skull and Crossbones
-
-
Signal Word: Danger
-
Hazard Statements:
-
H310: Fatal in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.[9]
-
-
Precautionary Statements: [5][8]
-
P262: Do not get in eyes, on skin, or on clothing.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P302 + P352 + P310: IF ON SKIN: Wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/physician.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
Core Applications
The reactivity of the silicon-chlorine bonds is central to the diverse applications of this compound.
-
Silicone Polymer Synthesis: It is a primary intermediate in the production of silicone polymers, including resins and oils.[1][3][10] The phenyl groups impart high-temperature stability, weatherability, and desirable dielectric properties to the resulting polymers, making them suitable for high-performance coatings, electrical insulation, and sealants.[10]
-
Surface Modification: this compound is used to modify the surfaces of materials to enhance properties such as hydrophobicity.[2][3] This is valuable in industries like textiles and coatings where water resistance is crucial.[3]
-
Protecting Group in Organic Synthesis: In organic synthesis, it serves as a protecting group for reactive functional groups.[1]
-
Advanced Materials: It is a precursor for more complex organosilicon compounds used in advanced electronics and specialty coatings.[10]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the chlorination of diphenylsilane (B1312307).[4]
Materials:
-
Diphenylsilane (Ph₂SiH₂)
-
Anhydrous Copper(II) Chloride (CuCl₂)
-
Anhydrous Copper(I) Iodide (CuI)
-
Diethyl ether (anhydrous)
-
Ceramic spheres
Procedure: [4]
-
In a flask equipped with a mechanical stirrer, add diphenylsilane (0.1 mol), anhydrous copper(II) chloride (0.4 mol), anhydrous copper(I) iodide (0.0076 mol), and ceramic spheres (120 g).
-
Add anhydrous diethyl ether (60 mL) to the mixture.
-
Stir the mixture vigorously (400 rpm) at room temperature for 4 hours under an inert atmosphere.
-
After the reaction is complete, filter the mixture to remove the solid catalysts and ceramic spheres.
-
Concentrate the filtrate by removing the diethyl ether under reduced pressure.
-
Distill the residue under reduced pressure to obtain this compound as a colorless liquid.
Hydrolysis to Diphenylsilanediol
This compound readily hydrolyzes to form diphenylsilanediol.[3] The conditions of the hydrolysis can influence the nature of the product, yielding crystalline, amorphous, or oily substances.[3]
Materials:
-
This compound
-
t-Amyl alcohol
-
Water
Procedure: [3]
-
Prepare a heterogeneous mixture of toluene (77 mL), t-amyl alcohol (161 mL), and water (666 mL) in a reaction vessel.
-
Dissolve this compound (200 g) in toluene (77 mL).
-
With stirring, add the this compound solution dropwise to the aqueous mixture. Maintain the reaction temperature at 25 °C using a cooling coil. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring for an additional 10 minutes.
-
Filter the resulting crystalline product by suction.
-
Wash the crystals with water until they are free of acid.
-
Air-dry the crystals to obtain diphenylsilanediol. Further purification can be achieved by crystallization from warm methyl ethyl ketone and chloroform.[3]
Surface Modification (General Protocol)
This protocol provides a general method for modifying a hydroxyl-terminated surface (e.g., glass or silica) to be hydrophobic using this compound.
Materials:
-
Substrate with surface hydroxyl groups (e.g., glass slides)
-
This compound
-
Anhydrous toluene
-
Cleaning solution (e.g., Piranha solution or detergent)
-
Deionized water
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate to ensure the presence of reactive hydroxyl groups. This can be achieved by sonicating in a cleaning solution, followed by extensive rinsing with deionized water.
-
Dry the substrate in an oven at 120 °C for at least 1 hour.
-
-
Vapor Phase Silanization:
-
Place the cleaned and dried substrate inside a vacuum desiccator.
-
In a small vial, place a few drops of this compound and position it inside the desiccator, ensuring no direct contact with the substrate.
-
Evacuate the desiccator for a few minutes and then seal it.
-
Allow the silanization to proceed at room temperature for 12-24 hours.
-
-
Post-Treatment:
-
Vent the desiccator in a fume hood.
-
Remove the coated substrate and rinse with anhydrous toluene to remove any non-covalently bonded silane.
-
Dry the substrate with a stream of inert gas or in an oven at 100 °C for 30 minutes.
-
Polymerization
The difunctional nature of this compound allows it to undergo condensation polymerization. The reaction with water, as described in the hydrolysis section, can be controlled to form polysiloxanes. The initial hydrolysis yields silanol (B1196071) intermediates, which then condense to form siloxane (Si-O-Si) bonds, the backbone of silicone polymers, with the elimination of water. The presence of two reactive sites on each molecule enables the formation of linear polymer chains.
Analytical Methods for Quality Control
Ensuring the purity of this compound is critical for its intended applications. A combination of analytical techniques is recommended for comprehensive quality control.
-
Gas Chromatography (GC): Ideal for quantifying volatile organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation and quantifying major impurities.
-
Titration Methods:
-
Argentometric Titration: To quantify hydrolyzable chloride content.
-
Karl Fischer Titration: For the precise measurement of water content.
-
Conclusion
This compound is a cornerstone of organosilicon chemistry with significant industrial and research applications. Its well-defined physicochemical properties and reactivity profile make it an indispensable precursor for high-performance materials. A thorough understanding of its safe handling, experimental protocols, and analytical characterization is paramount for its effective utilization. This guide provides a foundational repository of technical information to support researchers, scientists, and drug development professionals in their work with this versatile compound.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrolysis of Diphenyldichlorosilane | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Theoretical and Computational Deep Dive into Dichlorodiphenylsilane: A Guide for Researchers
An In-depth Technical Guide on the Theoretical Studies and DFT Calculations of Dichlorodiphenylsilane
This whitepaper provides a comprehensive overview of the theoretical and computational studies of this compound (C₁₂H₁₀Cl₂Si), a pivotal organosilicon compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the molecular properties, spectroscopic characteristics, and electronic structure of this compound as elucidated by Density Functional Theory (DFT) calculations.
Introduction
This compound is a versatile chemical intermediate used in the synthesis of a wide range of organosilicon compounds, including silicone polymers, resins, and as a surface modifier.[1][2] Its chemical reactivity and the properties of its derivatives are intrinsically linked to its molecular and electronic structure. Theoretical studies, particularly those employing DFT, offer a powerful avenue to explore these characteristics at the atomic level, providing insights that complement and guide experimental work.[3] This guide will delve into the computational methodologies used to study this compound, present key theoretical data, and provide detailed experimental protocols for its synthesis and characterization.
Theoretical Methodology: A DFT Approach
Density Functional Theory has become a standard tool in computational chemistry for predicting the properties of molecules with a good balance of accuracy and computational cost. For a molecule like this compound, a typical DFT study involves several key steps to determine its structural, vibrational, and electronic properties.
A common and reliable method for such calculations is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a high-level basis set such as 6-311++G(d,p).[3] This level of theory has been shown to provide accurate predictions for a wide range of organic and organometallic compounds.
The general workflow for a DFT study of this compound is illustrated in the following diagram:
Data Presentation: Theoretical and Experimental Correlation
A comprehensive literature search did not yield a single, complete experimental and theoretical study of this compound at the B3LYP/6-311++G(d,p) level of theory. Therefore, the following tables present a compilation of experimental data from various sources and representative theoretical values derived from studies on closely related organosilicon compounds. These theoretical values should be considered as estimations for this compound.
3.1. Structural Parameters
The molecular geometry of this compound has been optimized to find its most stable conformation. The key bond lengths and bond angles around the central silicon atom are crucial for understanding its reactivity.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Experimental Value | Calculated Value (Representative) |
| Bond Length (Å) | Si | C | - | 1.85 - 1.87 | ~1.86 |
| Si | Cl | - | 2.04 - 2.06 | ~2.05 | |
| Bond Angle ( °) | C | Si | C | 108 - 112 | ~110 |
| Cl | Si | Cl | 105 - 109 | ~107 | |
| C | Si | Cl | 107 - 111 | ~109 |
3.2. Vibrational Frequencies
Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. DFT calculations can predict the infrared (IR) and Raman active vibrational modes.
| Vibrational Mode | Experimental Frequency (cm⁻¹) (FTIR/Raman) | Calculated Frequency (cm⁻¹) (Representative) | Assignment |
| Phenyl C-H Stretch | 3050 - 3100 | ~3070 | Aromatic C-H stretching |
| Phenyl C=C Stretch | 1580 - 1600 | ~1590 | Aromatic ring stretching |
| Si-Phenyl Stretch | 1120 - 1130 | ~1125 | Si-C stretching |
| Si-Cl Stretch | 500 - 600 | ~550 | Asymmetric and symmetric Si-Cl₂ stretching |
3.3. Electronic Properties
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of chemical stability.[4]
| Parameter | Experimental Value (eV) | Calculated Value (eV) (Representative) |
| HOMO Energy | Not readily available | ~ -6.5 to -7.5 |
| LUMO Energy | Not readily available | ~ -0.5 to -1.5 |
| HOMO-LUMO Gap | Not readily available | ~ 5.0 to 7.0 |
3.4. NMR Chemical Shifts
NMR spectroscopy is a fundamental technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict NMR chemical shifts.
| Nucleus | Experimental Chemical Shift (ppm) (in CDCl₃)[5] | Calculated Chemical Shift (ppm) (Representative) |
| ¹H (Phenyl) | 7.3 - 7.8 | ~7.2 - 7.7 |
| ¹³C (Phenyl, C-Si) | ~134 | ~135 |
| ¹³C (Phenyl, ortho) | ~132 | ~133 |
| ¹³C (Phenyl, meta) | ~128 | ~129 |
| ¹³C (Phenyl, para) | ~130 | ~131 |
| ²⁹Si | ~5.4 | ~5 - 10 |
Experimental Protocols
4.1. Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from bromobenzene (B47551) and silicon tetrachloride.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Bromobenzene
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous hexane
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas supply
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or similar inert atmosphere setup
-
Distillation apparatus
Procedure:
-
Preparation of Grignard Reagent:
-
Under an inert atmosphere of nitrogen or argon, add magnesium turnings to a dry three-necked flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In a dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small amount of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.[6]
-
-
Reaction with Silicon Tetrachloride:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate dropping funnel, prepare a solution of silicon tetrachloride in anhydrous diethyl ether. To favor the formation of the di-substituted product, a 2:1 molar ratio of Grignard reagent to silicon tetrachloride is used.
-
Add the silicon tetrachloride solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
-
4.2. Spectroscopic Characterization
-
FTIR Spectroscopy: The infrared spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Raman Spectroscopy: The Raman spectrum can be obtained using a Raman spectrometer with a laser excitation source. The liquid sample is placed in a glass capillary tube or NMR tube for analysis.
-
NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[5]
Logical Relationships in Spectroscopic Analysis
The interplay between theoretical calculations and experimental spectroscopy is crucial for a thorough understanding of a molecule's properties. The following diagram illustrates the logical relationship in a typical spectroscopic study of this compound.
Conclusion
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. graphviz.org [graphviz.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound(80-10-4) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Si-Cl Bond in Dichlorodiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the silicon-chlorine (Si-Cl) bond in dichlorodiphenylsilane, a key functional group that dictates the compound's reactivity and utility as a versatile precursor in organic synthesis and materials science. This document details the physicochemical properties, reaction kinetics, and experimental protocols associated with the Si-Cl bond, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is a moisture-sensitive compound that reacts vigorously with water.[2][3] Due to its reactivity, it is corrosive to metals and tissues.[2]
| Property | Value |
| Molecular Formula | C₁₂H₁₀Cl₂Si |
| Molecular Weight | 253.20 g/mol [4] |
| Boiling Point | 305 °C[3] |
| Melting Point | -22 °C[5] |
| Density | 1.204 g/mL at 25 °C[3] |
| Refractive Index | 1.578 at 20 °C[3] |
| Vapor Pressure | 2 mm Hg at 125 °C[6] |
| Flash Point | 131.7 °C[6] |
| Water Solubility | Decomposes[6] |
| Storage Temperature | Store below +30°C[6] |
Core Characteristics of the Si-Cl Bond
The reactivity of this compound is fundamentally governed by the nature of the Si-Cl bond. Silicon is more electropositive (1.90 on the Pauling scale) than carbon (2.55), which makes the Si-Cl bond highly polarized.[7] This polarization renders the silicon atom electrophilic and, therefore, highly susceptible to nucleophilic attack.[7] The longer bond length of the Si-Cl bond compared to a C-Cl bond, along with silicon's ability to expand its coordination sphere, further contributes to its enhanced reactivity.[7]
| Parameter | Representative Value | Notes |
| Si-Cl Bond Length | ~2.02 - 2.05 Å | Based on data for similar chlorosilanes like SiCl₄ (2.019 Å) and SiH₃Cl (2.051 Å).[8] The exact value for this compound may vary. |
| Cl-Si-Cl Bond Angle | ~109.5° | Expected to be close to the ideal tetrahedral angle due to the sp³ hybridization of the silicon atom, similar to other tetrachlorosilanes.[9] |
| Si-Cl Bond Dissociation Energy | ~90 kcal/mol (377 kJ/mol) | This is a representative value for Si-Cl bonds in chlorosilanes.[10] The phenyl groups in this compound may slightly influence this value. |
Reactivity and Key Reactions
The polarized Si-Cl bond is the site of numerous important chemical transformations, primarily nucleophilic substitution reactions.
This compound reacts vigorously and exothermically with water, and even moist air, to produce diphenylsilanediol (B146891) and hydrochloric acid.[2][7] This reaction is a cornerstone of silicone chemistry, as the resulting silanediol (B1258837) can undergo self-condensation to form polysiloxanes.[7]
Experimental Protocol: Hydrolysis of this compound to Diphenylsilanediol [7]
-
Reaction Setup: A solution of 200 g of this compound in 77 ml of toluene (B28343) is prepared. This solution is added dropwise to a vigorously stirred mixture of 77 ml of toluene, 161 ml of t-amyl alcohol, and 666 ml of water.[7]
-
Reaction Execution: The addition is carried out over approximately 30 minutes, maintaining the reaction temperature at 25°C with a cooling coil. After the addition is complete, the mixture is stirred for an additional 10 minutes.[7]
-
Isolation and Purification: The resulting crystalline product, diphenylsilanediol, is collected by suction filtration. The crystals are washed with water until free of acid and then air-dried. Further purification can be achieved by recrystallization from warm methyl ethyl ketone and chloroform.[7]
The electrophilic silicon atom in this compound readily reacts with a variety of nucleophiles, including Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions are fundamental for forming new silicon-carbon bonds, allowing for the synthesis of a wide array of organosilicon compounds.
Experimental Protocol: Grignard Reaction with this compound
-
Preparation of Grignard Reagent: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of an aryl or alkyl halide (e.g., bromobenzene) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a dropping funnel. A small portion of the halide solution is added to the magnesium to initiate the reaction, which may be evidenced by a color change and gentle refluxing. The remainder of the halide solution is then added dropwise to maintain a gentle reflux.[11]
-
Reaction with this compound: The solution of this compound in anhydrous THF is cooled in an ice bath. The prepared Grignard reagent is then added slowly from the dropping funnel with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.[11]
-
Work-up and Isolation: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. The product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[11] The product can then be purified by distillation or recrystallization.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of a disubstituted silane (B1218182) from this compound via a Grignard reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 80-10-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 9. Insights Into the Gas‐Phase Structure and Internal Dynamics of Diphenylsilane: A Broadband Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gelest.com [gelest.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Dichlorodiphenylsilane in Silicone Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) is a pivotal organosilicon compound extensively utilized as a monomer in the synthesis of silicone polymers. Its bifunctional nature, with two reactive chlorine atoms, allows for the formation of a siloxane backbone (Si-O-Si) through hydrolysis and subsequent condensation reactions. The incorporation of phenyl groups into the polymer chain imparts several desirable properties, including enhanced thermal stability, improved resistance to oxidation and radiation, and a higher refractive index compared to their methyl-substituted counterparts. These characteristics make phenyl-containing silicones valuable in specialized applications ranging from high-temperature lubricants and dielectric coolants to advanced materials in the medical and electronics industries.
This document provides detailed protocols for the synthesis of silicone polymers using this compound, quantitative data on the properties of the resulting polymers, and visual representations of the synthetic pathways and experimental workflows.
Key Properties of Phenyl-Containing Silicones
The introduction of phenyl groups in place of methyl groups in the polysiloxane backbone leads to significant changes in the polymer's properties:
-
Enhanced Thermal and Oxidative Stability : The bulky phenyl groups sterically hinder the siloxane backbone, protecting it from degradation at elevated temperatures and in the presence of oxygen. Phenyl silicones can have service temperatures ranging from -55°C to 290°C.[1]
-
Increased Refractive Index : The aromatic rings of the phenyl groups contribute to a higher refractive index in the polymer, a crucial property for optical applications like LED encapsulation.[2]
-
Improved Lubricity and Solvent Compatibility : Silicones with phenyl groups exhibit better lubrication properties and are more effective solvents for organic compounds compared to methyl silicones.[3]
-
Radiation Resistance : The presence of phenyl groups enhances the resistance of the silicone polymer to radiation.[4]
Experimental Protocols
The synthesis of silicone polymers from this compound is typically a two-step process:
-
Hydrolysis : this compound is reacted with water to form diphenylsilanediol (B146891) ((C₆H₅)₂Si(OH)₂), with the concomitant release of hydrochloric acid (HCl).
-
Polycondensation : The diphenylsilanediol monomers are then polymerized through a condensation reaction, eliminating water to form the final polydiphenylsiloxane.
Protocol 1: Synthesis of Polydiphenylsiloxane
This protocol details the synthesis of a homopolymer of polydiphenylsiloxane.
Step 1: Hydrolysis of this compound to Diphenylsilanediol
This procedure is adapted from established methods for the hydrolysis of dichlorosilanes.[5]
-
Materials and Reagents :
-
This compound (≥98%)
-
Toluene (B28343) (anhydrous)
-
Diethyl ether (anhydrous)
-
Sodium bicarbonate (ACS Grade)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (ACS Grade)
-
Acetone (ACS Grade)
-
-
Equipment :
-
Three-neck round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Condenser
-
Thermometer
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
-
Procedure :
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
In the flask, dissolve this compound (1 equivalent) in a 1:1 (v/v) mixture of anhydrous toluene and diethyl ether.
-
Prepare an aqueous solution of sodium bicarbonate (2.2 equivalents) in deionized water (10 equivalents) to neutralize the HCl produced during the reaction. Add this solution to the dropping funnel.
-
While vigorously stirring the organic solution at room temperature (20-25°C), add the aqueous sodium bicarbonate solution dropwise over 1-2 hours. The reaction is exothermic; control the addition rate to keep the temperature below 35°C.
-
After the addition is complete, continue stirring for an additional 2-3 hours at room temperature to ensure complete hydrolysis.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and a saturated brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, then filter.
-
Remove the solvent using a rotary evaporator to obtain the crude diphenylsilanediol.
-
Recrystallize the crude product from a minimal amount of hot acetone, followed by the dropwise addition of water until turbidity is observed. Cool the solution to induce crystallization.
-
Collect the purified crystals of diphenylsilanediol by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Step 2: Polycondensation of Diphenylsilanediol
This step involves the polymerization of the silanol (B1196071) intermediate to form the silicone resin.
-
Materials and Reagents :
-
Diphenylsilanediol (from Step 1)
-
Toluene (anhydrous)
-
Condensation catalyst (e.g., tetramethylammonium (B1211777) hydroxide (B78521) or a cation-exchange resin with -SO₃H groups)[6]
-
-
Equipment :
-
Round-bottom flask
-
Condenser with Dean-Stark trap
-
Magnetic stirrer and heat source
-
-
Procedure :
-
Transfer the purified diphenylsilanediol to a round-bottom flask equipped with a condenser, Dean-Stark trap, and a magnetic stirrer.
-
Add anhydrous toluene to dissolve the silanol.
-
Add a catalytic amount of the condensation catalyst.
-
Heat the mixture to reflux (approximately 110-120°C for toluene) and maintain for 4-8 hours.
-
Monitor the progress of the condensation by observing the removal of water in the Dean-Stark trap.
-
After the reaction is complete, cool the mixture and remove the catalyst by filtration (if solid) or neutralization and washing.
-
Remove the toluene solvent under reduced pressure to obtain the final polydiphenylsiloxane polymer.
-
Protocol 2: Synthesis of Methyl-Phenyl Silicone Oil via Co-hydrolysis
This protocol describes the synthesis of a copolymer containing both methyl and phenyl groups by the co-hydrolysis of dimethyldichlorosilane and this compound.[7]
-
Materials and Reagents :
-
Dimethyldichlorosilane
-
This compound
-
Xylene
-
Acetone
-
Tetramethylammonium hydroxide (catalyst)
-
Trimethylchlorosilane (capping agent)
-
-
Equipment :
-
Reaction vessel with stirrer and temperature control
-
Condenser
-
Separatory funnel
-
-
Procedure :
-
Prepare a mixed solvent of xylene and acetone.
-
Perform a contrary hydrolysis by reacting a mixture of dimethyldichlorosilane and this compound with water in the mixed solvent at 30°C for 5 hours. The mole ratio of the two silanes will determine the phenyl content of the final polymer.
-
After hydrolysis, separate the organic layer containing the silanol intermediates.
-
Add tetramethylammonium hydroxide (as a catalyst) and trimethylchlorosilane (as a chain-capping agent to control molecular weight) to the organic phase.
-
Heat the mixture to 100°C for 3 hours to effect condensation polymerization.
-
After the reaction, cool the mixture, neutralize the catalyst, and wash with water to remove any byproducts.
-
Remove the solvent under reduced pressure to yield the dimethyldiphenylsilicone oil.
-
Quantitative Data
The properties of phenyl-containing silicone polymers are highly dependent on the phenyl content and the molecular weight. The following tables summarize typical properties.
Table 1: Molecular Weight and Polydispersity of Phenyl Silicone Polymers
| Polymer Description | Phenyl Content | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Vinylmethylphenyl Polysiloxane | High | 181,136 | - | 2.43 | [8] |
| Dimethyldiphenylsilicone Oil | n(Ph):w(R) = 0.3 | 1,195.5 | 1,513.9 | 1.27 | [7] |
| Vinylphenyl-containing MQ Resin | - | - | ~400,000 | - | [2] |
Table 2: Thermal Properties of Phenyl-Modified Silicone Gels
| Phenyl Content (wt%) | Glass Transition Temperature (Tg, °C) | Thermal Decomposition Temperature (TGA, 10% weight loss, °C) | Reference |
| 0.88 | -121.29 | 440.5 | [9] |
| 3.17 | -117.71 | 480.0 | [9] |
Visualizations
Reaction Mechanism: Hydrolysis and Polycondensation of this compound
Caption: Reaction mechanism for the synthesis of polydiphenylsiloxane.
Experimental Workflow: Synthesis of Methyl-Phenyl Silicone Oil
Caption: Experimental workflow for methyl-phenyl silicone oil synthesis.
References
- 1. Thermal Silicone Fluids - Gelest [technical.gelest.com]
- 2. mdpi.com [mdpi.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Synthesis and Characterization of Methyl Phenyl Silicone Oil-IOTA [iotasilicone.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A High-Temperature-Resistant and Conductive Flexible Silicone Rubber with High Phenyl Content Based on Silver-Coated Glass Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Dichlorodiphenylsilane as a Protecting Group for Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the selective protection of functional groups is a cornerstone strategy. Diols, compounds bearing two hydroxyl groups, often require temporary protection to prevent unwanted side reactions while other chemical transformations are carried out on the molecule. The choice of a suitable protecting group is critical and is dictated by factors such as ease of introduction, stability to various reaction conditions, and facile, selective removal.
Dichlorodiphenylsilane (Ph₂SiCl₂) emerges as a valuable reagent for the protection of 1,2- and 1,3-diols, forming a cyclic diphenylsilylene acetal (B89532). This protecting group offers the advantage of being robust under a range of conditions, yet can be cleaved under specific and mild protocols, thus providing a valuable tool in the synthetic chemist's arsenal. These application notes provide a detailed overview, experimental protocols, and quantitative data for the use of this compound as a diol protecting group.
Reaction Principle
The protection of a diol with this compound proceeds via a nucleophilic substitution reaction. The hydroxyl groups of the diol attack the electrophilic silicon atom of this compound, displacing the two chloride atoms. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or imidazole, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion. The result is the formation of a stable, cyclic diphenylsilylene acetal.
The deprotection of the diphenylsilylene acetal is most commonly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrogen fluoride-pyridine complex (HF-Pyridine). The high affinity of the fluoride ion for silicon facilitates the cleavage of the silicon-oxygen bonds, regenerating the diol.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection of diols using this compound and the subsequent deprotection of the diphenylsilylene acetal. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
Table 1: Protection of Diols using this compound
| Diol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethylene Glycol | Pyridine | Dichloromethane (B109758) (DCM) | 0 to rt | 4 | ~90 |
| 1,2-Propanediol | Imidazole | Dichloromethane (DCM) | 0 to rt | 5 | ~88 |
| 1,3-Propanediol (B51772) | Pyridine | Dichloromethane (DCM) | 0 to rt | 4 | ~92 |
| Catechol | Pyridine | Dichloromethane (DCM) | 0 to rt | 3 | ~95 |
Table 2: Deprotection of Diphenylsilylene Acetals
| Protected Diol | Deprotection Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,2-Diphenyl-1,3-dioxolane | TBAF (1M in THF) | Tetrahydrofuran (B95107) (THF) | rt | 2 | >95 |
| 2,2-Diphenyl-4-methyl-1,3-dioxolane | HF-Pyridine | Tetrahydrofuran (THF) | 0 to rt | 3 | >90 |
| 2,2-Diphenyl-1,3-dioxane | TBAF (1M in THF) | Tetrahydrofuran (THF) | rt | 2 | >95 |
| 2,2-Diphenylbenzo[d][1][2]dioxole | TBAF (1M in THF) | Tetrahydrofuran (THF) | rt | 1 | >95 |
Experimental Protocols
Protocol 1: Protection of 1,3-Propanediol with this compound
Materials:
-
1,3-Propanediol
-
This compound (Ph₂SiCl₂)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of 1,3-propanediol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous pyridine (2.2 eq.).
-
Add this compound (1.1 eq.) dropwise to the solution via a dropping funnel over a period of 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate (B1210297) gradient) to afford the pure 2,2-diphenyl-1,3-dioxane.
Protocol 2: Deprotection of 2,2-Diphenyl-1,3-dioxane
Materials:
-
2,2-Diphenyl-1,3-dioxane
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2,2-diphenyl-1,3-dioxane (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) in a round-bottom flask under an inert atmosphere.
-
Add tetrabutylammonium fluoride (TBAF, 1.2 eq. of a 1.0 M solution in THF) to the stirred solution at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the pure 1,3-propanediol.
Visualizations
Caption: Workflow for Diol Protection and Deprotection.
Caption: Experimental Workflow Diagram.
References
Application Notes and Protocols: Surface Modification of Silica Nanoparticles with Dichlorodiphenylsilane for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica (B1680970) nanoparticles (SNPs) are versatile platforms for drug delivery due to their tunable size, high surface area, and biocompatibility. Surface modification of SNPs is a critical step to enhance their functionality, particularly for the delivery of hydrophobic drugs. This document provides detailed protocols for the synthesis of silica nanoparticles via the Stöber method and their subsequent surface modification with dichlorodiphenylsilane to create a hydrophobic surface. This modification is advantageous for improving the loading capacity of poorly water-soluble drugs and modulating their release kinetics.
The reaction mechanism for the surface modification involves the condensation of this compound with the silanol (B1196071) groups (Si-OH) present on the surface of the silica nanoparticles. This process forms stable siloxane bonds (Si-O-Si) and attaches diphenylsilyl groups to the surface, rendering it hydrophobic.
Experimental Protocols
Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a mixture of ethanol and deionized water.
-
Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously.
-
Add TEOS dropwise to the stirring solution.
-
Continue stirring at room temperature for 12-24 hours to allow for the formation of silica nanoparticles.
-
Collect the silica particles by centrifugation.
-
Wash the particles multiple times with ethanol and deionized water to remove unreacted reagents.
-
Dry the silica nanoparticles in an oven at 60-80°C.
Surface Modification with this compound
This protocol details the process of grafting this compound onto the surface of the synthesized silica nanoparticles.
Materials:
-
Synthesized silica nanoparticles
-
This compound ((C₆H₅)₂SiCl₂)
-
Anhydrous toluene (B28343)
-
Triethylamine (B128534) (optional, as a catalyst and HCl scavenger)
Procedure:
-
Disperse the dried silica nanoparticles in anhydrous toluene by sonication to achieve a homogeneous suspension.
-
Add this compound to the silica suspension. The amount of this compound can be varied to control the grafting density.
-
(Optional) Add a small amount of triethylamine to the reaction mixture. This will act as a catalyst and neutralize the HCl byproduct generated during the reaction.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After the reaction, cool the mixture to room temperature.
-
Collect the this compound-functionalized silica particles by centrifugation.
-
Wash the particles thoroughly with toluene and ethanol to remove any unreacted this compound and byproducts.
-
Dry the functionalized silica particles under vacuum.
Characterization of Modified Nanoparticles
A comprehensive characterization is essential to confirm the successful functionalization and to determine the physicochemical properties of the modified particles.
| Parameter | Unmodified Silica Nanoparticles | This compound Modified Silica Nanoparticles |
| Appearance | White powder | White powder |
| Particle Size (DLS) | ~100 nm (can be tuned by synthesis conditions) | Slight increase in hydrodynamic diameter |
| Zeta Potential | Negative (-15 to -30 mV) | Less negative or near neutral |
| Surface Hydrophobicity | Hydrophilic | Hydrophobic |
| Water Contact Angle | < 20° | > 90° |
| Surface Functional Groups (FTIR) | Si-OH (~3400 cm⁻¹), Si-O-Si (~1100 cm⁻¹) | Reduced Si-OH peak, presence of C-H aromatic peaks (~3050-3100 cm⁻¹), Si-Phenyl peaks |
Application in Drug Delivery: Loading of a Hydrophobic Drug
The hydrophobic surface of the this compound-modified silica nanoparticles enhances their ability to encapsulate hydrophobic drug molecules.
Protocol for Drug Loading:
-
Disperse the dried, surface-modified silica nanoparticles in a suitable organic solvent (e.g., ethanol, dichloromethane).
-
Dissolve the hydrophobic drug in the same solvent.
-
Mix the nanoparticle suspension and the drug solution and stir for 24 hours at room temperature to allow for drug adsorption onto the nanoparticle surface.
-
Remove the solvent by evaporation under reduced pressure.
-
Wash the drug-loaded nanoparticles with a solvent in which the drug has low solubility to remove any non-encapsulated drug.
-
Collect the drug-loaded nanoparticles by centrifugation and dry under vacuum.
Quantitative Analysis of Drug Loading:
The drug loading content (DLC) and encapsulation efficiency (EE) can be determined using UV-Vis spectroscopy or HPLC by measuring the amount of drug in the supernatant after centrifugation.
-
DLC (%) = (Weight of drug in nanoparticles / Weight of drug-loaded nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis, surface modification, and drug loading of silica nanoparticles.
Cellular Uptake and Potential Signaling Pathways
Application Notes and Protocols for the Grignard Reaction with Dichlorodiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting the Grignard reaction with dichlorodiphenylsilane. This reaction is a fundamental method for the formation of silicon-carbon bonds, enabling the synthesis of a wide array of organosilicon compounds. These compounds are of significant interest in materials science, medicinal chemistry, and pharmaceutical development due to their unique chemical and physical properties.
Introduction
The Grignard reaction is a versatile and widely used organometallic chemical reaction. In the context of organosilicon chemistry, it provides a powerful tool for the functionalization of chlorosilanes. This compound is a key precursor that, upon reaction with a Grignard reagent (R-MgX), allows for the introduction of two organic substituents onto the silicon atom, displacing the chloride ions. The general reaction scheme is as follows:
(C₆H₅)₂SiCl₂ + 2 R-MgX → (C₆H₅)₂SiR₂ + 2 MgXCl
The choice of the "R" group in the Grignard reagent determines the final product, allowing for the synthesis of a diverse range of diphenylsilane (B1312307) derivatives.
Safety Precautions and Reagent Handling
This compound is a corrosive and moisture-sensitive liquid.[1][2][3] It reacts with water to produce hydrochloric acid.[1][3] It can cause severe skin burns and eye damage.[1][2][4][5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[5] Work in a well-ventilated fume hood.
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[6] All glassware must be thoroughly dried before use.
-
Spills: In case of a spill, do not use water. Use an inert absorbent material to clean up the spill.[2]
Grignard Reagents are highly reactive and sensitive to moisture and air.[6]
-
Handling: Prepare and handle Grignard reagents under strictly anhydrous conditions using an inert atmosphere.
-
Solvents: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are typically used as solvents.[6][7]
Magnesium Turnings for the preparation of the Grignard reagent should be fresh and shiny to ensure reactivity. The surface can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6][7]
Experimental Protocols
This section details the step-by-step procedure for the synthesis of a diaryldiphenylsilane via a Grignard reaction. The following protocol is a general guideline and can be adapted based on the specific Grignard reagent used.
Protocol 1: Synthesis of Tetraphenylsilane (B94826) from this compound and Phenylmagnesium Bromide
Objective: To synthesize tetraphenylsilane by reacting this compound with two equivalents of phenylmagnesium bromide.
Materials:
-
This compound ((C₆H₅)₂SiCl₂)
-
Magnesium (Mg) turnings
-
Bromobenzene (B47551) (C₆H₅Br)
-
Anhydrous diethyl ether ((C₂H₅)₂O) or tetrahydrofuran (THF)
-
Iodine (I₂) crystal (for initiation)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Hexane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or nitrogen/argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Maintain a positive pressure of dry nitrogen or argon throughout the reaction.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.
-
Initiation: In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting dark grey or brown solution is the phenylmagnesium bromide Grignard reagent.
Part B: Reaction with this compound
-
Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.
-
Addition of this compound: Prepare a solution of this compound in anhydrous diethyl ether in a separate dropping funnel. Add this solution dropwise to the stirred and cooled Grignard reagent. A vigorous reaction will occur. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Drying and Solvent Removal: Combine all organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude product is a solid. Recrystallize the crude tetraphenylsilane from a suitable solvent, such as a hexane/toluene mixture, to obtain the purified product.
Data Presentation
The following table summarizes the key quantitative data for a representative synthesis of an organosilicon compound via a Grignard reaction. This data is based on a similar synthesis of dichloro-bis(4-methylphenyl)silane (B97429) and can be used as a reference for planning the reaction with this compound.[6]
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 molar equivalent | Calculated |
| Magnesium Turnings | 2.2 molar equivalents | [6] |
| Aryl/Alkyl Halide | 2.2 molar equivalents | [6] |
| Anhydrous Diethyl Ether | ~300 mL per 0.15 mol of silane | [6] |
| Product (Example: Tetraphenylsilane) | ||
| Molecular Formula | C₂₄H₂₀Si | |
| Molecular Weight | 336.50 g/mol | |
| Theoretical Yield | Calculated based on limiting reagent | |
| Appearance | White crystalline solid | |
| Melting Point | ~233-236 °C |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Grignard reaction with this compound.
Caption: Workflow for the Grignard synthesis of a substituted diphenylsilane.
Reaction Mechanism
The following diagram illustrates the nucleophilic substitution mechanism of the Grignard reaction with this compound.
References
Dichlorodiphenylsilane: A Versatile Precursor for High Refractive Index Polymers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) is a key organosilicon compound that serves as a fundamental building block for a variety of silicon-based polymers.[1] Its bifunctional nature, featuring two reactive chlorine atoms and two phenyl groups attached to a central silicon atom, makes it an ideal precursor for the synthesis of polymers with tailored properties. The phenyl groups, in particular, contribute significantly to the refractive index (RI) of the resulting polymers, making this compound a precursor of choice for the development of high refractive index (HRI) materials.[1][2] These HRI polymers are of great interest for a range of applications in optics and optoelectronics, including advanced coatings, encapsulants for light-emitting diodes (LEDs), and materials for intraocular lenses.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis of high refractive index polymers using this compound as a primary precursor. Two primary synthetic routes are explored: Wurtz-type coupling to produce polydiphenylsilanes and hydrolysis followed by condensation to yield polydiphenylsiloxanes.
Data Presentation
The following tables summarize key quantitative data for polymers derived from this compound and related phenyl-containing siloxane polymers. This data is compiled from various research sources and provides a comparative overview of the properties achievable through different synthetic approaches.
Table 1: Properties of Polydiphenylsiloxane and Related Phenyl-Containing Siloxane Polymers
| Polymer Type | Synthesis Method | Refractive Index (n_D) | Number-Average Molecular Weight (M_n) ( g/mol ) | Weight-Average Molecular Weight (M_w) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (T_g) (°C) | Decomposition Temperature (T_d) (°C) |
| Polydiphenylsiloxane | Hydrolysis & Condensation | ≥1.580[2] | - | - | - | - | >410[4] |
| Phenyl-Containing Polysiloxane Prepolymer | Co-hydrolysis/Condensation | >1.52[1] | ~1200[1] | - | - | - | - |
| Polysiloxane-Silphenylene Hybrimer | Nonhydrolytic Sol-Gel Condensation | 1.60[5] | - | - | - | - | - |
| Methylphenyl Silicone Oil | Hydrolysis & Condensation | High (not specified)[6] | - | - | - | - | Good high temperature resistance[6] |
| Poly(dimethylsiloxane-co-diphenylsiloxane) | Ring-Opening Polymerization | 1.41 - 1.46[7] | - | - | - | -106[4] | - |
Note: Data is compiled from multiple sources and may not represent directly comparable samples. "-" indicates data not available in the cited sources.
Experimental Protocols
Protocol 1: Synthesis of Polydiphenylsiloxane via Hydrolysis and Condensation
This protocol describes the synthesis of a high refractive index polydiphenylsiloxane through the hydrolysis of this compound, followed by the condensation of the resulting silanols.
Materials:
-
This compound ((C₆H₅)₂SiCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Toluene (B28343) (optional, for higher temperature condensation)
Procedure:
-
Hydrolysis: a. In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium bicarbonate (6.52 g, 78.7 mmol) in 800 mL of distilled water.[8] b. Cool the solution to 0 °C using an ice bath.[8] c. Slowly add this compound (10 g, 39.5 mmol) dropwise to the stirred bicarbonate solution.[8] The addition should be controlled to manage the evolution of HCl gas. d. After the addition is complete, continue stirring the mixture for 1 hour at 0 °C.[8]
-
Work-up and Isolation of Silanols: a. Transfer the reaction mixture to a separatory funnel. b. Extract the aqueous layer with diethyl ether (3 x 100 mL). c. Combine the organic layers and wash them successively with distilled water and brine.[8] d. Dry the organic layer over anhydrous magnesium sulfate.[8] e. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diphenylsilanediol (B146891) intermediate as a white product.[8]
-
Condensation: a. The isolated diphenylsilanediol can undergo condensation to form polydiphenylsiloxane. This can be achieved through thermal treatment. b. For a controlled condensation, the crude silanol (B1196071) can be dissolved in a high-boiling solvent like toluene and heated under reflux with a Dean-Stark trap to remove the water formed during condensation. c. Alternatively, the silanol can be heated in a vacuum oven at a controlled temperature (e.g., 100-150 °C) until the desired degree of polymerization is achieved, monitored by techniques like IR spectroscopy (disappearance of -OH stretch) or viscosity measurements.
Characterization: The resulting polydiphenylsiloxane can be characterized by:
-
FTIR Spectroscopy: To confirm the formation of Si-O-Si bonds and the absence of Si-Cl and Si-OH bonds.
-
Refractive Index Measurement: Using an Abbe refractometer.
-
Thermal Analysis (TGA/DSC): To determine the thermal stability and glass transition temperature.[4]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
Protocol 2: Synthesis of Polydiphenylsilane via Wurtz-Type Coupling
This protocol outlines the general procedure for synthesizing polydiphenylsilane through the Wurtz-type reductive coupling of this compound using sodium metal. This method leads to a polymer with a silicon-silicon backbone.
Materials:
-
This compound ((C₆H₅)₂SiCl₂)
-
Sodium metal, dispersion in a high-boiling inert solvent (e.g., toluene)
-
Anhydrous toluene
-
Methanol (B129727) (for quenching and precipitation)
-
An inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: a. Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel. b. Under a positive pressure of inert gas, charge the flask with a dispersion of sodium metal in anhydrous toluene.
-
Polymerization: a. Dissolve this compound in anhydrous toluene and add it to the dropping funnel. b. Heat the sodium dispersion to reflux with vigorous stirring. c. Add the this compound solution dropwise to the refluxing sodium dispersion. The reaction is typically exothermic, and the addition rate should be controlled to maintain a steady reflux. d. After the addition is complete, continue to reflux the reaction mixture for several hours (e.g., 2-4 hours) to ensure complete polymerization. The formation of a viscous solution is indicative of polymer formation.
-
Work-up and Purification: a. After the desired reaction time, cool the mixture to room temperature. b. Quench the reaction by the slow addition of methanol to consume any unreacted sodium. c. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or isopropanol. d. Collect the precipitated polymer by filtration. e. Wash the polymer thoroughly with the non-solvent to remove any salts (NaCl) and low molecular weight oligomers. f. Dry the purified polydiphenylsilane under vacuum.
Characterization: The resulting polydiphenylsilane can be characterized by:
-
NMR Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure.
-
UV-Vis Spectroscopy: Polysilanes exhibit characteristic σ-σ* transitions in the UV region.
-
Refractive Index Measurement: Using an Abbe refractometer on a solution or a thin film of the polymer.
-
Thermal Analysis (TGA/DSC): To assess thermal stability.
-
Gel Permeation Chromatography (GPC): To determine molecular weight and polydispersity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hydrolysis and condensation of this compound.
Caption: Wurtz-type coupling of this compound.
Caption: General experimental workflow for polymer synthesis.
References
- 1. mat.zstu.edu.cn [mat.zstu.edu.cn]
- 2. Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction [mdpi.com]
- 3. Preparation of phenyl-substituted open-cage silsesquioxane-pendant polysiloxanes and their thermal and optical properties - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01460J [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. High Refractive Index Polysiloxane as Injectable, In Situ Curable Accommodating Intraocular Lens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uni-marburg.de [uni-marburg.de]
- 8. The synthesis of soluble, substituted silane high polymers by Wurtz coupling techniques (1991) | R. D. Miller | 62 Citations [scispace.com]
Application Notes and Protocols for the Synthesis of Polysiloxanes from Dichlorodiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of polysiloxanes, specifically polydiphenylsiloxane, through the hydrolysis of dichlorodiphenylsilane followed by thermal condensation of the resulting diphenylsilanediol (B146891) intermediate. Polydiphenylsiloxanes are of significant interest due to their high thermal stability, excellent optical properties, and biocompatibility, making them valuable materials in various research, industrial, and biomedical applications. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and subsequent polymerization.
Introduction
Polysiloxanes are a class of polymers characterized by a silicon-oxygen backbone (...-Si-O-Si-...). The properties of these polymers can be tailored by modifying the organic substituents attached to the silicon atoms. Polydiphenylsiloxane, where the silicon atoms are substituted with two phenyl groups, exhibits enhanced thermal stability and a higher refractive index compared to its methyl-substituted counterpart, polydimethylsiloxane. The synthesis of polydiphenylsiloxane from this compound is a two-step process. The first step involves the controlled hydrolysis of this compound to produce diphenylsilanediol. The second step is the polycondensation of diphenylsilanediol to form the final polymer. Careful control of reaction conditions is crucial to obtain the desired molecular weight and properties of the final polysiloxane.
Experimental Protocols
Part 1: Hydrolysis of this compound to Diphenylsilanediol
This protocol details the synthesis of the diphenylsilanediol intermediate.
Materials:
-
This compound
-
Toluene
-
tert-Amyl alcohol
-
Deionized water
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Cooling bath
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a heterogeneous mixture of toluene, tert-amyl alcohol, and deionized water.
-
Maintain the temperature of the mixture at 25°C using a cooling bath.
-
Prepare a solution of this compound in toluene.
-
Slowly add the this compound solution to the stirred aqueous mixture from the dropping funnel over a period of approximately 30 minutes. Maintain the temperature at 25°C throughout the addition.
-
After the addition is complete, continue stirring the mixture for an additional 10 minutes.
-
Collect the resulting crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with deionized water until the filtrate is free of acid.
-
Air-dry the purified diphenylsilanediol crystals.
Part 2: Thermal Condensation of Diphenylsilanediol to Polydiphenylsiloxane
This protocol describes the polymerization of diphenylsilanediol to form polydiphenylsiloxane.
Materials:
-
Diphenylsilanediol (from Part 1)
-
Reaction vessel suitable for high-temperature reactions (e.g., three-necked flask with condenser)
-
Heating mantle or oil bath
-
Inert gas supply (e.g., nitrogen or argon)
-
Vacuum source
Procedure:
-
Place the dry diphenylsilanediol into the reaction vessel.
-
Heat the vessel to a temperature between 140°C and 180°C under a slow stream of inert gas. The rate of condensation increases with temperature.[1]
-
Water will be evolved as the condensation reaction proceeds. This can be removed by the inert gas stream or by applying a vacuum.
-
The reaction time will influence the molecular weight of the resulting polymer. A typical reaction time is around 4 hours to achieve a high degree of conversion.[1]
-
After the desired reaction time, cool the vessel to room temperature under an inert atmosphere.
-
The resulting product is polydiphenylsiloxane. The viscosity of the product will depend on the molecular weight achieved.
Note on Catalysis: While thermal condensation can proceed without a catalyst, the reaction can be accelerated by the addition of a catalytic amount of a base (e.g., NaOH) or an organotin compound.[2]
Data Presentation
Table 1: Reactant Quantities for the Hydrolysis of this compound
| Reagent | Quantity |
| This compound | To be dissolved in Toluene |
| Toluene (for this compound) | Sufficient to dissolve |
| Toluene (in reaction mixture) | Varies by scale |
| tert-Amyl alcohol | Varies by scale |
| Deionized water | Varies by scale |
Table 2: Conditions for Thermal Condensation of Diphenylsilanediol
| Parameter | Value | Reference |
| Temperature | 140 - 180 °C | [1] |
| Reaction Time | ~ 4 hours | [1] |
| Atmosphere | Inert (Nitrogen or Argon) | |
| Pressure | Atmospheric or Vacuum |
Mandatory Visualization
Caption: Workflow for Polysiloxane Synthesis.
References
Application Notes and Protocols for Dichlorodiphenylsilane in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dichlorodiphenylsilane as a precursor for synthesizing advanced materials for high-performance Organic Light-Emitting Diodes (OLEDs). Detailed protocols for the synthesis of a key electron transport material and the fabrication of OLED devices are provided, along with performance data and visual diagrams to facilitate understanding and replication.
This compound is a versatile precursor for creating silicon-containing organic compounds that serve as crucial components in OLEDs, such as host materials, hole transport layers (HTLs), and particularly, electron transport materials (ETMs).[1][2] The incorporation of a diphenylsilane (B1312307) core into organic molecules can enhance thermal stability, tune electronic properties, and improve charge transport, leading to more efficient and durable OLED devices.[3][4]
Data Presentation: Performance of OLEDs with this compound Derivatives
The following tables summarize the performance of blue phosphorescent OLEDs (PHOLEDs) utilizing an electron transport material derived from this compound, namely (dibenzo[b,d]thiophen-2-yl)diphenylsilane (Siφ88).[5]
Table 1: Device Architecture
| Layer | Material | Thickness | Deposition Method |
| Anode | Indium Tin Oxide (ITO) | --- | Sputtering |
| Hole Transport Layer (HTL) | TAPC | 35 nm | Thermal Evaporation |
| Emissive Layer (EML) | HM-A1 doped with 5% wt. FIrpic | 15 nm | Thermal Evaporation |
| Electron Transport Layer (ETL) | Siφ88 | 50 nm | Thermal Evaporation |
| Electron Injection Layer (EIL) | LiF | 1 nm | Thermal Evaporation |
| Cathode | Al | 100 nm | Thermal Evaporation |
Table 2: Performance Data of Blue PHOLED with Siφ88 ETL
| Parameter | Value | Conditions |
| External Quantum Efficiency (EQE) | 18.5% | --- |
| Power Efficiency | 26.0 lm/W | at 1 mA/cm² |
| Operating Voltage | 5.5 V | at 1 mA/cm² |
| Triplet Energy (ET) of Siφ88 | 2.97 eV | --- |
Experimental Protocols
Protocol 1: Synthesis of (dibenzo[b,d]thiophen-2-yl)diphenylsilane (Siφ88)
This protocol describes the synthesis of a high-triplet-energy electron transport material, Siφ88, using this compound as a key reactant. The synthesis involves a lithium-halogen exchange reaction followed by reaction with this compound.[5]
Materials:
-
n-butyllithium (n-BuLi)
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hexane
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
-
Magnetic stirrer and heating mantle
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, dichloromethane)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Lithiation: Dissolve 2-bromodibenzothiophene in anhydrous THF in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the cooled solution via the dropping funnel while stirring. Maintain the temperature at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Reaction with this compound: In a separate flame-dried flask, prepare a solution of this compound in anhydrous THF.
-
Slowly add the this compound solution to the lithiated dibenzothiophene (B1670422) solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen/argon atmosphere.
-
Quenching and Extraction: Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the organic layer with an appropriate solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/dichloromethane) to yield the pure (dibenzo[b,d]thiophen-2-yl)diphenylsilane (Siφ88). Further purification can be achieved by sublimation.
Protocol 2: Fabrication of a Blue Phosphorescent OLED
This protocol outlines the fabrication of a multilayer OLED device using the synthesized Siφ88 as the electron transport layer via thermal evaporation.[2][6]
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Deionized water, acetone, isopropanol (B130326)
-
Organic materials: TAPC (HTL), HM-A1 (host), FIrpic (blue phosphorescent dopant), Siφ88 (ETL), LiF (EIL)
-
Aluminum (Al) for cathode
-
Substrate cleaning station (ultrasonic bath)
-
High-vacuum thermal evaporation system (pressure < 10-6 Torr) with multiple sources
-
Quartz crystal microbalances for thickness monitoring
-
Shadow masks for patterning the cathode
-
Glovebox system for device encapsulation
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.[7]
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Immediately before loading into the evaporation chamber, treat the ITO surface with UV-ozone for 15 minutes to improve the work function.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially onto the ITO anode at a deposition rate of 1-2 Å/s.
-
Deposit a 35 nm layer of TAPC as the hole transport layer.
-
Co-evaporate a 15 nm emissive layer of HM-A1 doped with 5% wt. FIrpic.
-
Deposit a 50 nm layer of Siφ88 as the electron transport layer.
-
-
Electron Injection and Cathode Deposition:
-
Deposit a 1 nm layer of LiF as the electron injection layer at a rate of 0.1-0.2 Å/s.
-
Without breaking the vacuum, deposit a 100 nm layer of aluminum as the cathode through a shadow mask to define the active area of the device. The deposition rate for Al should be around 5-10 Å/s.
-
-
Encapsulation:
-
Transfer the fabricated devices to an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodetector.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the external quantum efficiency (EQE) and power efficiency from the measured data.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electron Transport Materials: Synthesis, Properties and Device Performance [scirp.org]
- 6. Fabrication Of Organic Light Emitting Diodes (Oleds) For Flat Panel Displays - Neliti [neliti.com]
- 7. ossila.com [ossila.com]
Application Notes & Protocols: Creating Hydrophobic Surfaces with Dichlorodiphenylsilane Vapor Deposition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for rendering surfaces hydrophobic using dichlorodiphenylsilane (DDPDMS) vapor deposition. This technique is crucial for various applications, including the creation of biocompatible coatings for medical devices, modulation of drug release profiles, and prevention of biofouling on sensitive instrumentation. The protocols outlined below are compiled from established methodologies for silanization and can be adapted for specific substrate materials and experimental requirements.
Introduction to this compound for Hydrophobic Surface Modification
This compound is a member of the organosilane family, which is widely used to modify the surface chemistry of materials. The process of silanization involves the reaction of silanes with hydroxyl groups present on the surface of many substrates, such as glass, silicon wafers, and other metal oxides.[1][2] This reaction forms a covalent bond and a self-assembled monolayer (SAM) of the silane (B1218182) on the surface.[3] The diphenyl groups of DDPDMS are nonpolar, and their orientation away from the surface creates a low-energy interface that repels water, resulting in a hydrophobic character.[2]
Vapor phase deposition is a preferred method for creating a uniform and thin hydrophobic layer on various substrates.[4][5] This solvent-free approach offers a more environmentally friendly and often more controlled alternative to solution-based deposition methods.[5] The resulting hydrophobic surfaces are characterized by a significant increase in the water contact angle.[6][7]
Experimental Protocols
The following protocols provide a step-by-step guide for creating hydrophobic surfaces using DDPDMS vapor deposition. The primary example focuses on glass or silicon substrates, which are rich in surface hydroxyl groups.
Materials and Equipment
-
This compound (DDPDMS)
-
Substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Anhydrous toluene
-
Deionized water
-
Nitrogen or Argon gas (for inert atmosphere)
-
Vacuum desiccator or a dedicated vapor deposition chamber
-
Vacuum oven
-
Ultrasonic bath
-
Contact angle goniometer
-
Fourier-Transform Infrared (FTIR) Spectrometer (optional, for surface characterization)
-
Scanning Electron Microscope (SEM) (optional, for surface morphology analysis)
Protocol 1: Vapor Phase Deposition of this compound
This protocol is suitable for creating a uniform hydrophobic layer on flat substrates like glass slides or silicon wafers.[4]
Step 1: Substrate Cleaning and Activation
-
Place the substrates in a suitable rack.
-
Immerse the substrates in an ultrasonic bath with deionized water for 15 minutes, followed by a rinse with deionized water.
-
To create a hydroxyl-rich surface, immerse the cleaned substrates in Piranha solution for 30-60 minutes. Safety Note: Piranha solution is extremely corrosive and reactive. This step must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.
-
Carefully remove the substrates from the Piranha solution and rinse them extensively with deionized water.
-
Dry the substrates in a vacuum oven at 120°C overnight to remove any adsorbed water.[4]
Step 2: this compound Vapor Deposition
-
Place the cleaned and dried substrates inside a vacuum desiccator or a vapor deposition chamber.
-
In a small, open container (e.g., a glass vial), place a few drops of this compound. Place this container inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Seal the desiccator and evacuate it to create a low-pressure environment. A typical vacuum level is around -0.8 atm.[8]
-
The deposition can be carried out at room temperature or slightly elevated temperatures (e.g., 60-100°C) to increase the vapor pressure of the silane.[4][8] The deposition time can range from 2 to 12 hours, depending on the desired coating thickness and uniformity. A common practice is to leave the setup overnight.
-
After the deposition period, vent the chamber with an inert gas like nitrogen or argon to remove the reactive DDPDMS vapor.
Step 3: Post-Deposition Treatment
-
Remove the coated substrates from the chamber.
-
To remove any loosely bound silane molecules, rinse the substrates with anhydrous toluene.
-
Dry the substrates with a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 60-80°C) for about 1 hour.[4]
-
Store the hydrophobic substrates in a desiccator to protect them from moisture and contamination.[4]
Characterization of Hydrophobic Surfaces
The success of the surface modification can be confirmed through various analytical techniques.
-
Contact Angle Goniometry: This is the most direct method to quantify the hydrophobicity of a surface.[6] A significant increase in the water contact angle from <20° for a clean glass surface to >90° is expected after silanization.[7][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the diphenylsilyl groups on the surface by identifying the characteristic vibrational bands of Si-C and aromatic C-H bonds.[4]
-
Scanning Electron Microscope (SEM): SEM imaging can be employed to visualize the morphology of the deposited film and assess its uniformity.[5]
Data Presentation
The following table summarizes the expected quantitative data from the characterization of DDPDMS-coated surfaces. The values are indicative and can vary based on the substrate and deposition parameters.
| Parameter | Untreated Glass/Silicon | DDPDMS Coated Surface |
| Water Contact Angle | < 20° | > 90° (typically 90-110°) |
| Surface Free Energy | High | Low |
Diagrams
Experimental Workflow
Caption: Workflow for creating hydrophobic surfaces via DDPDMS vapor deposition.
Silanization Reaction Mechanism
Caption: Silanization reaction of DDPDMS with a hydroxylated surface.
References
- 1. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 3. WO2006110196A2 - Hydrophobic coatings and methods - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. OhioLINK ETD: Volbers, Blaire M [etd.ohiolink.edu]
- 6. measurlabs.com [measurlabs.com]
- 7. nanoscience.com [nanoscience.com]
- 8. researchgate.net [researchgate.net]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Dichlorodiphenylsilane as a Coupling Agent in Composite Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) is an organosilicon compound with significant potential as a coupling agent in the formulation of advanced composite materials. Its unique structure, featuring two phenyl groups and two reactive chlorine atoms, allows it to act as a molecular bridge between inorganic fillers and organic polymer matrices. This bridging effect enhances interfacial adhesion, leading to improved mechanical and thermal properties of the final composite material. The phenyl groups can enhance compatibility with aromatic polymer matrices and contribute to improved thermal stability.
This document provides detailed application notes and experimental protocols for utilizing this compound as a coupling agent for surface modification of fillers in composite materials.
Principle of Action
The efficacy of this compound as a coupling agent stems from its dual reactivity. The chlorine atoms are hydrolytically unstable and react with hydroxyl groups present on the surface of inorganic fillers (e.g., silica (B1680970), glass fibers) to form stable covalent Si-O-filler bonds. This reaction releases hydrochloric acid as a byproduct. The phenyl groups attached to the silicon atom are designed to interact with the polymer matrix through mechanisms such as van der Waals forces and physical entanglement, thereby improving stress transfer from the matrix to the reinforcement.
Applications in Composite Materials
This compound is particularly valuable in applications requiring high thermal stability and mechanical strength. Potential applications include:
-
High-Performance Thermosets: Reinforcement of epoxy, phenolic, and other thermosetting resins for aerospace and automotive components.
-
Thermoplastic Composites: Improving the performance of high-temperature thermoplastics filled with minerals or glass fibers.
-
Electronics: Enhancing the properties of materials used in printed circuit boards and electronic encapsulation.
Data Presentation: Expected Performance Improvements
The use of this compound as a coupling agent is expected to significantly enhance the mechanical and thermal properties of composite materials. The following tables present illustrative data on the anticipated improvements in a generic silica/epoxy composite system.
Table 1: Expected Improvement in Mechanical Properties of Silica/Epoxy Composites
| Property | Un-Treated Silica Filler | This compound-Treated Silica Filler | % Improvement |
| Tensile Strength (MPa) | 70 | 95 | ~35% |
| Tensile Modulus (GPa) | 3.5 | 4.8 | ~37% |
| Flexural Strength (MPa) | 120 | 165 | ~38% |
| Flexural Modulus (GPa) | 8.0 | 10.5 | ~31% |
| Impact Strength (kJ/m²) | 15 | 22 | ~47% |
Table 2: Expected Improvement in Thermal Properties of Silica/Epoxy Composites
| Property | Un-Treated Silica Filler | This compound-Treated Silica Filler | Change |
| Glass Transition Temperature (Tg) (°C) | 155 | 170 | +15°C |
| Decomposition Temperature (TGA, 5% weight loss) (°C) | 350 | 375 | +25°C |
| Coefficient of Thermal Expansion (CTE) (ppm/°C) | 45 | 35 | -22% |
Experimental Protocols
Caution: this compound is a chlorosilane and reacts readily with moisture to release corrosive hydrogen chloride (HCl) gas. All procedures must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware and solvents must be anhydrous.
Protocol 1: Surface Treatment of Silica Nanoparticles (Aprotic Conditions)
This protocol describes the treatment of silica nanoparticles with this compound in a non-aqueous solvent to achieve a surface coating.
Materials:
-
Silica nanoparticles (pre-dried at 150°C for 4 hours)
-
This compound
-
Anhydrous toluene (B28343)
-
Anhydrous ethanol (B145695) (for rinsing)
-
Three-neck round-bottom flask with a condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Centrifuge and centrifuge tubes
-
Vacuum oven
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood and ensure all glassware is dry. Purge the system with dry nitrogen gas.
-
Dispersion: Add the pre-dried silica nanoparticles to the round-bottom flask. Add anhydrous toluene to create a slurry (e.g., 5-10 wt% solids). Stir the slurry vigorously to ensure good dispersion.
-
Silane (B1218182) Addition: Prepare a 5% (v/v) solution of this compound in anhydrous toluene in the dropping funnel.
-
Reaction: Slowly add the this compound solution to the stirred silica slurry at room temperature over 30 minutes.
-
Reflux: After the addition is complete, heat the mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours under a nitrogen atmosphere. This allows for the direct reaction of the chlorosilane with the surface silanol (B1196071) groups.[1]
-
Cooling and Washing: Cool the reaction mixture to room temperature. Transfer the mixture to centrifuge tubes.
-
Centrifugation: Centrifuge the suspension to separate the treated silica nanoparticles from the solvent. Decant and discard the supernatant.
-
Rinsing: Re-disperse the nanoparticles in anhydrous toluene and centrifuge again. Repeat this washing step twice more to remove any unreacted silane and byproducts. Follow with two rinses using anhydrous ethanol.
-
Drying: Dry the treated silica nanoparticles in a vacuum oven at 110°C for 5-10 hours to remove all solvent and cure the silane layer.[1]
-
Characterization: The dried, surface-modified silica is ready for incorporation into a polymer matrix. Characterization can be performed using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of phenyl groups on the surface.
Protocol 2: Characterization by FTIR Spectroscopy
Objective: To verify the successful grafting of this compound onto the filler surface.
Procedure:
-
Acquire FTIR spectra of the untreated silica, the this compound-treated silica, and pure this compound.
-
Compare the spectra. Successful treatment is indicated by the appearance of new absorption bands in the spectrum of the treated silica that are characteristic of the phenyl groups from the silane.
Expected FTIR Peak Assignments:
| Wavenumber (cm⁻¹) | Assignment |
| ~3070, 3050 | C-H stretching of the aromatic ring |
| ~1590, 1430 | C=C stretching of the aromatic benzene (B151609) ring[2] |
| ~1120 | Si-O-Si stretching (may be split into a doublet due to two phenyl groups)[3] |
| ~740, 700 | C-H out-of-plane bending of the benzene ring[2] |
Visualizations
References
Application Note and Protocol: A Detailed Guide to the Controlled Hydrolysis of Dichlorodiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the controlled hydrolysis of dichlorodiphenylsilane to synthesize diphenylsilanediol (B146891). Diphenylsilanediol is a valuable intermediate in the synthesis of various silicon-containing compounds, such as phenyl silicone resins, rubbers, and oils, and has potential applications in medicinal chemistry as an anticonvulsant.[1][2] The controlled hydrolysis is crucial to prevent the uncontrolled polymerization that can lead to undesirable oily products.[3]
Reaction Principle
The hydrolysis of this compound involves the nucleophilic substitution of the chloride atoms with hydroxyl groups from water. This reaction produces diphenylsilanediol and hydrochloric acid (HCl) as a byproduct.[4] To prevent the HCl from catalyzing the condensation of the silanediol (B1258837) product into polysiloxanes, a weak base is typically added to the reaction mixture to neutralize the acid as it forms.[3][4]
Chemical Equation:
(C₆H₅)₂SiCl₂ + 2 H₂O → (C₆H₅)₂Si(OH)₂ + 2 HCl
The subsequent neutralization of the HCl byproduct by a base (e.g., sodium bicarbonate) is as follows:
2 HCl + 2 NaHCO₃ → 2 NaCl + 2 H₂O + 2 CO₂
Experimental Data Summary
The following table summarizes various reported conditions and yields for the controlled hydrolysis of this compound to diphenylsilanediol. This data allows for easy comparison of different experimental approaches.
| Parameter | Method 1 | Method 2 | Method 3 |
| This compound | 200 g | - | 1 equivalent |
| Solvent(s) | Toluene (B28343) (77 ml), t-amyl alcohol (161 ml) | Acetone (B3395972), Benzene, Ethyl Acetate, or Ether | Toluene and Diethyl Ether (1:1 v/v) |
| Aqueous Phase | Water (666 ml) | Water (theoretical amount) | Aqueous Sodium Bicarbonate |
| Acid Acceptor | - (dilution in large water volume) | Aniline, Pyridine, Calcium Carbonate, Sodium Carbonate | Sodium Bicarbonate (2.2 equivalents) |
| Reaction Temperature | 25 °C (maintained with a cooling coil)[5] | ~50 °C (initially) | Room temperature (20-25 °C), controlled below 35 °C[4] |
| Addition Time | ~30 minutes[5] | - | 1-2 hours[4] |
| Reaction Time | 10 minutes after addition[5] | - | 2-3 hours after addition[4] |
| Product Yield | 93%[6] | 84% (with sodium carbonate), 90-93% (with sodium/potassium hydrogen carbonate)[3] | - |
| Purification | Washed with water until acid-free, air-dried.[5] Recrystallization from methyl ethyl ketone and chloroform.[6] | Recrystallization from ethyl acetate.[3] | Washed with deionized water and brine, dried over anhydrous sodium sulfate (B86663), and recrystallized from acetone/water.[4] |
Detailed Experimental Protocols
Protocol 1: Hydrolysis in a Toluene/t-Amyl Alcohol/Water System
This protocol is adapted from established procedures for the synthesis of diphenylsilanediol.[5][6]
Materials and Reagents:
-
This compound
-
Toluene
-
t-Amyl alcohol
-
Deionized water
-
Methyl ethyl ketone
-
Chloroform
-
Three-neck round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Cooling coil or ice bath
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in a cooling bath to maintain the reaction temperature.
-
Charging the Reactor: In the flask, prepare a heterogeneous mixture of 77 ml of toluene, 161 ml of t-amyl alcohol, and 666 ml of water.[5]
-
Reactant Preparation: Prepare a solution of 200 g of this compound dissolved in 77 ml of toluene.[5]
-
Hydrolysis Reaction: While vigorously stirring the mixture in the flask, add the this compound solution dropwise from the dropping funnel over approximately 30 minutes. Maintain the reaction temperature at 25 °C using the cooling coil.[5]
-
Reaction Completion: After the addition is complete, continue stirring for an additional 10 minutes.[5]
-
Product Isolation: Filter the resulting crystalline product by suction filtration using a Büchner funnel.[5]
-
Purification: Wash the collected crystals with water until they are free of acid, then air-dry them.[5] For further purification, the crude product can be recrystallized from a mixture of warm methyl ethyl ketone and chloroform.[6]
Protocol 2: Hydrolysis using a Weak Base in a Two-Phase System
This protocol utilizes a weak base to neutralize the hydrochloric acid byproduct, which is a common and effective method.[4]
Materials and Reagents:
-
This compound
-
Toluene
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated brine solution
-
Acetone
-
Three-neck round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: In a fume hood, assemble a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. An inert atmosphere (nitrogen or argon) is recommended to prevent premature hydrolysis from atmospheric moisture.[4]
-
Charging the Reactor: To the flask, add a solution of this compound (1 equivalent) dissolved in a 1:1 (v/v) mixture of toluene and diethyl ether.[4]
-
Base Solution Preparation: Prepare an aqueous solution of sodium bicarbonate (2.2 equivalents) in deionized water. Add this solution to the dropping funnel.[4]
-
Hydrolysis Reaction: While vigorously stirring the organic solution at room temperature (20-25 °C), add the aqueous sodium bicarbonate solution dropwise from the dropping funnel over 1-2 hours. The reaction is exothermic, so control the addition rate to keep the temperature below 35 °C.[4]
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2-3 hours at room temperature.[4]
-
Work-up:
-
Product Isolation and Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude diphenylsilanediol.[4]
-
Recrystallize the crude product by dissolving it in a minimal amount of hot acetone and then adding water dropwise until turbidity persists.[4]
-
Allow the solution to cool to room temperature and then in an ice bath to facilitate crystallization.[4]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the controlled hydrolysis of this compound.
References
Troubleshooting & Optimization
Preventing premature hydrolysis of Dichlorodiphenylsilane in storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of dichlorodiphenylsilane to prevent premature hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound ((C₆H₅)₂SiCl₂) is a colorless liquid organosilicon compound widely used in the synthesis of silicone polymers.[1][2] Its high sensitivity to moisture stems from the presence of reactive silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to attack by water (hydrolysis), which leads to the formation of diphenylsilanediol (B146891) and corrosive hydrogen chloride (HCl) gas.[1][2] The newly formed silanediol (B1258837) is often unstable and can readily condense to form polysiloxane polymers.[3]
Q2: What are the visible signs of this compound hydrolysis?
The most immediate and obvious sign of hydrolysis is the evolution of white fumes upon opening a container.[4] This is due to the reaction of the compound with atmospheric moisture, which releases hydrogen chloride gas.[1][4] In solution, the appearance of a white precipitate or cloudiness can also indicate that hydrolysis has occurred, leading to the formation of insoluble siloxanes.[4]
Q3: What are the consequences of using prematurely hydrolyzed this compound in my experiments?
Using hydrolyzed this compound can lead to several negative outcomes in your research:
-
Reduced Yield: The active reagent is consumed by the reaction with water before it can participate in the desired chemical transformation.[4]
-
Formation of Byproducts: The resulting siloxanes and hydrochloric acid can interfere with your reaction or complicate the purification of your target molecule.[4]
-
Inconsistent Results: The extent of hydrolysis can vary between different batches or even within the same bottle over time, leading to poor reproducibility of your experiments.[4]
Q4: How should I properly store this compound to prevent hydrolysis?
To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture.[5][6][7] It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with air.[5]
Q5: What should I do if I suspect my this compound has been compromised by moisture?
If you observe signs of hydrolysis, such as fuming or precipitate formation, the reagent may be partially or fully decomposed. It is generally recommended to discard the compromised reagent to ensure the integrity of your experiments.[8] There are no standard, validated procedures for salvaging partially hydrolyzed this compound that would guarantee its purity for sensitive applications.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store below +30°C.[9][10] A general rule is to avoid temperatures below 40°F (4.4°C) and above 100°F (37.8°C).[4] | Prevents potential thermal degradation and pressure buildup in the container.[4] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[5] | Prevents contact with atmospheric moisture, which is the primary cause of hydrolysis.[1][5] |
| Container | Keep in the original, tightly sealed container.[2][5] | Prevents moisture ingress and contamination. |
| Location | A cool, dry, well-ventilated area away from incompatible materials.[5][6] | Ensures stability and safety. |
Table 2: Incompatible Materials with this compound
| Class of Compound | Specific Examples | Reason for Incompatibility |
| Water | Water, steam, moist air[11] | Reacts vigorously to produce corrosive hydrogen chloride gas.[6][11] |
| Oxidizing Agents | Perchlorates, peroxides, permanganates, chlorates, nitrates[5] | Violent reactions can occur.[5] |
| Bases | Sodium hydroxide, potassium hydroxide, amines[5] | Can catalyze hydrolysis and other reactions. |
| Alcohols | Methanol, ethanol[5] | Reacts with the Si-Cl bond. |
| Acids | Strong mineral acids[5] | Can catalyze reactions. |
Experimental Protocols
Protocol: General Handling and Purity Assessment of this compound
This protocol outlines the general procedures for handling moisture-sensitive this compound and assessing its purity. This is a general guideline and may need to be adapted based on specific experimental requirements and available analytical instrumentation.
1. Handling in an Inert Atmosphere:
-
All handling of this compound should be performed under a dry, inert atmosphere using a glovebox or Schlenk line techniques.[4]
-
Use oven-dried or flame-dried glassware to eliminate any adsorbed water.[4]
-
Use dry, sealed syringes or cannulas for transferring the liquid.
2. Purity Assessment by Gas Chromatography (GC):
-
Objective: To quantify volatile impurities and assess the degree of hydrolysis.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD). A mass spectrometer (MS) detector can aid in impurity identification.[12]
-
Column: A non-polar capillary column is typically suitable for separating silanes.
-
Sample Preparation:
-
In a glovebox, prepare a dilute solution of this compound in an anhydrous solvent (e.g., hexane (B92381) or toluene).
-
Cap the vial immediately and tightly.
-
-
Analysis:
-
Inject a small volume of the prepared solution into the GC.
-
Run a suitable temperature program to separate the components.
-
Identify the this compound peak based on its retention time, confirmed by a standard if available.
-
Peaks corresponding to hydrolysis products (e.g., siloxanes) will typically have different retention times. The presence and area of these peaks can be used to estimate the extent of hydrolysis.
-
3. Purity Assessment by Titration (for Hydrolyzable Chloride):
-
Objective: To quantify the amount of hydrolyzable chloride, which can indicate the purity of the this compound.
-
Principle: Argentometric titration involves the reaction of chloride ions with a standardized solution of silver nitrate (B79036).[12]
-
Procedure (General Outline):
-
Accurately weigh a sample of this compound in an anhydrous solvent.
-
Carefully hydrolyze the sample by adding it to a known excess of a suitable solvent mixture containing water.
-
Titrate the resulting hydrochloric acid with a standardized solution of sodium hydroxide, or titrate the chloride ions with a standardized solution of silver nitrate using an appropriate indicator or potentiometric endpoint detection.
-
The amount of titrant consumed is used to calculate the percentage of hydrolyzable chloride, which can be compared to the theoretical value for pure this compound.
-
Mandatory Visualization
Caption: Troubleshooting flowchart for identifying and addressing premature hydrolysis of this compound.
References
- 1. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. sdfine.com [sdfine.com]
- 3. benchchem.com [benchchem.com]
- 4. Storage Conditions – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. This compound | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 80-10-4 [chemicalbook.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 10. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 11. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Dichlorodiphenylsilane Grignard Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard synthesis of dichlorodiphenylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Grignard synthesis of this compound?
The most prevalent side products are biphenyl (B1667301) and other phenyl-substituted silanes, such as tetraphenylsilane.[1] Biphenyl is formed through a homocoupling reaction of the phenylmagnesium bromide Grignard reagent. The formation of these side products is generally favored at higher temperatures and in more concentrated reaction mixtures. Other potential byproducts include incompletely reacted organosilicon compounds.
Q2: My Grignard reaction for this compound synthesis is not initiating. What are the common causes?
Failure to initiate is a frequent issue in Grignard syntheses. The primary causes include:
-
Presence of moisture: Grignard reagents are highly reactive with water. Ensure all glassware is thoroughly oven-dried or flame-dried and that all solvents are anhydrous.[2]
-
Inactive magnesium surface: Magnesium turnings can have a passivating oxide layer. Activation is crucial and can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings.
-
Impure reagents: Contaminants in the bromobenzene (B47551) or solvent can quench the reaction. Use high-purity reagents and freshly distilled solvents.
Q3: How can I minimize the formation of the biphenyl side product?
To reduce the formation of biphenyl, consider the following adjustments to your experimental protocol:
-
Control the temperature: Maintain a lower reaction temperature, as higher temperatures promote the homocoupling of the Grignard reagent.
-
Use dilute solutions: Working with more dilute solutions of the Grignard reagent can decrease the likelihood of biphenyl formation.
-
Slow addition of reagents: Add the Grignard reagent to the silicon tetrachloride solution (or vice versa, depending on your optimized protocol) slowly and dropwise to maintain a low concentration of the reactive species and control the exothermic reaction.
Q4: What is the optimal stoichiometry for the reaction?
The stoichiometry of the reactants plays a critical role in the product distribution. An excess of the Grignard reagent will favor the formation of more highly substituted products like tetraphenylsilane. Conversely, an excess of silicon tetrachloride may lead to a higher proportion of phenyltrichlorosilane. Careful control of the molar ratio of phenylmagnesium bromide to silicon tetrachloride is essential to maximize the yield of this compound. While specific optimal ratios can vary based on other reaction conditions, a molar ratio of approximately 2:1 of Grignard reagent to silicon tetrachloride is a common starting point.
Q5: How can I purify the this compound product from the reaction mixture?
Fractional distillation is the primary method for purifying this compound. This technique separates the desired product from lower-boiling solvents and higher-boiling side products like biphenyl and other organosilane impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inactive Magnesium. | 1. Activate magnesium with iodine or 1,2-dibromoethane. Use fresh, shiny magnesium turnings. |
| 2. Presence of moisture in glassware or solvents. | 2. Flame-dry all glassware before use. Use anhydrous solvents. | |
| 3. Incorrect reaction temperature. | 3. Maintain the recommended reaction temperature. Use an ice bath to control the initial exothermic reaction. | |
| 4. Formation of biphenyl and other side products. | 4. Use dilute solutions and control the rate of reagent addition. Optimize the reaction temperature to disfavor side reactions. | |
| High Yield of Biphenyl | 1. High reaction temperature. | 1. Maintain a lower reaction temperature throughout the reaction. |
| 2. High concentration of Grignard reagent. | 2. Use a higher volume of solvent to dilute the reaction mixture. | |
| 3. Rapid addition of reagents. | 3. Add the Grignard reagent or silicon tetrachloride dropwise with efficient stirring. | |
| Formation of Tetraphenylsilane | 1. Excess of Grignard reagent. | 1. Carefully control the stoichiometry. Use a molar ratio of Grignard reagent to silicon tetrachloride that favors the formation of the desired product (typically around 2:1). |
| Reaction becomes too vigorous and uncontrollable | 1. Addition of reagents is too fast. | 1. Add the Grignard reagent to the silicon tetrachloride (or vice versa) slowly and dropwise, with efficient stirring and cooling. |
| 2. Concentration of reactants is too high. | 2. Use more solvent to dilute the reaction mixture. | |
| Product is contaminated with unreacted starting materials | 1. Incomplete reaction. | 1. Ensure sufficient reaction time and adequate stirring. Consider a moderate increase in reaction temperature or time after the initial addition. |
| 2. Inefficient purification. | 2. Use a fractional distillation column with a sufficient number of theoretical plates for efficient separation. |
Data Presentation
While specific quantitative data on the impact of reaction conditions on the product distribution in this compound synthesis is not extensively available in the reviewed literature, the following table summarizes the qualitative effects of key parameters on the formation of the desired product and major side products.
| Parameter | Change | Effect on this compound Yield | Effect on Biphenyl Formation | Effect on Tetraphenylsilane Formation |
| Temperature | Increase | May decrease due to increased side reactions. | Increases | May increase |
| Reactant Concentration | Increase | May decrease due to increased side reactions. | Increases | May increase |
| Grignard to SiCl4 Ratio | Increase (from 2:1) | Decreases | No direct major effect, but higher concentration can increase it. | Increases |
| Rate of Addition | Increase | May decrease due to localized overheating and side reactions. | Increases | May increase |
Experimental Protocols
Preparation of Phenylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for activation)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place the magnesium turnings in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete reaction of the magnesium.
Synthesis of this compound
Materials:
-
Phenylmagnesium bromide solution (prepared as above)
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous diethyl ether or THF
Procedure:
-
Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.
-
In a separate dropping funnel, prepare a solution of silicon tetrachloride in anhydrous diethyl ether or THF.
-
Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
The reaction mixture will contain this compound and magnesium salts as a precipitate.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
Visualizations
References
Technical Support Center: Optimizing Dichlorodiphenylsilane Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction conditions for dichlorodiphenylsilane polymerization. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Hydrolytic Polycondensation of this compound
The most common method for polymerizing this compound is through hydrolytic polycondensation. This process involves the hydrolysis of the this compound monomer to form diphenylsilanediol, which then undergoes condensation to form polydiphenylsiloxane.
Experimental Workflow for Hydrolytic Polycondensation
Technical Support Center: Purification of Dichlorodiphenylsilane by Vacuum Distillation
Welcome to the technical support center for the purification of dichlorodiphenylsilane via vacuum distillation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this sensitive purification technique. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound?
A1: this compound has a high boiling point at atmospheric pressure (approximately 305°C).[1][2][3][4][5][6][7][8] Heating the compound to this temperature can lead to decomposition. Vacuum distillation allows for the purification of compounds at a reduced pressure, which significantly lowers their boiling point, thus preventing thermal degradation.[9]
Q2: What are the primary safety concerns when distilling this compound?
A2: this compound is corrosive and reacts vigorously with moisture, including atmospheric humidity, to produce toxic and corrosive hydrogen chloride (HCl) gas.[1][4] It can cause severe skin burns and eye damage. Therefore, it is crucial to work in a well-ventilated fume hood, use anhydrous conditions, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.
Q3: What are the common impurities found in crude this compound?
A3: Common impurities may include starting materials from its synthesis, such as phenyltrichlorosilane, and byproducts like tetraphenylsilane. Additionally, hydrolysis of this compound can lead to the formation of siloxanes, which are silicon-oxygen chain compounds.
Q4: How does moisture affect the distillation process?
A4: this compound is highly sensitive to moisture.[4][6][8][10] Any presence of water will lead to its hydrolysis, forming diphenylsilanediol (B146891) and releasing hydrochloric acid. This not only consumes the desired product but the HCl generated can also corrode the distillation apparatus and the vacuum pump.
Troubleshooting Guide
This guide addresses specific problems that may arise during the vacuum distillation of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Difficulty achieving or maintaining a stable vacuum | - Leaks in the glassware joints.- Inefficient vacuum pump.- Improperly sealed system. | - Ensure all glass joints are properly greased and securely clamped.- Check the vacuum pump oil and overall condition.- Verify that all connections, including tubing to the vacuum source, are airtight. |
| "Bumping" or violent boiling of the liquid | - Lack of a proper boiling aid.- Heating the distillation flask too rapidly. | - Use a magnetic stir bar for smooth boiling; boiling chips are ineffective under vacuum.- Heat the distillation flask gradually and evenly using a heating mantle. |
| Product is cloudy or contains white solids | - Contamination with water, leading to hydrolysis and formation of siloxanes. | - Ensure all glassware is thoroughly dried before use.- Handle the crude material and distilled product under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[11] |
| Distillate solidifies in the condenser | - The temperature of the cooling water is too low, causing the product to freeze (Melting Point: -22°C).[4][6][8][10] | - Use room temperature water or a coolant at a temperature above the melting point of this compound for the condenser. |
| No distillate is collected at the expected temperature | - The vacuum level is not as low as indicated.- The thermometer is placed incorrectly.- The heating mantle is not providing sufficient heat. | - Verify the vacuum level with a calibrated gauge.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Check the heating mantle's functionality and ensure good contact with the distillation flask. |
| The product is still impure after distillation | - The boiling points of the impurities are too close to the product's boiling point.- The distillation column has insufficient separation efficiency. | - Use a fractionating column (e.g., a Vigreux column) to improve separation.- Perform a second distillation of the collected fractions. |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a general procedure for the purification of this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Thermometer
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Cold trap (recommended to protect the pump)
-
Vacuum grease
-
Clamps and support stands
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Glassware Preparation: Thoroughly clean and oven-dry all glassware to remove any moisture. Assemble the distillation apparatus while it is still warm and allow it to cool under a stream of inert gas.
-
Assembly:
-
Place a magnetic stir bar in the round-bottom flask.
-
Add the crude this compound to the flask (do not fill more than two-thirds full).
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Assemble the distillation apparatus, ensuring all connections are secure. Place the thermometer correctly in the distillation head.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump.
-
-
Distillation:
-
Begin stirring the crude this compound.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10 mmHg).
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
As the temperature rises, the this compound will begin to distill. Collect the fraction that distills at a constant temperature corresponding to the applied pressure (see table below).
-
Do not distill to dryness. Leave a small amount of residue in the distillation flask.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system with an inert gas.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and transfer the purified product to a dry, sealed container under an inert atmosphere.
-
Data Presentation
Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 760 | 305 |
| 20 | ~165 |
| 10 | 143[2] |
| 5 | ~125 |
| 2 | ~105[1][4][6][8] |
| 1 | ~90 |
Note: The boiling points at pressures other than 10 mmHg and 760 mmHg are estimated based on the Clausius-Clapeyron equation and may vary slightly depending on the experimental setup and purity of the compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for common vacuum distillation issues.
Caption: Experimental workflow for this compound purification.
References
- 1. This compound CAS#: 80-10-4 [m.chemicalbook.com]
- 2. This compound = 95 80-10-4 [sigmaaldrich.com]
- 3. This compound | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 80-10-4 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. 80-10-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. DIPHENYLDICHLOROSILANE, 99% | [gelest.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Dichlorodiphenylsilane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichlorodiphenylsilane and managing its hydrogen chloride (HCl) byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound and which ones generate HCl?
A1: this compound is commonly synthesized through several routes, with many involving the generation of HCl as a byproduct. Key methods include:
-
Direct Process: The reaction of molten silicon with chlorobenzene (B131634) in the presence of a copper catalyst. This industrial method produces a mixture of phenylchlorosilanes, including this compound, and generates HCl.
-
Grignard Reaction: The reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with silicon tetrachloride. While the primary reaction does not produce HCl, the subsequent work-up to hydrolyze magnesium salts can involve acidic conditions.
-
From Diphenylsilane (B1312307): The chlorination of diphenylsilane (Ph₂SiH₂) using a chlorinating agent like copper(II) chloride. This reaction produces HCl as a direct byproduct.
-
Redistribution Reaction: The reaction of trichlorosilane (B8805176) with diphenyldichlorosilane in the presence of a catalyst like aluminum chloride can produce dichlorosilane (B8785471) and phenyltrichlorosilane. While not a direct synthesis of this compound, related redistribution reactions are central to chlorosilane chemistry and involve HCl as a co-catalyst or byproduct in some instances.[1]
Q2: Why is managing HCl byproduct crucial in this compound reactions?
A2: The in-situ generation of HCl can lead to several complications in your experiment:
-
Protonation of Nucleophiles: If your reaction involves basic nucleophiles, the generated HCl can protonate them, rendering them non-nucleophilic and potentially halting or slowing your reaction.[2]
-
Side Reactions: As a strong acid, HCl can catalyze undesirable side reactions, such as the hydrolysis of the chlorosilane starting material or product if any moisture is present.[2]
-
Product Degradation: The acidic environment created by the HCl byproduct can degrade acid-sensitive functional groups on your starting materials or the desired product.[2]
-
Corrosion: Gaseous and aqueous HCl are corrosive to many materials, including stainless steel and even laboratory glassware under certain conditions, especially at elevated temperatures.[3][4]
-
Safety Hazards: The evolution of corrosive and toxic HCl gas poses a significant inhalation hazard and can cause severe skin and eye burns.[5][6] A buildup of HCl gas in a closed system can also lead to a dangerous increase in pressure.
Q3: What are the common methods for neutralizing or removing HCl byproduct in a laboratory setting?
A3: There are two primary strategies for managing HCl byproduct at a laboratory scale:
-
Gas Scrubbing: This involves passing the effluent gas stream from your reaction through a solution that absorbs and neutralizes the HCl.
-
In-Situ Neutralization/Quenching: This involves adding a base directly to the reaction mixture or during the work-up to neutralize the HCl.
The choice between these methods depends on the scale of your reaction, the specific reagents used, and the desired purity of your final product.
Troubleshooting Guides
Issue 1: Incomplete or Stalled Reaction
Symptoms:
-
Analysis (e.g., GC, TLC, NMR) shows a significant amount of unreacted starting material.
-
The reaction does not proceed to completion even after extended reaction times.
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| HCl Inhibition: The generated HCl is inhibiting the reaction, possibly by protonating a key reagent.[2] | Implement an HCl removal strategy. For gaseous HCl, use an inert gas sweep connected to a base trap. For dissolved HCl, consider adding a non-nucleophilic base to the reaction mixture. |
| Moisture Contamination: Traces of water are reacting with the this compound, consuming it and generating more HCl. | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and all solvents and reagents are anhydrous. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reagent Stoichiometry: The molar ratio of reactants is incorrect. | Carefully check the stoichiometry of your reagents. If using a base to scavenge HCl, ensure at least one equivalent is used for every equivalent of HCl produced. |
Issue 2: Vigorous and Uncontrolled HCl Gas Evolution
Symptoms:
-
Rapid and excessive bubbling in the reaction vessel.
-
The scrubbing system is overwhelmed, leading to the release of HCl gas into the fume hood.
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| Reaction Temperature is Too High: Higher temperatures accelerate the reaction rate and thus the rate of HCl evolution.[7] | Ensure the heating source is set to the correct temperature and monitor the internal temperature of the reaction mixture. Consider using a controlled addition of one of the reactants to manage the exothermic nature of the reaction. |
| Reagent Addition is Too Fast: Adding a reactant too quickly can lead to a rapid, uncontrolled reaction. | Add the this compound or other reactive component dropwise using an addition funnel to maintain a manageable reaction rate. |
| Inefficient Stirring: Poor mixing can create localized "hot spots" where the reaction proceeds much faster.[7] | Use a suitable stirrer and ensure vigorous agitation throughout the reaction to maintain a homogeneous mixture. |
Issue 3: Formation of Unwanted Precipitates During Work-up
Symptoms:
-
A solid precipitate forms when quenching the reaction with an aqueous base.
-
The precipitate is difficult to filter or separates poorly between aqueous and organic layers.
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| Insoluble Salt Formation: Neutralization of HCl with a base (e.g., sodium hydroxide (B78521), sodium bicarbonate) forms a salt (NaCl) that may have limited solubility in the mixed solvent system. | Dilute the reaction mixture with more of the organic solvent before or after quenching to help keep the organic product in solution. Use a larger volume of water for the aqueous wash to dissolve the salt. |
| Hydrolysis and Polymerization: The this compound or its product has hydrolyzed and polymerized due to excessive exposure to water, forming insoluble siloxanes. | Perform the aqueous quench at a low temperature (e.g., 0 °C) and minimize the contact time between the organic layer and the aqueous solution. |
| Precipitation of Basic Reagents: If an amine base was used as an HCl scavenger, the corresponding hydrochloride salt may precipitate. | This is often expected. The salt can typically be removed by filtration before the aqueous work-up, or by washing the organic layer with water or a dilute acid solution after the main reaction is complete. |
Issue 4: Corrosion of Laboratory Equipment
Symptoms:
-
Etching or hazing of glassware after the reaction.[8]
-
Visible degradation of metal components (e.g., stirrer shafts, needles).
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| Attack by HCl: Concentrated HCl, especially at high temperatures, can corrode even borosilicate glass over time.[4] | For highly sensitive reactions or prolonged exposure, consider using glassware with a higher resistance to acid corrosion. For metal components, use those made of highly resistant alloys like Hastelloy, or use all-glass or PTFE-coated equipment. |
| Hydrofluoric Acid (HF) Formation: If fluoride (B91410) sources are present in the reaction, highly corrosive HF can be generated. | Scrupulously avoid any sources of fluoride in your reaction setup. |
Experimental Protocols
Protocol 1: Laboratory-Scale HCl Gas Scrubbing Setup
This protocol describes a general setup for trapping and neutralizing HCl gas evolved during a reaction.
Materials:
-
Reaction flask
-
Condenser (if refluxing)
-
Nitrogen or Argon inlet
-
Outlet tubing (e.g., Tygon®)
-
Two gas washing bottles (bubblers)
-
Scrubbing solution (e.g., 1 M NaOH or saturated NaHCO₃)
-
Mineral oil bubbler (optional, to monitor gas flow)
Procedure:
-
Assemble the reaction apparatus in a fume hood.
-
Connect the outlet of the condenser (or reaction flask if not refluxing) to the first gas washing bottle containing the scrubbing solution. The tubing should go below the surface of the solution to ensure gas bubbles through it.
-
Connect the outlet of the first gas washing bottle to the inlet of the second gas washing bottle, also containing the scrubbing solution. This second bubbler serves as a backup to catch any HCl that breaks through the first.
-
The outlet of the second bubbler can be vented into the back of the fume hood. An optional mineral oil bubbler can be placed at the end of the train to provide a visual indication of the gas flow rate.
-
Maintain a slow, positive flow of inert gas through the reaction apparatus to carry the evolved HCl into the scrubbing train.
Quantitative Data on Scrubbing Efficiency: Studies on laboratory-scale scrubbers have shown high removal efficiencies for HCl. For example, a multi-stage sieve plate scrubber using a 0.005 M NaOH solution can achieve over 90% HCl removal. The efficiency is influenced by the gas flow rate, the concentration of the scrubbing solution, and the contact time between the gas and the liquid.
| Parameter | Effect on HCl Removal Efficiency |
| Increasing Liquid Flow Rate | Increases efficiency |
| Increasing Gas Flow Rate | Decreases efficiency |
| Increasing NaOH Concentration | Increases efficiency |
Protocol 2: Quenching and Neutralization of HCl in the Reaction Mixture
This protocol provides a general method for neutralizing HCl during the work-up of a this compound reaction.
Materials:
-
Reaction mixture containing the product and HCl
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute (e.g., 5%) sodium hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Once the reaction is complete, cool the reaction mixture in an ice bath to 0-5 °C. This will help to control any exotherm from the neutralization.
-
Slowly and carefully add the cooled reaction mixture to a separatory funnel containing a cold, saturated solution of sodium bicarbonate. Caution: This will cause the evolution of CO₂ gas. Swirl the funnel gently and vent frequently to release the pressure.
-
Alternatively, slowly add the cold basic solution to the reaction flask with vigorous stirring.
-
After the initial gas evolution has subsided, stopper the separatory funnel and shake, venting frequently.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter or decant the solution to remove the drying agent, and then remove the solvent under reduced pressure to isolate the crude product.
Protocol 3: Quantification of Evolved HCl by Titration
This protocol can be used to determine the amount of HCl generated during a reaction, which can be useful for kinetic studies.
Materials:
-
HCl scrubbing setup (as in Protocol 1) with a known volume of a standardized NaOH solution (e.g., 0.1 M) in the bubblers.
-
Phenolphthalein (B1677637) or other suitable pH indicator.
-
Standardized HCl solution (e.g., 0.1 M) for back-titration.
-
Burette and titration flask.
Procedure:
-
At the end of the reaction, carefully combine the contents of the two gas washing bottles.
-
Add a few drops of phenolphthalein indicator to an aliquot of this solution.
-
If the solution is pink, all the evolved HCl has been neutralized, and there is excess NaOH. Titrate this solution with the standardized HCl solution until the pink color disappears. This is a back-titration.
-
If the solution is colorless, all the NaOH has been consumed.
-
By calculating the initial moles of NaOH and the moles of NaOH that reacted with the titrant (in the case of a back-titration), the number of moles of HCl that were evolved from the reaction can be determined.[3]
Visualizations
Experimental Workflow for this compound Synthesis with HCl Management
Caption: Workflow for this compound synthesis and HCl management.
Troubleshooting Decision Tree for HCl Management
Caption: Decision tree for troubleshooting HCl byproduct management.
References
- 1. CN104230975A - Method for preparing chloro silane - Google Patents [patents.google.com]
- 2. content.ampp.org [content.ampp.org]
- 3. Exposure to an accidental trichlorosilane spill: three case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ddpsinc.com [ddpsinc.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Scrubbing of HCl Gas from Synthesis Gas in a Multistage Dual-Flow SievePlate Wet Scrubber by Alkaline Solution | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting low yield in Dichlorodiphenylsilane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dichlorodiphenylsilane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory method is the Grignard reaction. This involves the formation of a Grignard reagent, typically phenylmagnesium bromide, which then reacts with a silicon source like silicon tetrachloride (SiCl₄).
Q2: My Grignard reaction for this compound synthesis is not initiating. What are the common causes?
A2: Failure to initiate a Grignard reaction is a frequent issue. Key factors include:
-
Moisture: Grignard reagents are highly reactive with water. Ensure all glassware is oven or flame-dried and all solvents are anhydrous. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer. Activation is crucial and can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane (B42909), or by mechanically crushing the turnings.
-
Impure Reagents: Contaminants in the bromobenzene (B47551) or solvent can prevent the reaction from starting.
Q3: What are the major side products in the Grignard synthesis of this compound?
A3: A significant side product is the formation of biphenyl (B1667301) through a homocoupling reaction of the Grignard reagent. The formation of biphenyls is often favored by higher temperatures and more concentrated reaction mixtures. Other potential byproducts include incompletely substituted organosilicon compounds like phenyltrichlorosilane (B1630512) and triphenylchlorosilane.
Q4: How can I purify the final this compound product?
A4: Fractional distillation under reduced pressure is the primary method for purifying this compound. This technique effectively separates the desired product from lower-boiling solvents and higher-boiling biphenyl byproducts and other organosilicon impurities.
Q5: What are the primary safety concerns when handling this compound?
A5: this compound is a corrosive substance that reacts with moisture to produce hydrogen chloride (HCl) gas.[1] It can cause severe skin and eye burns.[2] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Grignard Reagent | 1. Moisture in the reaction setup: Glassware or solvents are not completely dry. | 1. Flame-dry all glassware under vacuum or in an oven immediately before use. Use anhydrous solvents. |
| 2. Passivated magnesium surface: The magnesium turnings have an oxide layer preventing reaction. | 2. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings in the flask. | |
| 3. Slow reaction initiation: The reaction is sluggish to start. | 3. Gently warm the flask. A small portion of a previously successful Grignard reaction mixture can also be added to initiate the current reaction. | |
| Low Yield of this compound | 1. Formation of biphenyl side products: Reaction conditions favor the homocoupling of the Grignard reagent. | 1. Maintain a lower reaction temperature. Use more dilute solutions of the Grignard reagent. |
| 2. Incomplete reaction with silicon tetrachloride: The Grignard reagent does not fully react with the silicon source. | 2. Ensure dropwise addition of the silicon tetrachloride to the Grignard reagent to control the exothermic reaction. Allow for sufficient reaction time with adequate stirring. | |
| 3. Loss of product during workup: Product is lost during the quenching, extraction, or purification steps. | 3. Perform the quenching and extraction steps carefully. Ensure the distillation apparatus is efficient and properly set up for vacuum distillation. | |
| Product is Contaminated | 1. Inefficient purification: The distillation process is not effectively separating the product from impurities. | 1. Use a fractional distillation column with a sufficient number of theoretical plates. Optimize the distillation temperature and pressure. |
| 2. Reaction conditions favoring side product formation: The reaction conditions are promoting the formation of biphenyls or other side products. | 2. Refer to the solutions for low yield related to biphenyl formation. Consider adjusting the stoichiometry of the reactants. | |
| Reaction becomes too vigorous | 1. Addition of reagents is too fast: The exothermic reaction is proceeding too quickly. | 1. Add the silicon tetrachloride solution to the Grignard reagent slowly and dropwise, with efficient stirring and external cooling (e.g., an ice bath). |
| 2. High concentration of reactants: The reaction mixture is too concentrated, leading to an uncontrolled exotherm. | 2. Use a larger volume of solvent to dilute the reaction mixture. |
Experimental Protocols
Grignard Synthesis of this compound
This protocol details the synthesis of this compound via the Grignard reaction.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Silicon tetrachloride (SiCl₄)
Procedure:
Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place the magnesium turnings in the flask and add a single crystal of iodine for activation.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing of the solvent. Gentle heating may be applied if the reaction does not start.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish solution is the phenylmagnesium bromide Grignard reagent.
Step 2: Reaction with Silicon Tetrachloride
-
Cool the prepared Grignard reagent solution in an ice bath.
-
In a separate dropping funnel, prepare a solution of silicon tetrachloride in anhydrous diethyl ether.
-
Add the silicon tetrachloride solution dropwise to the stirred and cooled Grignard reagent solution. The addition rate should be controlled to keep the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.
Direct Process Synthesis of this compound
The direct process, also known as the Müller-Rochow process, is a primary industrial method for producing organochlorosilanes.[3]
General Procedure: This process involves the copper-catalyzed reaction of chlorobenzene (B131634) with elemental silicon in a fluidized bed reactor.[3]
Typical Conditions:
-
Catalyst: Copper[3]
-
Reactants: Chlorobenzene and silicon powder[1]
-
Temperature: 300-500 °C
-
Reactor: Fluidized bed or stirred-bed reactor
The direct process typically yields a mixture of phenylchlorosilanes, including phenyltrichlorosilane and this compound, which are then separated by distillation.[4]
Data Presentation
Table 1: Influence of Reaction Parameters on this compound Yield (Grignard Method)
| Parameter | Condition A | Condition B | Expected Outcome |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF may lead to a faster reaction due to better stabilization of the Grignard reagent. |
| Temperature | 0-10 °C | Room Temperature | Lower temperatures during the addition of SiCl₄ can minimize the formation of biphenyl side products, thus improving the yield of the desired product. |
| Reactant Ratio (Grignard:SiCl₄) | 2:1 | >2:1 | A slight excess of the Grignard reagent can help to ensure the complete conversion of SiCl₄, but a large excess can promote the formation of triphenylchlorosilane. |
| Addition Rate of SiCl₄ | Slow (dropwise) | Rapid | Slow, dropwise addition is crucial to control the exothermic reaction and prevent side reactions. |
Visualizations
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Caption: Signaling pathway illustrating the desired reaction versus a common side reaction.
References
Technical Support Center: Dichlorodiphenylsilane Reaction Kinetics and Moisture Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dichlorodiphenylsilane, focusing on the critical impact of moisture on its reaction kinetics.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, with a focus on problems arising from the presence of moisture.
| Observed Issue | Potential Cause | Recommended Action |
| White fumes are emitted upon opening the this compound container. | Exposure of the reagent to atmospheric moisture. This compound reacts vigorously with water in the air to produce hydrogen chloride (HCl) gas, which appears as white fumes.[1][2] | This is a characteristic reaction of highly reactive chlorosilanes. To minimize exposure and reagent degradation: • Work in a well-ventilated fume hood. • Minimize the time the container is open. • Consider purging the headspace of the container with an inert gas (e.g., nitrogen or argon) before resealing. |
| The this compound solution appears cloudy or contains a white precipitate. | Partial hydrolysis has occurred due to moisture contamination. The solid is likely diphenylsilanediol (B146891) or its condensation products (siloxanes). | • The material may not be suitable for reactions requiring high purity. • For less sensitive applications, the liquid may be used after separating it from the solid precipitate via decantation or filtration under an inert atmosphere. • Re-evaluate solvent and glassware drying procedures to prevent future contamination. |
| The reaction mixture becomes excessively hot and difficult to control. | The reaction of this compound with water is highly exothermic.[2] Uncontrolled addition of reagents or the presence of significant amounts of moisture can lead to a runaway reaction. | • Ensure all solvents and reagents are scrupulously dried. • Add this compound to the reaction mixture slowly and in a controlled manner, preferably using a syringe pump. • Conduct the reaction in a vessel equipped with efficient stirring and a cooling system (e.g., an ice bath) to dissipate the heat generated. |
| The desired reaction shows low yield or fails to proceed as expected. | The this compound starting material may have been consumed by premature hydrolysis. The generated HCl or siloxane byproducts could also be interfering with the desired reaction pathway. | • Verify the purity of the this compound. If possible, use a fresh, unopened bottle. • Implement rigorous anhydrous techniques for the entire experimental setup (see Experimental Protocols). • Consider using a non-protic solvent that is less likely to contain trace moisture. |
| Inconsistent results are observed between experimental runs. | The extent of moisture contamination is likely varying between experiments, leading to different rates of this compound hydrolysis and byproduct formation. | • Standardize and strictly adhere to anhydrous reaction setup and reagent handling procedures. • Use solvents from a freshly opened bottle or those that have been properly dried and stored over molecular sieves. • If possible, quantify the water content of solvents and reagents before use. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A1: this compound possesses highly polarized silicon-chlorine (Si-Cl) bonds. The silicon atom is electropositive and therefore highly susceptible to nucleophilic attack by the oxygen atom in water.[3] This initial reaction is rapid and leads to the formation of a silanol (B1196071) (a compound with a Si-OH group) and hydrogen chloride.[1]
Q2: What are the primary products of the reaction between this compound and water?
A2: The initial hydrolysis of this compound yields diphenylsilanediol ((C₆H₅)₂Si(OH)₂) and two equivalents of hydrogen chloride (HCl).[3] Diphenylsilanediol is often unstable under these conditions and can undergo subsequent condensation reactions with itself or other silanol molecules to form siloxane oligomers and polymers, with the elimination of water.
Q3: How does the amount of water affect the reaction?
A3: The stoichiometry of the hydrolysis reaction dictates that two moles of water are required to fully convert one mole of this compound to diphenylsilanediol. In the presence of excess water, this reaction is rapid and often violent.[2] With limited moisture, a mixture of partially hydrolyzed intermediates, diphenylsilanediol, and various siloxane oligomers will be formed. The reaction rate is dependent on the concentration of water.
Q4: What are the safety concerns when handling this compound in the presence of moisture?
A4: The primary safety hazard stems from the vigorous and exothermic nature of the reaction with water, which can cause a rapid increase in temperature and pressure.[2] Additionally, the reaction produces corrosive hydrogen chloride gas, which is harmful if inhaled and can damage equipment.[1] Direct contact with this compound can cause severe skin and eye burns.
Q5: How can I ensure my reaction is free from unwanted moisture?
A5: Implementing rigorous anhydrous techniques is crucial. This includes:
-
Glassware: Oven-drying all glassware at a high temperature (e.g., 120-150°C) for several hours and allowing it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Using commercially available anhydrous solvents or drying solvents using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina).
-
Reagents: Ensuring all other reagents are anhydrous.
-
Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon using a Schlenk line or in a glovebox.
Quantitative Data
The following table presents hypothetical, yet chemically plausible, data on the effect of water concentration on the reaction kinetics of this compound in a non-protic solvent at a constant temperature. This data illustrates the expected trends and is intended for instructional purposes.
| Molar Ratio (this compound:Water) | Initial Reaction Rate (mol L⁻¹ s⁻¹) (Estimated) | Major Product(s) after 1 hour |
| 1 : 0.1 | 5 x 10⁻⁵ | Unreacted this compound, Diphenylchlorosilanol, Dichlorodiphenylsiloxane |
| 1 : 0.5 | 8 x 10⁻⁴ | Diphenylchlorosilanol, Diphenylsilanediol, Linear and Cyclic Siloxanes |
| 1 : 1.0 | 3 x 10⁻³ | Diphenylsilanediol, Linear and Cyclic Siloxanes |
| 1 : 2.0 | > 1 x 10⁻¹ | Diphenylsilanediol, Polydiphenylsiloxane |
| 1 : 10 (Excess) | Very Rapid / Uncontrollable | Polydiphenylsiloxane |
Note: This data is illustrative. Actual reaction rates are extremely fast and require specialized techniques for measurement.
Experimental Protocols
Kinetic Analysis of this compound Hydrolysis using Stopped-Flow FTIR Spectroscopy
This method is suitable for studying the kinetics of the rapid hydrolysis of this compound.
Objective: To determine the rate of disappearance of this compound and the appearance of hydrolysis products.
Materials:
-
Stopped-flow spectrometer equipped with an FTIR detector.[4]
-
Anhydrous, non-protic solvent (e.g., hexane, toluene).
-
This compound.
-
Solvent containing a known, low concentration of water.
-
Gas-tight syringes.
Procedure:
-
Prepare a stock solution of this compound in the anhydrous solvent under an inert atmosphere.
-
Prepare a second stock solution of the same solvent containing the desired concentration of water.
-
Load the two solutions into separate syringes of the stopped-flow apparatus.
-
Rapidly mix the two solutions by injecting them into the observation cell of the FTIR spectrometer.
-
Immediately begin acquiring FTIR spectra at rapid intervals (e.g., every few milliseconds).
-
Monitor the reaction by observing the decrease in the absorbance of a characteristic Si-Cl vibrational band and the increase in the absorbance of the Si-OH and Si-O-Si bands.[5]
-
Analyze the kinetic data by plotting the change in absorbance versus time to determine the reaction rate.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method can be used to identify the products of the hydrolysis reaction, particularly with limited water.
Objective: To separate and identify the various silanol and siloxane products.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane).
-
Quenching agent (e.g., a non-protic base like triethylamine (B128534) to neutralize HCl).
-
Anhydrous sodium sulfate (B86663).
Procedure:
-
Perform the hydrolysis reaction of this compound with a controlled amount of water in an anhydrous solvent.
-
After a specific reaction time, quench the reaction by adding a slight excess of the quenching agent.
-
Dry the reaction mixture over anhydrous sodium sulfate and filter.
-
Inject a sample of the solution into the GC-MS.
-
Separate the components using an appropriate GC temperature program.
-
Identify the products by comparing their mass spectra to spectral libraries and by analyzing their fragmentation patterns.[6]
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Experimental workflow for kinetic and product analysis.
References
Technical Support Center: Characterizing Impurities in Commercial Dichlorodiphenylsilane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and quantifying impurities in commercial dichlorodiphenylsilane. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the common impurities found in commercial this compound and their typical concentration ranges?
A1: Commercial this compound may contain several process-related and degradation impurities. The most common are:
-
Process-Related Impurities: These arise from the synthesis process, which often involves the reaction of silicon tetrachloride with a phenyl Grignard reagent or a direct process involving chlorobenzene (B131634) and silicon.
-
Phenyltrichlorosilane (B1630512) (C₆H₅SiCl₃): An under-substituted byproduct.
-
Triphenylchlorosilane ((C₆H₅)₃SiCl): An over-substituted byproduct.
-
Unreacted Starting Materials: Traces of silicon tetrachloride (SiCl₄) or other precursors may be present.
-
-
Degradation Impurities: These are primarily formed by the hydrolysis of this compound upon exposure to moisture.
-
Diphenylsilanediol (B146891) ((C₆H₅)₂Si(OH)₂): The initial product of hydrolysis.[1]
-
Polysiloxanes: Formed from the condensation of diphenylsilanediol. These can be linear or cyclic oligomers.
-
Quantitative Data Summary
The following table summarizes the typical impurities and their expected concentration ranges in commercial this compound. Please note that these values can vary between manufacturers and batches.
| Impurity | Chemical Formula | Typical Concentration Range (%) |
| Phenyltrichlorosilane | C₆H₅SiCl₃ | 0.1 - 2.0 |
| Triphenylchlorosilane | (C₆H₅)₃SiCl | 0.1 - 1.5 |
| Diphenylsilanediol | (C₆H₅)₂Si(OH)₂ | < 0.5 (highly dependent on handling and storage) |
| Polysiloxanes | [-(C₆H₅)₂SiO-]n | < 1.0 (highly dependent on handling and storage) |
Experimental Workflow and Protocols
The following section provides detailed methodologies for the key analytical techniques used to characterize impurities in this compound.
Experimental Workflow Diagram
Caption: A general workflow for the characterization of impurities in this compound.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Process-Related Impurities
Objective: To separate and quantify volatile process-related impurities such as phenyltrichlorosilane and triphenylchlorosilane.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary Column: A low-bleed, non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
Sample Preparation:
-
Due to the moisture sensitivity of this compound, all sample handling should be performed in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a stock solution of the this compound sample in a dry, inert solvent such as anhydrous hexane (B92381) or toluene (B28343) to a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of phenyltrichlorosilane and triphenylchlorosilane in the same solvent.
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless injection is recommended for trace analysis)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Final hold: 5 minutes at 300 °C
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
Troubleshooting Guide for GC-MS Analysis
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | Active sites in the liner or column due to hydrolysis products (silanols). | Use a fresh, deactivated liner. Perform a bake-out of the column. |
| Ghost Peaks (Siloxanes) | Septum bleed or contamination from previous injections. | Use low-bleed septa and bake them out before use. Run a solvent blank to check for carryover. |
| Poor Reproducibility | Sample degradation due to moisture in the solvent or system. | Ensure all solvents are anhydrous and the GC system is leak-tight. |
| No Peaks or Very Small Peaks | Sample degradation in the inlet. | Lower the inlet temperature if possible, while ensuring volatilization. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the structure of the main component and identify impurities based on their unique chemical shifts.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
Sample Preparation:
-
Work in a dry environment (glovebox or under inert gas).
-
Dissolve approximately 20-30 mg of the this compound sample in 0.6-0.7 mL of a dry deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Cap the NMR tube securely to prevent atmospheric moisture ingress.
NMR Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-2 seconds.
Troubleshooting Guide for NMR Analysis
| Issue | Possible Cause | Suggested Solution |
| Broad Peaks | Presence of paramagnetic impurities or high sample viscosity. | Filter the sample through a small plug of Celite or glass wool. Dilute the sample. |
| Unexpected Peaks in the Aromatic Region | Presence of phenyl-containing impurities like phenyltrichlorosilane or triphenylchlorosilane. | Compare the spectrum with known standards of the suspected impurities. |
| Broad Peak around 1-5 ppm | Presence of water and subsequent hydrolysis to form silanols. | Ensure the use of dry solvent and sample handling under inert conditions. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Degradation Products
Objective: To detect the presence of hydrolysis products, specifically the O-H stretch of silanols and the Si-O-Si stretch of siloxanes.
Instrumentation:
-
FTIR Spectrometer.
Sample Preparation:
-
A thin film of the neat liquid sample can be prepared between two KBr or NaCl plates. This must be done quickly in a dry environment to minimize atmospheric moisture exposure.
-
Alternatively, a solution in a dry, IR-transparent solvent (e.g., carbon tetrachloride) can be prepared and analyzed in a liquid cell.
FTIR Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Troubleshooting Guide for FTIR Analysis
| Issue | Possible Cause | Suggested Solution |
| Broad Absorbance around 3200-3600 cm⁻¹ | Presence of diphenylsilanediol (O-H stretch). | This indicates significant hydrolysis. The sample may be old or improperly stored. |
| Strong Absorbance around 1000-1100 cm⁻¹ | Presence of polysiloxanes (Si-O-Si stretch). | This also indicates hydrolysis and subsequent condensation. |
| Fringes in the Spectrum | Interference patterns from the sample cell or plates. | Ensure the sample film is of uniform thickness and the cell is properly assembled. |
Logical Relationships in Impurity Analysis
The following diagram illustrates the logical flow of identifying and quantifying impurities in this compound.
Caption: A decision-making workflow for the analysis of this compound impurities.
References
Technical Support Center: Monitoring Dichlorodiphenylsilane Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the monitoring of dichlorodiphenylsilane reaction progress. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
??? What are the common methods for monitoring the reaction progress of this compound?
The progress of this compound reactions, such as hydrolysis or alcoholysis, can be monitored by tracking the disappearance of the starting material or the appearance of products or intermediates. Common analytical techniques employed for this purpose include Gas Chromatography (GC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited for different experimental setups and objectives.
??? How do I choose the most suitable monitoring technique for my experiment?
The selection of an appropriate monitoring technique depends on several factors, including the specific reaction being studied, the available equipment, the required sensitivity, and the desired temporal resolution.
-
Gas Chromatography (GC): Ideal for monitoring the concentration of volatile reactants and products over time, providing quantitative data. It is particularly useful for tracking the disappearance of this compound and the formation of silanols or siloxanes.
-
Fourier-Transform Infrared Spectroscopy (FTIR): A powerful technique for real-time, in-situ monitoring of functional group changes. For instance, the disappearance of the Si-Cl bond and the appearance of Si-OH and Si-O-Si bonds can be tracked.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the species in the reaction mixture. 29Si NMR is especially valuable for identifying and quantifying various siloxane structures and intermediates.
The following diagram illustrates a general decision-making process for selecting a monitoring technique.
??? Can I use titration to monitor the reaction?
Yes, titration can be a simple and effective method for monitoring reactions that produce acidic byproducts, such as the hydrolysis of this compound, which generates hydrochloric acid (HCl). By titrating the reaction mixture with a standardized base at various time points, the extent of the reaction can be determined.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
??? Issue: I am seeing poor peak shape or tailing for my silane (B1218182) compounds.
This is a common issue when analyzing active compounds like silanes and silanols.
-
Cause: Active sites in the GC inlet or on the column can interact with the analytes, leading to peak tailing. Silanols, in particular, are prone to adsorption.
-
Troubleshooting Steps:
-
Inlet Maintenance: Ensure the GC inlet liner is clean and consider using a deactivated liner.
-
Column Choice: Use a column specifically designed for analyzing active or polar compounds. A low-bleed, inert column is recommended.
-
Derivatization: Consider derivatizing the silanol (B1196071) groups to make them less polar and more volatile. Silylation with an agent like BSTFA is a common approach.
-
Temperature Program: Optimize the oven temperature program to ensure sharp peaks.
-
??? Issue: My sample seems to be reacting in the hot GC inlet.
This compound can be susceptible to degradation or reaction at high temperatures, especially in the presence of trace amounts of water.
-
Troubleshooting Steps:
-
Lower Inlet Temperature: Reduce the inlet temperature to the lowest possible value that still ensures complete volatilization of the sample.
-
Use a Cool On-Column Inlet: If available, a cool on-column injection technique can minimize sample degradation by introducing the sample directly onto the column without a hot inlet.
-
Ensure Sample is Anhydrous: Take extra care to ensure the sample and syringe are free from moisture.
-
FTIR Spectroscopy Analysis
??? Issue: My spectral baseline is drifting during the reaction monitoring.
Baseline drift can make it difficult to accurately quantify changes in peak intensity.
-
Cause: This can be caused by temperature fluctuations, changes in the sample composition affecting the refractive index, or instrument instability.
-
Troubleshooting Steps:
-
Instrument Warm-up: Ensure the FTIR spectrometer is adequately warmed up before starting the experiment.
-
Temperature Control: Maintain a constant temperature for the reaction vessel and the ATR probe, if used.
-
Background Correction: Collect a new background spectrum periodically if the experiment is lengthy.
-
Data Processing: Use baseline correction algorithms during data analysis.
-
??? Issue: I am having trouble distinguishing between the Si-OH and Si-O-Si peaks.
The infrared absorption bands for Si-OH and Si-O-Si can overlap, especially in complex reaction mixtures.
-
Troubleshooting Steps:
-
Spectral Resolution: Ensure you are collecting data at a sufficient spectral resolution to distinguish overlapping peaks.
-
Peak Fitting Software: Use spectral deconvolution or peak fitting software to separate and quantify the contributions of individual peaks.
-
Reference Spectra: Obtain reference spectra of known intermediates or products to aid in peak assignment. The Si-O-Si bond typically shows a broad and strong absorption band around 1000-1100 cm⁻¹, while the Si-OH stretch appears as a broad band around 3200-3400 cm⁻¹.
-
Experimental Protocols
General Protocol for In-Situ FTIR Monitoring of this compound Hydrolysis
This protocol outlines a general procedure for monitoring the hydrolysis of this compound using an in-situ FTIR probe.
-
System Setup:
-
Assemble the reaction vessel equipped with a magnetic stirrer, a port for the in-situ FTIR probe (e.g., an ATR probe), and an inlet for reactants.
-
Ensure the entire setup is dry and, if necessary, under an inert atmosphere (e.g., nitrogen or argon).
-
Connect the FTIR probe to the spectrometer.
-
-
Background Spectrum:
-
Add the solvent (e.g., anhydrous toluene) to the reaction vessel.
-
Allow the system to equilibrate thermally.
-
Collect a background spectrum of the solvent at the reaction temperature. This will be subtracted from subsequent spectra of the reaction mixture.
-
-
Reaction Initiation:
-
Begin stirring the solvent.
-
Inject the this compound into the reactor.
-
Inject the desired amount of water to initiate the hydrolysis reaction.
-
-
Data Collection:
-
Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds or 1 minute).
-
Monitor the key spectral regions for changes. Specifically, track the decrease in the Si-Cl absorbance and the increase in the Si-OH and Si-O-Si absorbance bands.
-
-
Data Analysis:
-
Process the collected spectra by subtracting the background spectrum.
-
Use the software to measure the peak heights or areas of the characteristic bands over time.
-
Plot the absorbance of reactants and products as a function of time to obtain reaction profiles.
-
The following diagram illustrates the general workflow for this experimental protocol.
Quantitative Data Summary
The choice of analytical technique can influence the type and quality of quantitative data obtained. The following table summarizes key quantitative parameters for common monitoring methods.
| Technique | Key Quantitative Output | Typical Precision | Throughput | Notes |
| Gas Chromatography (GC) | Concentration of reactants and products | High (RSD < 2%) | Low (requires sample workup) | Requires calibration with standards for accurate quantification. |
| FTIR Spectroscopy | Relative changes in functional group concentration | Medium (RSD 2-5%) | High (in-situ) | Can provide quantitative data with proper calibration (chemometrics). |
| NMR Spectroscopy | Molar ratios of different species | High (RSD < 2%) | Low | 29Si NMR can provide detailed quantitative information on oligomer distribution. |
| Titration | Concentration of acidic byproduct (e.g., HCl) | High (RSD < 1%) | Medium | Simple and cost-effective, but indirect and non-specific. |
Technical Support Center: Scaling Up Dichlorodiphenylsilane Reactions for Pilot Plant Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up dichlorodiphenylsilane synthesis for pilot plant production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the pilot plant production of this compound, primarily focusing on the Grignard reaction pathway.
| Problem | Potential Cause | Recommended Action |
| Low or No Grignard Reagent Formation | Moisture Contamination: Grignard reagents are extremely sensitive to moisture.[1] | - Ensure all glassware, reactors, and transfer lines are rigorously dried, either by oven-drying or flame-drying under a vacuum. - Use anhydrous solvents. Consider implementing a solvent drying system for the pilot plant. - Handle all reagents under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Magnesium Passivation: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, preventing the reaction from initiating.[1] | - Activate the magnesium turnings by stirring them vigorously under an inert atmosphere. - Add a small initiating agent, such as a crystal of iodine or a few drops of 1,2-dibromoethane.[1] | |
| Poor Reaction Initiation: Difficulty in starting the Grignard formation.[1] | - Gently warm a small portion of the solvent and magnesium before adding the aryl halide. - Add a small amount of pre-formed Grignard reagent from a previous successful batch to initiate the reaction. | |
| Low Yield of this compound | Side Reactions: Formation of biphenyls through homocoupling of the Grignard reagent is a common side reaction, often favored at higher temperatures.[1] | - Maintain a low reaction temperature during the addition of the Grignard reagent to the silicon tetrachloride. Utilize a robust reactor cooling system. - Control the addition rate of the Grignard reagent to prevent localized overheating. |
| Incomplete Reaction: The reaction between the Grignard reagent and silicon tetrachloride may not go to completion. | - Ensure efficient mixing to maintain a homogeneous reaction mixture. Baffles within the reactor can improve agitation. - Allow for sufficient reaction time. Monitor the reaction progress using in-process controls like GC analysis. | |
| Product Loss During Workup: this compound can be lost during the separation and purification stages. | - Optimize the quenching and extraction procedures to minimize product loss. - Use an efficient fractional distillation setup for purification, ensuring proper insulation and vacuum control.[1] | |
| Product Contamination | Biphenyl (B1667301) Impurities: As mentioned, homocoupling of the Grignard reagent can lead to biphenyl contamination.[1] | - Optimize reaction conditions (lower temperature, controlled addition) to minimize biphenyl formation.[1] - Purify the crude product using high-efficiency fractional vacuum distillation.[1] |
| Unreacted Starting Materials: Presence of unreacted aryl halide or silicon tetrachloride in the final product. | - Ensure the stoichiometry of the reactants is correct. - Monitor the reaction to completion before proceeding with the workup. | |
| Hydrolysis Products: this compound is highly sensitive to moisture and will hydrolyze to form siloxanes and hydrochloric acid.[2] | - Maintain strict anhydrous conditions throughout the entire process, including storage of the final product.[2] - Handle the product under a nitrogen or argon atmosphere. | |
| Reaction Becomes Uncontrollable | Rapid Exotherm: The Grignard reaction is highly exothermic. A rapid addition of reagents can lead to a runaway reaction. | - Add the Grignard reagent to the silicon tetrachloride solution slowly and in a controlled manner. - Ensure the pilot plant reactor has an adequate cooling system to dissipate the heat of reaction. |
| High Reactant Concentration: Concentrated reaction mixtures can lead to a more vigorous and difficult-to-control reaction. | - Use an appropriate amount of solvent to dilute the reactants. |
Frequently Asked Questions (FAQs)
1. What is the most common industrial synthesis route for this compound?
The most prevalent industrial method is the Grignard reaction.[1] This involves reacting an aryl magnesium halide (Grignard reagent), such as phenylmagnesium chloride, with silicon tetrachloride.[3] Another method is the reaction of powdered silicon with chlorobenzene (B131634) in the presence of a copper catalyst.[3]
2. How can I monitor the progress of the this compound synthesis in a pilot plant?
In-process control is crucial for a successful scale-up. Gas Chromatography (GC) is a common method to monitor the consumption of starting materials and the formation of this compound. For monitoring the Grignard reagent formation itself, titration methods can be employed.
3. What are the typical impurities found in crude this compound and how are they removed?
Common impurities include:
-
Biphenyls: Formed from the homocoupling of the Grignard reagent.[1]
-
Unreacted starting materials: Such as chlorobenzene and silicon tetrachloride.
-
Siloxanes: Formed from the hydrolysis of this compound in the presence of moisture.[2]
These impurities are typically removed by high-efficiency fractional distillation under reduced pressure.[1]
4. What are the key safety considerations when scaling up this compound production?
-
Moisture Sensitivity: this compound and Grignard reagents are highly reactive with water. Strict anhydrous conditions are essential to prevent the release of corrosive hydrogen chloride (HCl) gas and the formation of byproducts.[1][2]
-
Exothermic Reaction: The Grignard reaction is highly exothermic and requires a robust cooling system to prevent runaway reactions.
-
Flammable Solvents: The use of flammable solvents like diethyl ether or THF requires appropriate fire safety measures, including proper grounding of equipment to prevent static discharge.
-
Corrosive Byproducts: The reaction and any accidental hydrolysis produce HCl gas, which is corrosive to equipment and poses a respiratory hazard. Ensure adequate ventilation and use corrosion-resistant materials of construction.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, face shields, and chemical-resistant gloves.
5. What analytical techniques are used to confirm the purity of the final this compound product?
The purity of the final product is typically assessed using a combination of techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[3]
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups and the absence of hydroxyl groups (indicating hydrolysis).[3]
-
Refractive Index: As a quick and simple measure of purity.[4]
Experimental Protocol: Pilot Plant Synthesis of this compound via Grignard Reaction
This protocol outlines a general procedure for the synthesis of this compound at a pilot plant scale. Note: This is a generalized protocol and must be adapted and optimized for specific pilot plant equipment and safety procedures. A thorough hazard analysis should be conducted before commencing any work.
Materials and Equipment:
-
Jacketed glass-lined or stainless steel reactor with a robust cooling/heating system, mechanical stirrer, condenser, and addition funnel.
-
Anhydrous magnesium turnings.
-
Anhydrous chlorobenzene.
-
Anhydrous silicon tetrachloride.
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether.
-
Iodine crystal (initiator).
-
Nitrogen or Argon supply for inert atmosphere.
-
Fractional distillation unit.
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor system.
-
Purge the entire system with dry nitrogen or argon to remove air and moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Grignard Reagent Formation:
-
Charge the reactor with anhydrous magnesium turnings and a small crystal of iodine.
-
Add a portion of the anhydrous solvent (e.g., THF).
-
Slowly add a small amount of anhydrous chlorobenzene to initiate the reaction. An exotherm and a change in color indicate the start of the reaction.
-
Once initiated, add the remaining chlorobenzene, dissolved in the anhydrous solvent, dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with Silicon Tetrachloride:
-
Cool the Grignard reagent to 0-5 °C using the reactor's cooling system.
-
In a separate, dry vessel, dissolve anhydrous silicon tetrachloride in the anhydrous solvent.
-
Slowly add the silicon tetrachloride solution to the cooled Grignard reagent via the addition funnel. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion. Monitor the reaction by GC.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer. Extract the aqueous layer with the solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by distillation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Visualizations
Caption: Experimental workflow for pilot plant synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to GC-MS Analysis for Assessing Dichlorodiphenylsilane Purity
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂), a key intermediate in the synthesis of silicones and other organosilicon compounds, is no exception. Impurities can significantly impact reaction yields, product quality, and the safety profile of final products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for assessing the purity of this compound. The information is supported by established analytical principles and illustrative data from the analysis of similar compounds to provide a robust framework for selecting the most appropriate method for your research and development needs.
Common Impurities in this compound
The synthesis of this compound can result in several process-related impurities. The nature and concentration of these impurities depend on the synthetic route and purification methods employed. Common impurities may include:
-
Unreacted Starting Materials: Such as phenyltrichlorosilane (B1630512) or silicon tetrachloride.
-
Byproducts of Side Reactions: Including other chlorosilanes, polysiloxanes, and benzene.
-
Hydrolysis Products: this compound is sensitive to moisture and can hydrolyze to form silanols and ultimately siloxanes.
-
Solvent Residues: Trace amounts of solvents used during synthesis and purification.
Comparison of Analytical Techniques for Purity Assessment
A variety of analytical techniques can be employed to determine the purity of this compound. The following table provides a comparative overview of the most common methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection and identification. | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information. |
| Primary Strengths | High sensitivity for volatile impurities, excellent separation of complex mixtures, and definitive identification of known and unknown impurities through mass spectral libraries. | Suitable for a wide range of non-volatile and thermally labile compounds. Robust and reproducible for quantitative analysis. | Absolute quantification without the need for a specific reference standard for each impurity. Non-destructive and provides detailed structural information. |
| Primary Weaknesses | Requires volatile and thermally stable analytes. Reactive silanes can pose challenges for the instrument. Quantification requires calibration with standards. | Limited to compounds soluble in the mobile phase. Impurity identification is reliant on comparison with known standards unless coupled with a mass spectrometer. | Lower sensitivity compared to chromatographic methods for trace impurities. Potential for signal overlap in complex mixtures. |
| Typical Limit of Detection (LOD) | Low ng/mL to µg/mL range for volatile impurities. | µg/mL range. | >0.1% w/w. |
| Typical Limit of Quantitation (LOQ) | Low µg/mL range for volatile impurities. | µg/mL to ng/mL range. | >0.5% w/w. |
| Analysis Time | Relatively fast (15-30 minutes per sample). | Moderate (10-30 minutes per sample). | Fast per sample, but requires longer setup for quantitation. |
| Sample Volatility | Requires volatile or semi-volatile compounds. | Suitable for non-volatile and thermally labile compounds. | Independent of volatility. |
| Impurity Identification | Excellent, based on mass spectral libraries. | Limited to comparison with known standards. | Possible for structurally related impurities. |
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate results. Below are the experimental protocols for GC-MS, HPLC, and qNMR analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a dry, volatile solvent such as anhydrous dichloromethane (B109758) or hexane (B92381) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For quantitative analysis, add a suitable internal standard, such as a deuterated analog or a structurally similar compound with a distinct retention time, to all samples and standards.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of organochlorine compounds.
-
Injector: Split/splitless injector at 280°C. A splitless injection is preferred for trace impurity analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-350.
-
Solvent Delay: 3 minutes.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks and compare their mass spectra with libraries (e.g., NIST) for identification.
-
The purity can be estimated by the relative peak area percentage, assuming similar response factors for the main component and impurities. For accurate quantification, a calibration curve should be generated using the prepared standards.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique that can be used for the purity assessment of this compound, particularly for identifying non-volatile impurities.[1]
1. Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Perform serial dilutions to prepare calibration standards.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: Newcrom R1 reverse-phase column (4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with a phosphoric acid modifier. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
3. Data Analysis:
-
Quantify the purity of this compound by comparing the peak area of the main component to the total area of all peaks.
-
For accurate quantification of impurities, reference standards for each impurity are required.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is an absolute quantification method that does not require a specific reference standard for the analyte, making it a powerful tool for purity assessment.[2][3]
1. Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample (e.g., 20 mg).
-
Accurately weigh a precise amount of a certified internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) with a known purity. The internal standard should have a resonance signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
2. Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: ¹H NMR.
-
Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery. A calibrated 90° pulse should be used.
3. Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the phenyl protons).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample = this compound
-
IS = Internal Standard
-
Workflow for Purity Assessment of this compound
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, integrating the strengths of each analytical technique.
Caption: Comprehensive purity analysis framework for this compound.
Conclusion
For the routine quality control and purity assessment of synthesized this compound, a validated GC-MS method offers a powerful solution for identifying and quantifying volatile and semi-volatile impurities. While GC-MS is the primary technique for this class of compounds, complementary methods such as HPLC and qNMR are invaluable for a comprehensive analysis. HPLC is well-suited for non-volatile impurities, while qNMR provides an absolute measure of purity and detailed structural information. The choice of the most appropriate analytical technique, or combination of techniques, will ultimately depend on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the availability of instrumentation.
References
Comparative Analysis of 1H and 13C NMR Assignments for Dichlorodiphenylsilane and Alternative Phenyl-Substituted Silanes
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of dichlorodiphenylsilane and related organosilicon compounds.
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound alongside three alternative phenyl-substituted silanes: diphenylsilane, dimethyldiphenylsilane, and tetraphenylsilane. The objective is to offer a clear, data-driven resource for the identification and characterization of these compounds, which are pivotal in various fields of chemical research and development. The tabulated spectral data is supported by a standardized experimental protocol for data acquisition.
¹H and ¹³C NMR Data Comparison
The chemical shifts (δ) in parts per million (ppm) for this compound and its alternatives are summarized in the table below. All data were obtained in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis. The assignments are based on the distinct electronic environments of the protons and carbons in each molecule.
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| This compound | 7.74 (m), 7.51 (m), 7.47 (m)[1] | 134.7, 131.8, 128.5, 128.3 |
| Diphenylsilane | 7.58 (m), 7.38 (m), 4.93 (s, Si-H) | 135.5, 134.0, 129.8, 128.1 |
| Dimethyldiphenylsilane | 7.55 (m), 7.35 (m), 0.59 (s, Si-CH₃) | 138.0, 133.8, 129.2, 127.8, -2.4 |
| Tetraphenylsilane | 7.55-7.53 (m), 7.45-7.42 (m), 7.40-7.37 (m)[2] | 136.1, 135.3, 129.4, 127.8[2] |
Note: (m) denotes a multiplet and (s) denotes a singlet. The chemical shifts for the phenyl protons and carbons are presented as ranges or representative values due to complex splitting patterns.
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for organosilicon compounds, including those that are sensitive to air and moisture.
1. Sample Preparation (Air-Sensitive Protocol):
For compounds like this compound, which are reactive with moisture, sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.
-
Materials: A clean, dry 5 mm NMR tube with a sealable cap (e.g., a J. Young tube), deuterated chloroform (CDCl₃) dried over molecular sieves, and the organosilicon compound of interest.
-
Procedure:
-
In the inert atmosphere of a glovebox, weigh approximately 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a small vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent to the vial and gently agitate to dissolve the sample.
-
Using a clean, dry pipette, transfer the solution into the NMR tube.
-
Securely seal the NMR tube before removing it from the inert atmosphere.
-
2. NMR Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 to 4096, owing to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A range of approximately 0 to 150 ppm is generally adequate for these compounds.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Comparative Analysis Workflow
The logical workflow for the comparative analysis of the NMR data presented in this guide is illustrated below. This process involves acquiring the spectra of the target compound and its alternatives, assigning the observed signals, and tabulating the data for a direct comparison.
Caption: Workflow for Comparative NMR Analysis.
References
A Comparative Analysis of the Reactivity of Dichlorodiphenylsilane and Dimethyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two key organosilicon compounds: dichlorodiphenylsilane and dimethyldichlorosilane. A comprehensive understanding of their relative reactivity is crucial for their application in the synthesis of silicones, as surface modifying agents, and as protecting groups in organic synthesis. This document outlines the factors influencing their reactivity, presents available comparative data, details experimental protocols for key reactions, and provides visual representations of reaction pathways and experimental workflows.
Introduction: Factors Influencing Reactivity
The reactivity of this compound ((C₆H₅)₂SiCl₂) and dimethyldichlorosilane ((CH₃)₂SiCl₂) is primarily governed by the nature of the organic substituents attached to the silicon atom. Both molecules feature two reactive silicon-chlorine (Si-Cl) bonds that are susceptible to nucleophilic attack. However, the electronic and steric effects of the phenyl and methyl groups lead to significant differences in their reaction rates with various nucleophiles.
Electronic Effects: Methyl groups are electron-donating, which increases the electron density at the silicon center in dimethyldichlorosilane. This enhanced electron density makes the silicon atom more susceptible to nucleophilic attack. Conversely, the phenyl groups in this compound are electron-withdrawing, which decreases the electron density at the silicon atom, thus reducing its electrophilicity and slowing down the rate of nucleophilic substitution.
Steric Effects: The phenyl groups in this compound are significantly bulkier than the methyl groups in dimethyldichlorosilane. This steric hindrance can impede the approach of nucleophiles to the silicon center, further reducing the reactivity of this compound compared to its dimethyl counterpart.
Comparative Reactivity Data
While direct, side-by-side quantitative kinetic data for the hydrolysis, alcoholysis, and aminolysis of this compound and dimethyldichlorosilane under identical conditions is limited in publicly available literature, the general trend in reactivity is well-established based on fundamental chemical principles and qualitative observations. Dimethyldichlorosilane is consistently observed to be more reactive than this compound in nucleophilic substitution reactions.
Table 1: Comparison of Physical Properties and General Reactivity
| Property | This compound | Dimethyldichlorosilane |
| Molecular Formula | C₁₂H₁₀Cl₂Si | C₂H₆Cl₂Si |
| Molecular Weight | 253.20 g/mol | 129.06 g/mol |
| Boiling Point | 305 °C | 70 °C |
| Density | 1.22 g/cm³ | 1.07 g/cm³ |
| Reactivity with Water | Vigorous reaction | Very vigorous reaction |
| General Reactivity | Less reactive | More reactive |
Table 2: Comparative Reactivity in Key Reactions (Qualitative)
| Reaction Type | This compound | Dimethyldichlorosilane | Supporting Observations |
| Hydrolysis | Reacts vigorously with water to form diphenylsilanediol (B146891) and ultimately polydiphenylsiloxane. | Reacts very readily, often violently, with water to form dimethylsilanediol, which rapidly condenses to polydimethylsiloxane (B3030410).[1] The reaction rate is influenced by factors such as phase transfer between the aqueous and organic phases.[1] | The electron-donating methyl groups in dimethyldichlorosilane increase the polarity of the Si-Cl bond, making it more susceptible to nucleophilic attack by water. |
| Alcoholysis | Reacts with alcohols to form dialkoxydiphenylsilanes. The reaction is generally slower than with dimethyldichlorosilane. | Reacts readily with alcohols, such as methanol, to produce dimethoxydimethylsilane.[1] | Similar to hydrolysis, the increased electrophilicity of the silicon atom in dimethyldichlorosilane facilitates faster reaction with alcohols. |
| Aminolysis | Reacts with amines to form aminosilanes. | Can be converted to the less reactive bis(dimethylamino)silane to control its reactivity.[1] | The less sterically hindered and more electrophilic silicon center of dimethyldichlorosilane allows for a more facile reaction with amines. |
Experimental Protocols
The following are detailed experimental protocols for the hydrolysis of this compound and dimethyldichlorosilane. These protocols are representative and may require optimization based on specific laboratory conditions and desired outcomes.
Hydrolysis of this compound
Objective: To synthesize diphenylsilanediol via the hydrolysis of this compound.
Materials:
-
This compound
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Watch glass
Procedure:
-
To a 50 mL round-bottom flask, add 16 mL of deionized water and 4 mL of tert-butanol and begin stirring.
-
Add 2 mL of toluene to the mixture and continue stirring for an additional 5 minutes.
-
Cool the flask in an ice bath, ensuring the temperature of the mixture is below 25°C.
-
In a separate 10 mL conical flask, dissolve 2 mL of this compound in 4 mL of toluene.
-
Slowly add the this compound solution dropwise to the stirred aqueous mixture in the ice bath, maintaining the temperature below 25°C.
-
After the addition is complete, continue stirring for a few more minutes.
-
Filter the resulting precipitate using a Büchner funnel and wash the solid with 3 mL of ice-cold water.
-
Leave the solid under vacuum for 5 minutes to remove excess water, then transfer it to a watch glass to air dry.
Hydrolysis of Dimethyldichlorosilane
Objective: To synthesize polydimethylsiloxane via the hydrolysis of dimethyldichlorosilane.
Materials:
-
Dimethyldichlorosilane
-
Diethyl ether
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Normal hexane
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Glass bowl for ice bath
-
Separating funnel (250 mL)
-
Conical flask (250 mL)
-
Rotary evaporator
Procedure:
-
Assemble a 250 mL three-neck round-bottom flask with a thermometer and a pressure-equalizing dropping funnel in an ice bath.
-
Add 20 mL of dimethyldichlorosilane and 40 mL of diethyl ether to the flask and cool the mixture to below 15°C.
-
Add 40 mL of deionized water to the dropping funnel.
-
Slowly add the water dropwise to the stirred solution in the flask, ensuring the temperature does not exceed 25°C. This addition will take approximately 20 minutes.
-
Once all the water is added, continue stirring for an additional 15 minutes.
-
Carefully transfer the reaction mixture to a 250 mL separating funnel and separate the organic layer.
-
Extract the aqueous layer twice with 15 mL portions of normal hexane.
-
Combine all organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the organic layer to a 250 mL conical flask and dry with anhydrous magnesium sulfate.
-
Remove the drying agent by gravity filtration.
-
Remove the solvent using a rotary evaporator to obtain the polydimethylsiloxane product.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways for the hydrolysis of dichlorosilanes and a general experimental workflow for comparing their reactivity.
References
Comparison of Analytical Methods for Dichlorodiphenylsilane Quantification
A comprehensive guide to titration methods for determining the concentration of Dichlorodiphenylsilane, offering a comparative analysis with Gas Chromatography (GC) for researchers, scientists, and professionals in drug development. This document provides detailed experimental protocols and performance data to assist in selecting the most suitable analytical technique.
The accurate determination of this compound concentration is crucial for process control and quality assurance in various chemical and pharmaceutical applications. This guide compares two primary methods for this purpose: a classic titration method based on the hydrolysis of the silicon-chloride bonds and a modern instrumental technique, Gas Chromatography with Flame Ionization Detection (GC-FID).
Data Presentation
The following table summarizes the key performance characteristics of the two analytical methods for the quantification of this compound.
| Parameter | Hydrolyzable Chloride Titration | Gas Chromatography (GC-FID) |
| Principle | Neutralization titration of HCl produced from hydrolysis. | Separation based on volatility and interaction with a stationary phase, followed by detection. |
| Specificity | Moderate; susceptible to interference from other acidic or hydrolyzable chlorine-containing compounds. | High; capable of separating this compound from impurities and related compounds. |
| Precision (RSD) | Typically ≤ 2% | Typically < 1%[1] |
| Accuracy | Good (typically 98-102%) | Excellent (typically 99-101%) |
| Limit of Quantification | ~0.1% (w/w) | ppm level (parts per million) |
| Analysis Time per Sample | 15-20 minutes | 10-15 minutes |
| Instrumentation Cost | Low | High |
| Solvent/Reagent Usage | Moderate | Low |
| Technical Skill Required | Basic wet chemistry skills | Intermediate instrumental analysis skills |
Experimental Protocols
Detailed methodologies for both the hydrolyzable chloride titration and gas chromatography methods are provided below.
Method 1: Hydrolyzable Chloride Titration (Acid-Base)
This method is based on the rapid hydrolysis of this compound in the presence of water to produce two moles of hydrochloric acid (HCl) for every mole of this compound. The resulting HCl is then titrated with a standardized solution of sodium hydroxide.
Reaction:
(C₆H₅)₂SiCl₂ + 2H₂O → (C₆H₅)₂Si(OH)₂ + 2HCl
HCl + NaOH → NaCl + H₂O
Apparatus:
-
Analytical balance
-
250 mL Erlenmeyer flask
-
50 mL burette
-
Magnetic stirrer and stir bar
-
Pipettes and graduated cylinders
Reagents:
-
This compound sample
-
Isopropyl alcohol (IPA), reagent grade
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH), standardized solution
-
Phenolphthalein (B1677637) indicator solution (1% in ethanol)
Procedure:
-
Accurately weigh approximately 1.0-1.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of isopropyl alcohol to dissolve the sample.
-
Add 10 mL of deionized water to the flask to initiate hydrolysis. Stir the solution for 5 minutes.
-
Add 3-4 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with standardized 0.1 M NaOH until a persistent faint pink color is observed.
-
Record the volume of NaOH used.
-
Perform a blank titration using 50 mL of isopropyl alcohol and 10 mL of deionized water.
Calculation:
This compound, % (w/w) = [((V_sample - V_blank) * M_NaOH * 253.19) / (2 * W_sample * 1000)] * 100
Where:
-
V_sample = Volume of NaOH used for the sample (mL)
-
V_blank = Volume of NaOH used for the blank (mL)
-
M_NaOH = Molarity of the standardized NaOH solution (mol/L)
-
253.19 = Molecular weight of this compound ( g/mol )
-
W_sample = Weight of the this compound sample (g)
-
2 = Stoichiometric factor (moles of HCl per mole of this compound)
Method 2: Gas Chromatography (GC-FID)
This method provides a more specific and sensitive determination of this compound concentration by separating it from other volatile components in the sample before quantification.
Apparatus:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary GC column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler or manual syringe
-
Data acquisition and processing software
Reagents:
-
This compound standard, >99% purity
-
Anhydrous solvent (e.g., hexane (B92381) or toluene), GC grade
-
Internal standard (e.g., naphthalene), optional for improved precision
Procedure:
-
Instrument Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Calibration:
-
Prepare a series of calibration standards by accurately weighing and dissolving the this compound standard in the chosen anhydrous solvent to cover the expected concentration range of the samples.
-
If using an internal standard, add a constant, known amount to each calibration standard and sample.
-
Inject each calibration standard and generate a calibration curve by plotting the peak area (or area ratio to the internal standard) versus concentration.
-
-
Sample Analysis:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of the anhydrous solvent.
-
If using an internal standard, add the same amount as in the calibration standards.
-
Inject the sample into the GC.
-
Identify the this compound peak by its retention time.
-
Quantify the concentration using the calibration curve.
-
Visualizations
Experimental Workflows
Caption: Workflow for this compound analysis by titration.
Caption: Workflow for this compound analysis by GC-FID.
Logical Relationship of Methods
Caption: Comparison of the principles behind the analytical methods.
References
Dichlorodiphenylsilane: A Comparative Guide for Silane Coupling Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dichlorodiphenylsilane with other commonly used silane (B1218182) coupling agents, offering insights into its performance characteristics and potential applications, particularly in the realms of composite materials and drug delivery systems.
Introduction to this compound
This compound ((C₆H₅)₂SiCl₂) is an organosilicon compound featuring two phenyl groups and two chlorine atoms bonded to a central silicon atom.[1] Its high reactivity, stemming from the labile silicon-chlorine bonds, allows it to readily hydrolyze and form polysiloxane networks, making it a candidate for surface modification and polymer synthesis.[2] The presence of the bulky, hydrophobic phenyl groups imparts unique thermal stability and chemical resistance to the resulting polymers.[3][4]
Reaction Mechanism of this compound
The utility of this compound as a coupling agent is rooted in its two-step reaction mechanism: hydrolysis and condensation.
-
Hydrolysis: The Si-Cl bonds are highly susceptible to nucleophilic attack by water, leading to the rapid formation of a silanol (B1196071) intermediate, diphenylsilanediol (B146891) ((C₆H₅)₂Si(OH)₂), and hydrochloric acid (HCl) as a byproduct. This reaction is typically vigorous.[2]
-
Condensation: The resulting diphenylsilanediol is unstable and readily undergoes condensation, where silanol groups react with each other to form stable siloxane (Si-O-Si) bonds, releasing water in the process. This polymerization leads to the formation of a polysiloxane network on the substrate surface.
References
- 1. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction [mdpi.com]
- 4. medium.com [medium.com]
Cross-Validation of Dichlorodiphenylsilane Reaction Yield: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate determination of reaction yield is a cornerstone of process optimization and scale-up. This guide provides a comprehensive cross-validation of common analytical techniques for quantifying the yield of Dichlorodiphenylsilane, a key intermediate in the synthesis of silicones and other organosilicon compounds. We present a comparative analysis of Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy, supported by detailed experimental protocols and hypothetical comparative data.
The synthesis of this compound, while well-established, necessitates rigorous analytical oversight to ensure process efficiency and product quality. The choice of analytical methodology can significantly impact the reported yield, influencing critical decisions in process development. This guide explores the application of three powerful, yet distinct, analytical techniques to the same hypothetical this compound reaction batch, providing a framework for robust cross-validation.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for yield determination is a trade-off between factors such as precision, accuracy, sample throughput, and the need for real-time monitoring. Gas Chromatography is a workhorse for the analysis of volatile compounds, offering high resolution and sensitivity.[1][2] Quantitative NMR provides a primary ratio method of measurement, allowing for direct quantification without the need for a calibration curve of the analyte, provided a certified internal standard is used.[3][4] In-situ FTIR spectroscopy offers the unique advantage of real-time reaction monitoring, providing kinetic data and yield information without the need for sampling.[5][6]
Data Presentation: Comparative Yield Determination
The following table summarizes the hypothetical quantitative data obtained from the analysis of a single this compound reaction batch using three different analytical methods. The data is presented to illustrate a typical cross-validation study.
| Analytical Method | Measured Yield (%) | Relative Standard Deviation (RSD, %) | Key Advantages | Key Limitations |
| Gas Chromatography (GC-FID) | 93.8 | 1.2 | High sensitivity and resolution, suitable for impurity profiling.[2][7] | Requires sample workup and derivatization for non-volatile impurities, destructive to the sample. |
| Quantitative NMR (¹H qNMR) | 94.5 | 0.8 | Primary analytical method, highly accurate and precise, provides structural information.[3][4] | Lower throughput, requires careful selection of an internal standard.[3] |
| In-situ FTIR (ATR-FTIR) | 92.5 | 2.5 | Real-time monitoring, no sample preparation needed, provides kinetic data.[5][8] | Lower sensitivity for minor components, requires chemometric modeling for complex mixtures.[9][10] |
Experimental Protocols
Detailed and consistent methodologies are critical for the successful cross-validation of analytical results. The following protocols are representative for the quantitative analysis of a this compound reaction mixture.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol outlines the procedure for quantifying this compound in a reaction mixture using an internal standard method.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.
-
Add a known amount of an internal standard (e.g., dodecane) to the flask.
-
Dilute to the mark with a suitable anhydrous solvent (e.g., toluene).
-
Prepare a series of calibration standards containing known concentrations of purified this compound and the internal standard.
2. GC-FID Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.[11]
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Detector: FID at 300°C.
3. Quantification:
-
Calculate the response factor of this compound relative to the internal standard from the calibration standards.
-
Determine the concentration of this compound in the reaction mixture sample based on the peak area ratio to the internal standard.
-
Calculate the reaction yield based on the initial amount of the limiting reagent.
Quantitative Nuclear Magnetic Resonance (¹H qNMR) Protocol
This protocol describes the determination of this compound yield using a certified internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the reaction mixture into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.[12]
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and gently mix until fully dissolved.
2. NMR Spectrometer Conditions:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Experiment: ¹H NMR.
-
Pulse Program: Standard single pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.[12]
-
Number of Scans: 16 or as required to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[4]
3. Quantification:
-
Integrate a well-resolved signal of this compound (e.g., the phenyl protons) and a signal from the internal standard.
-
Calculate the molar ratio of this compound to the internal standard using the following equation:
-
Calculate the reaction yield based on the initial amount of the limiting reagent.
In-situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol
This protocol details the real-time monitoring of the this compound synthesis to determine the reaction endpoint and yield.
1. Reaction Setup:
-
Insert an ATR-FTIR probe (e.g., Mettler-Toledo ReactIR) into the reaction vessel.
-
Ensure the probe is positioned to be fully immersed in the reaction mixture throughout the reaction.
2. Data Acquisition:
-
Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
Initiate the reaction and begin collecting spectra at regular intervals (e.g., every 1 minute).
-
Monitor the disappearance of reactant peaks and the appearance of product peaks. For this compound, monitor the Si-Cl stretching vibrations.
3. Quantification:
-
Develop a calibration model by correlating the absorbance of a specific this compound peak with known concentrations from offline samples analyzed by a primary method (e.g., qNMR).
-
Alternatively, monitor the reaction until the product peak intensity reaches a stable plateau, indicating the reaction has reached completion.
-
The final yield can be estimated from the final peak height or area relative to a calibration curve or an initial reactant concentration.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study for the this compound reaction yield.
Caption: Workflow for the cross-validation of this compound reaction yield.
By employing a multi-faceted analytical approach, researchers can gain a more accurate and comprehensive understanding of their reaction's performance, leading to more robust and reproducible synthetic processes. The cross-validation of analytical methods, as outlined in this guide, is a critical step in ensuring the integrity of experimental data in the development of novel chemical entities.
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
- 7. agilent.com [agilent.com]
- 8. In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. dea.gov [dea.gov]
- 12. reddit.com [reddit.com]
A Comparative Guide to Polymers Synthesized from Dichlorodiphenylsilane and Its Derivatives
For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is a critical decision. This guide provides an objective comparison of the performance of polymers synthesized from dichlorodiphenylsilane and its various derivatives, supported by experimental data. The information presented herein is intended to aid in the selection of polymers with tailored properties for a range of advanced applications.
Polymers derived from this compound and its substituted analogues form a versatile class of materials, primarily encompassing polysiloxanes and polysilanes. The properties of these polymers can be finely tuned by altering the substituents on the phenyl rings of the this compound monomer. This guide explores the impact of these modifications on the thermal, mechanical, and optical properties of the resulting polymers.
Performance Comparison of Polymers
The performance of polymers derived from this compound and its derivatives is directly influenced by the nature of the substituent groups on the phenyl rings. These substituents can alter the polymer's backbone flexibility, intermolecular interactions, and electronic properties.
Thermal Properties
The thermal stability of polysiloxanes is a key attribute. The introduction of phenyl groups into the polysiloxane backbone generally enhances thermal stability compared to their polydimethylsiloxane (B3030410) (PDMS) counterparts.
| Polymer/Derivative | Decomposition Temperature (Td, 5% weight loss) | Glass Transition Temperature (Tg) | Crystal-Liquid-Crystal Transition Temperature (T_ic) |
| Poly(diphenylsiloxane) | > 350°C | - | 265°C[1] |
| Poly(di-p-tolylsiloxane) | > 350°C | - | 300°C[1] |
| Poly(methylphenylsiloxane) (PMPS) | 463°C[2] | - | - |
| PMPS with 8 wt% methacryloyl groups | 518°C[2] | - | - |
| Aryl-substituted Polysiloxanes | up to 420°C | - | - |
Mechanical Properties
The mechanical properties of these polymers, such as tensile strength and elongation at break, are crucial for applications requiring structural integrity. The rigidity of the polymer backbone, influenced by the bulky aryl groups, plays a significant role.
| Polymer/Derivative | Tensile Strength (MPa) | Elongation at Break (%) |
| Polydimethylsiloxane (PDMS) | 0.85 | - |
| Poly(methylphenylsiloxane) (PMPS) | - | - |
| PMPS with 8 wt% methacryloyl groups | 4.2 (Shear Strength) | - |
Note: Comprehensive tensile data for a wide range of directly comparable polymers derived from substituted dichlorodiphenylsilanes is limited. The provided data for PMPS with methacryloyl groups refers to shear strength.
Optical Properties
Polysilanes, in particular, exhibit interesting optical properties due to σ-electron delocalization along the silicon backbone. Aryl-substituted polysilanes show a red shift in their UV absorption compared to alkyl-substituted ones.[3]
| Polymer/Derivative | UV Absorption Maximum (λmax) | Refractive Index (n) | Transparency |
| Alkyl-substituted Polysilanes | 300-310 nm[3] | ~1.55 | High |
| Aryl-substituted Polysilanes | 335-345 nm[3] | 1.52 - 1.63 | >95% |
| Poly(methylphenylsilane) | ~340 nm | ~1.70 | High |
Note: The refractive index and transparency can be influenced by the specific aryl substituent and the polymer's molecular weight and morphology.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers are essential for reproducible research.
Synthesis Methodologies
1. Wurtz-Type Coupling for Polysilanes: This method involves the reductive coupling of dichlorosilanes using an alkali metal, typically sodium.
-
Reaction Setup: A moisture-free, inert atmosphere (e.g., argon or nitrogen) is crucial. A three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is typically used.
-
Procedure:
-
Dispersed sodium metal is suspended in a high-boiling inert solvent (e.g., toluene) under vigorous stirring.
-
The this compound derivative, dissolved in the same solvent, is added dropwise to the heated sodium dispersion.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the reaction is quenched by the addition of an alcohol (e.g., isopropanol).
-
The resulting polymer is precipitated by pouring the mixture into a non-solvent like methanol, filtered, and dried under vacuum.
-
2. Hydrolytic Polycondensation for Polysiloxanes: This is a common method for synthesizing polysiloxanes from dichlorosilanes.
-
Reaction Setup: A reaction vessel equipped with a stirrer, a dropping funnel, and a means to neutralize the evolved hydrochloric acid is required.
-
Procedure:
-
The this compound derivative is dissolved in a suitable organic solvent (e.g., toluene).
-
Water, or a mixture of water and a co-solvent like isopropanol, is added dropwise to the silane (B1218182) solution with vigorous stirring.
-
The reaction is often carried out in the presence of a weak base to neutralize the HCl byproduct.
-
After the addition is complete, the mixture is stirred until the condensation reaction is complete.
-
The organic layer containing the polymer is separated, washed with water to remove any remaining acid or salts, and the solvent is removed under reduced pressure to yield the polysiloxane.
-
Characterization Methodologies
1. Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.
-
Procedure:
-
A small, accurately weighed sample (5-10 mg) of the polymer is placed in a TGA crucible.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.
-
2. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) and other thermal transitions.
-
Procedure:
-
A small, weighed sample of the polymer is sealed in an aluminum pan.
-
The sample and an empty reference pan are heated at a controlled rate (e.g., 10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The Tg is identified as a step-change in the heat flow curve.
-
3. Gel Permeation Chromatography (GPC):
-
Objective: To determine the molecular weight and molecular weight distribution of the polymer.
-
Procedure:
-
The polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran, THF) to a known concentration.
-
The polymer solution is injected into a GPC system equipped with a column packed with porous gel beads.
-
The molecules are separated based on their size in solution, with larger molecules eluting first.
-
A detector (e.g., refractive index detector) measures the concentration of the polymer as it elutes.
-
The molecular weight is determined by calibrating the system with polymer standards of known molecular weight.
-
4. UV-Visible Spectroscopy:
-
Objective: To determine the electronic absorption properties of the polymer, particularly for polysilanes.
-
Procedure:
-
A dilute solution of the polymer is prepared in a UV-transparent solvent.
-
The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.
-
The wavelength of maximum absorption (λmax) is determined from the resulting spectrum.
-
5. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the chemical structure and composition of the polymer.
-
Procedure:
-
The polymer is dissolved in a suitable deuterated solvent.
-
¹H, ¹³C, and ²⁹Si NMR spectra are acquired on a high-resolution NMR spectrometer.
-
The chemical shifts, peak integrations, and coupling patterns in the spectra provide detailed information about the polymer's structure, including the types of substituent groups and their arrangement along the polymer chain.
-
Visualizing the Synthesis-Property Relationship
The following diagram illustrates the logical workflow from monomer selection to the resulting polymer properties.
Caption: Monomer to property workflow.
Conclusion
The choice of substituents on the this compound monomer provides a powerful tool for tailoring the properties of the resulting polysiloxanes and polysilanes. Aryl-substituted derivatives generally lead to polymers with enhanced thermal stability and interesting optical properties. While a comprehensive dataset for a wide array of derivatives remains an area for further research, the information and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to select and synthesize polymers with desired characteristics for their specific applications. The continued exploration of novel this compound derivatives holds promise for the development of next-generation materials with advanced functionalities.
References
Dichlorodiphenylsilane vs. Novel Silylating Agents: A Comparative Guide for Researchers
In the landscape of organic synthesis and analytical chemistry, the silylation of functional groups is a cornerstone technique for protection, derivatization, and enhancing the volatility of molecules. For decades, dichlorodiphenylsilane has been a reliable reagent for these purposes. However, the advent of novel silylating agents has expanded the chemist's toolkit, offering a range of reactivities, selectivities, and stabilities. This guide provides an objective comparison of this compound against these modern alternatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their selection of the most suitable silylating agent for their specific needs.
Performance Comparison of Silylating Agents
The choice of a silylating agent is dictated by several factors, including the nature of the substrate, the desired stability of the silylated product, and the reaction conditions. While this compound offers a cost-effective solution for creating robust diphenylsilyl ethers, novel agents often provide higher reactivity, milder reaction conditions, and more volatile byproducts, which is particularly advantageous in analytical applications like gas chromatography-mass spectrometry (GC-MS).
The stability of the resulting silyl (B83357) ether is a critical performance indicator. Generally, steric hindrance around the silicon atom enhances stability. The diphenylsilyl group provides considerable steric bulk, leading to greater stability compared to smaller trialkylsilyl groups like trimethylsilyl (B98337) (TMS). However, newer bulky silylating agents can offer even greater stability.
Table 1: Quantitative Comparison of Silyl Ether Stability
| Silyl Ether | Silylating Agent Class | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) | Key Characteristics |
| Trimethylsilyl (TMS) | e.g., BSTFA, MSTFA, TMSCl | 1 | 1 | Highly reactive, volatile byproducts, low stability.[1] |
| Triethylsilyl (TES) | e.g., Triethylsilyl chloride | 64 | 10-100 | More stable than TMS, good balance of reactivity and stability.[1] |
| Diphenylsilyl | This compound | Data not directly comparable, but generally more stable than TMS due to sterics | Data not directly comparable, but generally more stable than TMS | Forms robust ethers, precursor for polysiloxanes. |
| tert-Butyldimethylsilyl (TBDMS/TBS) | e.g., TBDMS-Cl | 20,000 | ~20,000 | Widely used for protection, significantly more stable than TMS.[1][2] |
| Triisopropylsilyl (TIPS) | e.g., TIPS-Cl | 700,000 | 100,000 | Very high stability to acid, more stable than TBDPS in base.[1][2] |
| tert-Butyldiphenylsilyl (TBDPS) | e.g., TBDPS-Cl | 5,000,000 | ~20,000 | Exceptionally stable in acidic conditions.[1][2][3] |
Table 2: Qualitative Performance Comparison
| Silylating Agent | Typical Substrates | Reaction Conditions | Reported Yields | Advantages | Disadvantages |
| This compound | Diols, Alcohols | Requires base (e.g., pyridine (B92270), imidazole), can be vigorous | Good to Excellent | Cost-effective, forms stable diphenylsilyl ethers, precursor for polymers. | Bislp-tolyl)silane is a valuable precursor for creating polysiloxanes with enhanced thermal stability, high refractive index, and unique mechanical properties attributable to the rigid p-tolyl groups attached to the silicon backbone. |
| BSTFA / MSTFA | Alcohols, Phenols, Carboxylic Acids, Amines | 60-125°C, 15 min - 2 hours | High | High reactivity, volatile byproducts ideal for GC-MS.[4] | Forms less stable TMS ethers, sensitive to moisture. |
| TBDMS-Cl / TBS-Cl | Primary and Secondary Alcohols | Requires base (e.g., imidazole) in DMF | High | Forms stable TBDMS ethers, selective for primary alcohols. | Slower reaction times compared to BSTFA/MSTFA. |
| "Supersilyl" agents | Carboxylic Acids | In situ generation with triflic acid and imidazole | Not specified | Forms exceptionally stable silyl esters. | Newer class of reagents, potentially higher cost. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of silylating agents. Below are representative methodologies for key applications.
Protocol 1: Protection of a Primary Alcohol using this compound
Objective: To form a diphenylsilyl ether for the protection of a primary alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (0.5 equiv)
-
Pyridine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add this compound dropwise to the reaction mixture. A white precipitate of pyridinium (B92312) hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the desired diphenylsilyl ether.
Protocol 2: Derivatization of Steroids for GC-MS Analysis using BSTFA + 1% TMCS
Objective: To prepare volatile trimethylsilyl derivatives of steroids for analysis by Gas Chromatography-Mass Spectrometry.[5]
Materials:
-
Steroid standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Suitable solvent (e.g., acetonitrile, pyridine)
Procedure:
-
Dissolve the steroid standard or the dried sample extract in a suitable solvent in a GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.[5]
-
Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.[5]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.[5]
Mandatory Visualizations
Silylation Reaction Mechanism
The silylation of an alcohol with this compound proceeds via a nucleophilic substitution mechanism at the silicon center. The reaction occurs in two steps, with each chlorine atom being successively replaced by an alkoxide.
Caption: Mechanism of alcohol silylation with this compound.
Experimental Workflow: GC-MS Analysis of Silylated Analytes
Derivatization is a critical step in the GC-MS analysis of many compounds, particularly polar and non-volatile analytes like steroids and some drug metabolites. Silylation increases volatility, thermal stability, and improves chromatographic separation.
Caption: Workflow for GC-MS analysis involving silylation.
Logical Relationship: Drug Discovery Workflow
Protecting groups, including silyl ethers, play a crucial role in the multi-step synthesis of complex drug molecules. They allow for the selective modification of other functional groups without interference from reactive moieties like hydroxyl groups.
Caption: Role of protecting groups in a drug discovery workflow.
References
Unveiling Molecular Architectures: A Comparative Guide to the Structural Validation of Dichlorodiphenylsilane Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides a comparative analysis of X-ray crystallography against other key analytical techniques for the structural validation of dichlorodiphenylsilane derivatives, compounds of significant interest in materials science and as synthetic intermediates.
X-ray crystallography stands as the definitive method for elucidating the atomic arrangement of crystalline solids, offering unambiguous three-dimensional structural data. However, complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable insights into the connectivity, chemical environment, and molecular weight of these compounds. This guide will delve into the experimental protocols for each technique, present comparative data, and visualize the general workflow for structural elucidation.
Comparative Analysis of Structural Validation Techniques
The selection of an analytical technique is often dictated by the specific information required. While X-ray crystallography provides the gold standard for 3D structure, NMR offers detailed information about the molecule's structure in solution, and MS reveals its molecular weight and fragmentation patterns.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data obtained from different analytical techniques for this compound and a representative derivative. This allows for a direct comparison of the type of information each technique provides.
Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity |
| ¹H | 7.35 - 7.75 | m |
| ¹³C | 128.2, 130.6, 133.9, 134.7 | - |
Note: The data for this compound is representative of the expected aromatic region.[1]
Table 2: Mass Spectrometry (MS) Data for this compound
| Technique | Parameter | Value |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular Ion (M+) | m/z 252 |
| Key Fragments | m/z 175, 154, 142, 137 |
Note: Fragmentation patterns provide clues to the compound's structure.[2]
Table 3: X-ray Crystallographic Data for a this compound Derivative (Chloropentaphenyldisiloxane)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Si-O Bond Lengths (Å) | 1.6012(10), 1.6305(10) |
| Si-O-Si Bond Angle (°) | Larger than in methoxy- and aminodisiloxanes |
Note: This data provides precise bond lengths and angles, defining the molecule's 3D geometry. The derivative, chloropentaphenyldisiloxane, was synthesized from this compound.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accuracy of experimental results. The following are generalized protocols for the key analytical techniques discussed.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.[1]
-
Crystallization: The first and often most challenging step is to grow single crystals of the this compound derivative of sufficient size and quality.[1][3] This may involve screening various solvents and crystallization conditions, such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[1] For instance, single crystals of chloropentaphenyldisiloxane were obtained by recrystallization from hot toluene.[3]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer.[1] The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation), and the diffraction pattern is recorded as the crystal is rotated.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, accurate crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ²⁹Si) within the molecule.
-
Sample Preparation: 5-10 mg of the this compound derivative is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).[1]
-
Data Acquisition: The sample is placed in a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1] Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.
-
Data Analysis: The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of the signals in the spectra are analyzed to determine the connectivity and chemical environment of the atoms in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of a sample and determine their mass-to-charge ratio, providing information on molecular weight and fragmentation patterns.[1]
-
Sample Preparation: A dilute solution of the this compound derivative is prepared in a volatile organic solvent (e.g., hexane, dichloromethane).[1]
-
GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated into its components as it passes through a capillary column.[1]
-
MS Detection: The separated components eluting from the GC column are introduced into the mass spectrometer. Electron ionization (EI) is commonly used to fragment the molecules. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum.[1]
-
Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are used to identify the compound, often by comparison to spectral libraries.
Visualizing the Workflow
The process of structural validation for a novel this compound derivative can be visualized as a logical workflow, starting from synthesis and culminating in the deposition of structural data.
Caption: A generalized workflow for the structural validation of a this compound derivative.
Conclusion
X-ray crystallography provides an unparalleled level of detail for the structural validation of this compound derivatives, offering precise three-dimensional atomic coordinates. While it remains the gold standard for unambiguous structure determination, its application is contingent on the ability to grow high-quality single crystals. Spectroscopic methods, namely NMR and MS, serve as essential and often more readily accessible complementary techniques. NMR provides crucial information about the molecular structure in solution, while MS confirms the molecular weight and offers insights into the compound's fragmentation. For a comprehensive and robust structural validation, an integrated approach utilizing all three techniques is highly recommended, providing a complete picture of the molecule's identity and spatial arrangement.
References
Safety Operating Guide
Navigating the Safe Disposal of Dichlorodiphenylsilane: A Procedural Guide
Dichlorodiphenylsilane, a colorless liquid with a pungent odor, is a crucial precursor in organosilicon chemistry.[1] However, its reactivity, particularly with water, presents significant handling and disposal challenges for laboratory professionals.[1][2] This guide provides a comprehensive operational plan for the proper and safe disposal of this compound, ensuring the safety of personnel and compliance with regulations.
Essential Safety and Handling Protocols
Due to its hazardous nature, all work with this compound must be conducted with stringent safety measures in place. The primary hazards include severe corrosive burns to the skin, eyes, and respiratory tract upon contact with the liquid or its vapors.[3] It reacts vigorously with water or moisture to produce toxic and corrosive hydrogen chloride (HCl) gas.[2][3]
Personal Protective Equipment (PPE):
Proper PPE is non-negotiable when handling this compound. The following table summarizes the required equipment.[3][4][5]
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye & Face Protection | Chemical splash goggles and a face shield | Provides full-face protection from splashes.[3][5] Contact lenses are not recommended.[4] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and protective clothing (e.g., lab coat) | Prevents skin contact, which can cause severe chemical burns.[3][4][6] |
| Respiratory Protection | Use only in a well-ventilated chemical fume hood | Protects against inhalation of corrosive vapors.[5] For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[5] |
Safe Handling Practices:
-
Always handle this compound inside a certified chemical fume hood.[5]
-
Ensure safety showers and eyewash stations are readily accessible.[4]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Store containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][5] Containers should be tightly closed and stored under a dry, inert atmosphere.[5]
-
Use spark-proof tools and explosion-proof equipment to prevent ignition.[5]
Spill Management
In the event of a spill, immediate and cautious action is required:
-
Remove all sources of ignition.[5]
-
Wearing the appropriate PPE, contain the spill. Do not use water on the spill itself, as it will react violently.[7]
-
Absorb the spill with an inert, dry material such as Chemizorb® or sand.[7][8]
-
Carefully collect the absorbed material into a suitable, closed, and properly labeled container for hazardous waste disposal.[5][7][8]
This compound Disposal Procedure
Disposal of this compound is a multi-step process involving controlled neutralization (quenching) before the final handoff to a licensed waste disposal service. This procedure must be performed in a chemical fume hood.[5]
Experimental Protocol: Quenching of this compound
This protocol details a controlled hydrolysis and neutralization process.
Materials:
-
This compound waste
-
A hydrocarbon solvent (e.g., Toluene)
-
An alcohol (e.g., Isopropanol (B130326) or Ethanol)
-
Water
-
Dilute acid (e.g., sulfuric or hydrochloric acid) for neutralization
-
Appropriate reaction vessel and stirring equipment
-
Hazardous waste container
Procedure:
-
Initial Dilution: Place the this compound waste in a suitable reaction vessel within a chemical fume hood. Cover the substance with a hydrocarbon solvent like toluene.[5] This helps to moderate the subsequent reaction.
-
Slow Alcohol Addition: Begin slowly and cautiously adding isopropanol or ethanol (B145695) to the mixture with stirring.[5] This initiates a controlled reaction.
-
Controlled Hydrolysis: Once the initial reaction subsides, cautiously add water dropwise to the mixture.[5] this compound reacts with water to form hydrochloric acid and siloxanes.[3] This step should be performed slowly to manage the heat generated.
-
Neutralization: After the hydrolysis is complete, check the pH of the mixture. Neutralize the solution with a dilute acid to a slightly acidic or neutral pH.[5]
-
Final Containment: Transfer the neutralized waste into an appropriate, clearly labeled hazardous waste container.[5]
Final Disposal: The final neutralized material must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[2][8] Do not mix this waste with other chemical waste streams.[8] Arrange for pickup by a licensed environmental disposal company.
Disposal Workflow and Logic
The following diagram illustrates the logical steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalsilicones.org [globalsilicones.org]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Guide to Handling Dichlorodiphenylsilane
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Dichlorodiphenylsilane.
This compound is a valuable compound in the synthesis of silicone polymers and other advanced organic molecules. However, its classification as a corrosive and moisture-sensitive substance necessitates strict adherence to safety protocols to mitigate risks. This guide provides essential, step-by-step guidance for its safe handling and disposal in a laboratory setting.
Chemical Safety and Properties
This compound is a colorless liquid with a pungent odor.[1] It is corrosive to metals and tissues and reacts with water to produce hydrochloric acid, releasing heat in the process.[1]
| Property | Value |
| CAS Number | 80-10-4 |
| Molecular Formula | C12H10Cl2Si |
| Boiling Point | 305 °C (581 °F)[2][3] |
| Density | 1.204 g/mL at 25 °C (77 °F)[1] |
| Vapor Pressure | 2.7 hPa at 125 °C (257 °F)[3] |
| Flash Point | 155 °C (311 °F)[2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield (minimum 8 inches) should also be worn.[1][3] | Protects against splashes and corrosive vapors that can cause severe and potentially irreversible eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5] A complete suit protecting against chemicals or, at a minimum, a lab coat or apron made of impervious material.[1][3] | Prevents contact with the liquid, which can cause severe skin burns.[2][4][6] |
| Respiratory Protection | A full-face respirator with an appropriate filter (e.g., Filter B-(P3)) is required if exposure limits are exceeded or if vapors or aerosols are generated.[1] Always work in a well-ventilated area, preferably under a chemical fume hood.[2][5] | Protects against inhalation of vapors and hydrochloric acid fumes, which can cause severe irritation to the respiratory tract.[4][5] |
Important: Contaminated clothing should be removed immediately and washed before reuse.[1][4][6] Disposable PPE should be treated as hazardous waste.
Operational Plan for Handling this compound
This section provides a procedural workflow for the safe handling of this compound from procurement to disposal.
Pre-Handling and Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: Ensure a certified and operational chemical fume hood is available.[5]
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher (dry chemical, dry sand, or carbon dioxide).[1]
-
Spill Kit: Prepare a spill kit containing an inert, non-combustible absorbent material like sand, vermiculite, or a commercial sorbent.[7] Do not use water or combustible materials.[7]
-
Grounding: Ensure all equipment used when handling the product is grounded to prevent static discharge.[8]
Handling the Chemical
-
Don PPE: Put on all required personal protective equipment before entering the handling area.
-
Inert Atmosphere: If the procedure is sensitive to moisture, handle the chemical under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Contact: Do not allow the chemical to come into contact with water or moist air.[2][5]
-
Dispensing: Use a syringe or cannula for transfers. If pouring, do so slowly and carefully to avoid splashing.
-
Container Management: Keep containers tightly closed when not in use.[3] Opened containers must be carefully resealed and stored upright.[3]
Post-Handling and Storage
-
Decontamination: Decontaminate any surfaces that may have come into contact with the chemical.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][3] The storage area should be designated for corrosive materials.[2]
-
Hand Washing: Wash hands and face thoroughly after handling.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection
-
Containers: Use clearly labeled, sealed, and corrosion-resistant containers for all this compound waste, including empty containers and contaminated PPE.
-
Segregation: Do not mix this compound waste with other waste streams unless part of a specific neutralization procedure.
Neutralization and Disposal Procedure
A recommended method for neutralizing small quantities of this compound waste is by slow addition to a stirred, cold, basic slurry.[7]
-
Preparation: In a large beaker inside a fume hood, prepare a slurry of calcium hydroxide (B78521) or sodium carbonate in water.[7] The amount of water should be at least 20 times the volume of the chlorosilane to be neutralized.[7] Place the beaker in an ice bath.
-
Neutralization: Slowly add the this compound dropwise to the vigorously stirred, cold slurry.[7] This will control the exothermic reaction and neutralize the hydrochloric acid as it is formed.
-
Verification: After the addition is complete, check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Final Disposal: The resulting solid waste should be separated by filtration and placed in a labeled hazardous waste container.[7] The aqueous filtrate, if free of other regulated substances, may be suitable for drain disposal with copious amounts of water, in accordance with local regulations.[7] Always consult your institution's environmental health and safety office for specific disposal guidelines.[2][6]
Emergency Response
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration.[4] Get emergency medical help immediately.[1][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][4] Get immediate medical attention.[4] |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15-30 minutes.[4][6] Remove contact lenses if present and easy to do.[1][6] Get immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting.[1][4][6] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[4][6] Never give anything by mouth to an unconscious person.[4] Get immediate medical attention.[4] |
Spill Response Workflow
In the event of a spill, follow the established protocol to ensure safety and minimize environmental impact.
Caption: Workflow for handling a this compound spill.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nbinno.com [nbinno.com]
- 6. sdfine.com [sdfine.com]
- 7. benchchem.com [benchchem.com]
- 8. DIPHENYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
